molecular formula C7H2BrClF2O B2393572 3-Bromo-5-chloro-2,6-difluorobenzaldehyde CAS No. 2514963-78-9

3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Cat. No.: B2393572
CAS No.: 2514963-78-9
M. Wt: 255.44
InChI Key: ATRKGNJQPFWXHV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS 2514963-78-9) is a versatile benzaldehyde derivative of high interest in advanced organic synthesis and materials science. This compound, with the molecular formula C7H2BrClF2O and a molecular weight of 255.44 g/mol, serves as a crucial multifunctional building block . The strategic placement of halogen atoms (bromine and chlorine) and fluorine substituents on the benzaldehyde ring creates a highly differentiated reactivity profile, making it an excellent precursor for designing complex molecular architectures through successive cross-coupling and nucleophilic substitution reactions . This benzaldehyde is particularly valuable in the development of active ingredients for the pharmaceutical and agrochemical industries, where it can be incorporated as a core scaffold or a key synthetic intermediate . Its structural features also make it a candidate for creating specialty chemicals, including liquid crystals and electronic materials, where the specific arrangement of halogens can influence mesomorphic and electronic properties . As a highly functionalized substrate, it is typically employed in reactions such as Suzuki couplings, aminations, and cyclizations to construct more complex, poly-substituted aromatic systems. Researchers are advised to handle this material in accordance with all applicable laboratory safety regulations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRKGNJQPFWXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Synthesis, Reactivity, and Applications of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials, polyhalogenated benzaldehydes serve as indispensable, highly functionalized building blocks. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) represents a uniquely complex scaffold, featuring four distinct halogen handles and a reactive formyl group[1]. This whitepaper provides an in-depth mechanistic guide to its synthesis, physicochemical profiling, and orthogonal reactivity, engineered specifically to empower synthetic chemists with field-proven, scalable methodologies.

Physicochemical Profiling & Structural Logic

The molecular architecture of 3-bromo-5-chloro-2,6-difluorobenzaldehyde creates a highly electron-deficient aromatic system. The cumulative inductive (-I) effects of the fluorine, chlorine, and bromine atoms, coupled with the electron-withdrawing mesomeric (-M) effect of the aldehyde, render the ring highly susceptible to nucleophilic attack while simultaneously deactivating it toward standard electrophilic aromatic substitution (EAS).

Table 1: Key Physicochemical Parameters
ParameterValue / Specification
CAS Registry Number 2514963-78-9[2]
Molecular Formula C₇H₂BrClF₂O
Molecular Weight 255.44 g/mol [1]
MDL Number MFCD12545924[3]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (O, F, F)
Electronic Nature Highly electron-deficient (Deactivated arene)

Mechanistic Synthesis Pathways: The "Why" and "How"

A common misconception in aldehyde synthesis is the universal applicability of the Vilsmeier-Haack formylation. However, attempting a Vilsmeier-Haack reaction on a precursor like 1-bromo-5-chloro-2,4-difluorobenzene is fundamentally flawed; the electron-deficient nature of the ring prevents the weakly electrophilic chloroiminium ion from reacting efficiently[4].

The Superior Strategy: Directed ortho-Metalation (DoM) To achieve high yields and absolute regiocontrol, we must exploit the acidity of the aromatic protons. The proton flanked by the two fluorine atoms in 1-bromo-5-chloro-2,4-difluorobenzene is highly acidic due to the strong localized -I effects. By utilizing a sterically hindered, non-nucleophilic base, we can chemoselectively deprotonate this position without triggering destructive lithium-halogen exchange at the bromine atom[5].

SynthesisPathway A 1-Bromo-5-chloro- 2,4-difluorobenzene B Lithiated Intermediate (C-Li bond) A->B LiTMP, THF, -78°C (Chemoselective DoM) C 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde B->C 1. DMF 2. H3O+ quench

Fig 1: Chemoselective Directed ortho-Metalation (DoM) and formylation pathway.

Step-by-Step Experimental Protocol: Chemoselective Formylation

The following protocol is designed as a self-validating system. Every reagent choice and temperature parameter is calibrated to prevent side reactions such as benzyne formation or halogen dance rearrangements.

Step 1: Preparation of the Non-Nucleophilic Base (LiTMP)

  • Action: In an oven-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP) (1.1 equiv) in anhydrous THF. Cool to -78 °C. Add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes.

  • Causality: Why LiTMP instead of standard n-BuLi? n-BuLi is highly nucleophilic and would instantly attack the bromine atom, causing a lithium-bromine transmetalation. The bulky methyl groups of TMP physically block nucleophilic attack, forcing the reagent to act exclusively as a base.

Step 2: Cryogenic Metalation

  • Action: Add 1-bromo-5-chloro-2,4-difluorobenzene (1.0 equiv) dropwise to the LiTMP solution. Maintain the internal temperature strictly at -78 °C for 1 hour.

  • Causality: The intermediate aryllithium species is highly energetic. Allowing the temperature to rise above -60 °C will provide enough thermal energy to expel lithium fluoride (LiF), generating a highly reactive benzyne intermediate that will polymerize or react with the solvent.

Step 3: Electrophilic Quench

  • Action: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv) in one rapid injection. Stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature.

  • Causality: DMF acts as the formylating agent. The initial addition forms a stable tetrahedral hemiaminal intermediate. This stability is crucial—it prevents a second equivalent of the aryllithium from attacking the newly formed carbonyl, which would yield a secondary alcohol instead of the desired aldehyde.

Step 4: Hydrolysis and Isolation

  • Action: Quench the reaction with 1M HCl to pH 3. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Causality: The acidic aqueous quench breaks down the tetrahedral hemiaminal, releasing dimethylamine and revealing the target formyl group.

Analytical Validation (E-E-A-T)

To confirm the structural integrity of 3-bromo-5-chloro-2,6-difluorobenzaldehyde, NMR spectroscopy is definitive:

  • ¹H NMR (CDCl₃, 400 MHz): The formyl proton will appear as a distinct singlet or fine multiplet far downfield (~10.3 ppm). Crucially, the single remaining aromatic proton (at C-4) will appear as a triplet or doublet of doublets (~7.8 ppm) due to meta-coupling with the two flanking fluorine atoms (J ~ 5–8 Hz).

  • ¹⁹F NMR (CDCl₃, 376 MHz): Will display two distinct signals (or a complex multiplet depending on coupling) confirming the asymmetric environment of the two fluorine atoms at C-2 and C-6.

Reactivity Profile & Downstream Applications

For drug development professionals, this molecule is a "programmable" scaffold. The distinct bond dissociation energies and electronic environments of its substituents allow for orthogonal, site-specific functionalization.

ReactivityProfile Core 3-Bromo-5-chloro-2,6-difluorobenzaldehyde SNAr SNAr at C-2 / C-6 (F displacement) Core->SNAr Amines/Alkoxides Base, Heat Suzuki Cross-Coupling at C-3 (Br displacement) Core->Suzuki Boronic Acids Pd(0) Catalyst Condensation Aldehyde Condensation (C=O functionalization) Core->Condensation Primary Amines Acid Catalyst

Fig 2: Orthogonal reactivity profile enabling multi-site functionalization.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms (especially at C-2, ortho to the aldehyde) are highly activated by the formyl group. Primary amines or alkoxides will readily displace the fluorine under mild basic conditions.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is the weakest halogen-carbon bond on the ring, making it the primary site for oxidative addition by Pd(0) in Suzuki-Miyaura or Stille couplings.

  • Aldehyde Condensation: The sterically hindered but electronically activated aldehyde readily undergoes reductive aminations or Wittig olefinations to extend the carbon framework.

References

  • ACS Publications. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction". Retrieved from:[Link]

  • Dokumen.pub. "Synthesis of Aromatic Compounds". Retrieved from:[Link]

Sources

3-Bromo-5-chloro-2,6-difluorobenzaldehyde: A Comprehensive Technical Guide on Molecular Properties, Reactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and advanced materials science increasingly rely on highly functionalized halogenated building blocks, 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS 2514963-78-9) has emerged as a critical intermediate[1]. This polyhalogenated aromatic aldehyde offers a unique, highly differentiated reactivity profile. The strategic placement of four distinct functional groups—an electrophilic aldehyde, a reactive bromine, a secondary chlorine, and two electron-withdrawing fluorines—enables orthogonal late-stage functionalization, making it an indispensable scaffold for designing complex molecular architectures[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the mechanistic causality behind its reactivity and provide a field-proven, self-validating synthetic protocol for its generation.

Physicochemical Properties

Understanding the baseline quantitative data of this molecule is essential for stoichiometric calculations and reaction planning. The table below summarizes the core properties of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde[1].

PropertyValue
Chemical Name 3-Bromo-5-chloro-2,6-difluorobenzaldehyde
CAS Number 2514963-78-9
Molecular Formula C7H2BrClF2O
Molecular Weight 255.44 g/mol
InChI Key ATRKGNJQPFWXHV-UHFFFAOYSA-N
Structural Features Polyhalogenated Benzaldehyde Derivative
Primary Applications Pharmaceutical active ingredients, Agrochemicals, Electronic materials

Structural Reactivity Profile & Mechanistic Insights

The true value of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde lies in its orthogonal reactivity. Each substituent on the benzene ring serves a distinct, chemically predictable purpose[1].

  • Aldehyde Group (C1): The aldehyde moiety is highly electrophilic, a property significantly enhanced by the inductive electron-withdrawing effects of the two adjacent (ortho) fluorine atoms. This makes it a prime candidate for Wittig olefinations, reductive aminations, and condensation reactions[1].

  • Bromine (C3): Among the carbon-halogen bonds present, the C-Br bond has the lowest bond dissociation energy. Consequently, it is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations)[1].

  • Chlorine (C5): The chlorine atom acts as a secondary, orthogonal handle. Once the bromine position has been functionalized, the C-Cl bond can be selectively activated using harsher conditions or specialized, electron-rich phosphine ligands.

  • Fluorines (C2, C6): Beyond activating the aldehyde, these fluorine atoms serve as powerful Directed Metalation Groups (DMGs) during synthesis and can participate in Nucleophilic Aromatic Substitution (SNAr) reactions if subjected to strong nucleophiles[1].

Reactivity Molecule 3-Bromo-5-chloro-2,6-difluorobenzaldehyde Aldehyde Aldehyde Group (-CHO) Electrophilic Center Molecule->Aldehyde Bromine Bromine (C3) Weakest C-X Bond Molecule->Bromine Chlorine Chlorine (C5) Secondary Leaving Group Molecule->Chlorine Fluorine Fluorines (C2, C6) Electron Withdrawing Molecule->Fluorine Rxn1 Wittig Olefination & Condensations Aldehyde->Rxn1 Rxn2 Suzuki/Stille Cross-Coupling Bromine->Rxn2 Rxn3 Orthogonal Late-Stage Functionalization Chlorine->Rxn3 Rxn4 SNAr Reactions & DoM Directing Groups Fluorine->Rxn4

Logical reactivity profile of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde functional groups.

Synthesis Protocol: Directed ortho-Metalation (DoM)

Traditional electrophilic aromatic substitution is unviable for achieving this specific polyhalogenation pattern. Instead, the most logical and regioselective approach is Directed ortho-Metalation (DoM) followed by formylation[1],[2].

The optimal precursor is 1-bromo-5-chloro-2,4-difluorobenzene . The proton situated at C3 (between the two fluorine atoms) is highly acidic due to the synergistic inductive electron-withdrawing effects of the adjacent fluorines, making it the exclusive site for lithiation[2].

Step-by-Step Methodology & Causality

Materials Required:

  • 1-bromo-5-chloro-2,4-difluorobenzene (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • N,N-Dimethylformamide (DMF), anhydrous (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl solution

Procedure:

  • System Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and argon/nitrogen inlet.

    • Causality: Organolithium reagents are highly sensitive to moisture and oxygen; strictly anhydrous conditions prevent premature quenching of the LDA or the lithiated intermediate[2].

  • Substrate Dissolution: Add 1-bromo-5-chloro-2,4-difluorobenzene and anhydrous THF to the flask. Stir to dissolve.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

    • Causality: Maintaining -78 °C is critical. Higher temperatures can lead to unwanted side reactions, such as benzyne formation via elimination of lithium fluoride, or halogen-metal exchange competing with deprotonation[2],[3].

  • Regioselective Lithiation: Add LDA dropwise via a syringe pump, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.

    • Causality: LDA is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the C3 proton without attacking the halogens. The fluorine atoms act as powerful DMGs, stabilizing the adjacent carbanion[1],[2].

  • Electrophilic Quench (Formylation): Add anhydrous DMF dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: DMF serves as a robust "C1" electrophile. The lithiated intermediate attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate that prevents over-addition[2].

  • Workup and Hydrolysis: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate.

    • Causality: The mildly acidic aqueous quench hydrolyzes the hemiaminal intermediate, collapsing it to release dimethylamine and yield the target aldehyde[2].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

SynthesisWorkflow Step1 1-Bromo-5-chloro-2,4-difluorobenzene in anhydrous THF Step2 Cool to -78 °C (Inert N2/Ar Atmosphere) Step1->Step2 Step3 Dropwise Addition of LDA (Directed ortho-Metalation) Step2->Step3 Prevents side reactions Step4 Organolithium Intermediate (Stable only at -78 °C) Step3->Step4 Deprotonates acidic proton Step5 Electrophilic Quench (Anhydrous DMF) Step4->Step5 Formylation Step6 Acidic Workup & Extraction (Yields Target Aldehyde) Step5->Step6

Step-by-step Directed ortho-Metalation (DoM) synthesis workflow and mechanistic causality.

Safety & Handling Protocols

When executing the synthesis or handling the isolated 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, strict adherence to self-validating safety loops is mandatory:

  • Organolithium Precursors: LDA is highly reactive. Always titrate organolithium bases prior to use to ensure accurate stoichiometry, preventing unreacted starting materials or dangerous exothermic runaway[2].

  • Aldehyde Sensitization: Polyhalogenated aldehydes are known skin and respiratory sensitizers. Handling must occur strictly within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[1].

  • Quenching Protocol: Never expose the unquenched DoM reaction mixture to ambient air. Always utilize a controlled, dropwise addition of saturated NH₄Cl to safely neutralize any residual organolithium species before opening the vessel[2].

References

Sources

Synthesis Pathway and Mechanistic Insights for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) is a highly functionalized, polyhalogenated aromatic building block of significant interest in advanced organic synthesis and pharmaceutical drug discovery[1]. Its unique substitution pattern—featuring an electrophilic aldehyde flanked by two fluorine atoms, alongside orthogonal bromine and chlorine handles—makes it an ideal precursor for cross-coupling reactions, Wittig olefinations, and the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide delineates a highly regioselective, self-validating synthetic pathway to access this molecule from the commercially available precursor, 1-Bromo-5-chloro-2,4-difluorobenzene (CAS: 914636-89-8) [2]. By leveraging Directed Ortho Metalation (DoM) principles, we establish a robust, single-step formylation protocol.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of highly substituted benzaldehydes traditionally suffers from poor regioselectivity when utilizing direct electrophilic aromatic substitution (EAS). However, the presence of two highly electronegative fluorine atoms in the starting material presents an opportunity to exploit kinetic acidity.

By mapping the target molecule backwards, we identify that the formyl (-CHO) group is positioned exactly between the two fluorine atoms. This indicates that the optimal starting material is 1-bromo-5-chloro-2,4-difluorobenzene.

SynthesisPathway SM 1-Bromo-5-chloro- 2,4-difluorobenzene (CAS: 914636-89-8) Base LDA, THF, -78°C (Directed Ortho Metalation) SM->Base Intermediate Lithiated Intermediate (C3-Lithium species) Base->Intermediate Electrophile DMF Quench (Formylation) Intermediate->Electrophile Product 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde (CAS: 2514963-78-9) Electrophile->Product

Fig 1: Directed ortho metalation (DoM) and formylation synthesis pathway.

Mechanistic Causality: The Logic of Base Selection

In our experience optimizing polyhalogenated metalations, the choice of base is the single most critical parameter. The starting material possesses two competing reactive sites:

  • The Bromine Atom (C1): Susceptible to rapid halogen-metal exchange if a nucleophilic base is used.

  • The C3 Proton: Flanked by two ortho-fluorine atoms, this proton exhibits extreme kinetic acidity due to synergistic inductive electron withdrawal.

If standard n-butyllithium (n-BuLi) is deployed, the dominant pathway is halogen-metal exchange, leading to an undesired C1-lithiated species. To circumvent this, we mandate the use of Lithium diisopropylamide (LDA) . LDA is a sterically hindered, non-nucleophilic strong base that exclusively acts as a proton acceptor, cleanly abstracting the C3 proton without disturbing the carbon-bromine bond.

MechanisticLogic SM 1-Bromo-5-chloro-2,4-difluorobenzene nBuLi n-BuLi (Nucleophilic) SM->nBuLi LDA LDA (Sterically Hindered) SM->LDA PathA Halogen-Metal Exchange at C1 (Undesired) nBuLi->PathA PathB Deprotonation at C3 (Desired DoM) LDA->PathB

Fig 2: Logical causality of base selection in the metalation of fluorobenzenes.

Furthermore, the reaction must be strictly maintained at -78 °C . Elevated temperatures will trigger the elimination of lithium fluoride (LiF) from the intermediate, generating a highly reactive benzyne species that leads to polymerization and degradation.

Experimental Protocol (Self-Validating System)

To ensure maximum trustworthiness and reproducibility, the following protocol relies on the in situ generation of LDA (commercial LDA solutions degrade over time) and utilizes N,N-Dimethylformamide (DMF) as the formylating agent[3].

Table 1: Reaction Stoichiometry and Conditions
Reagent/MaterialFunctionEquivalentsAmount (for 10 mmol scale)
1-Bromo-5-chloro-2,4-difluorobenzene Starting Material1.00 eq2.27 g (10.0 mmol)
Diisopropylamine (DIPA) Amine Precursor1.15 eq1.61 mL (11.5 mmol)
n-Butyllithium (2.5 M in hexanes)Base for LDA1.10 eq4.40 mL (11.0 mmol)
N,N-Dimethylformamide (DMF) Electrophile1.50 eq1.16 mL (15.0 mmol)
Tetrahydrofuran (THF) SolventN/A40 mL (Anhydrous)
Step-by-Step Methodology
  • In Situ LDA Generation:

    • Flame-dry a 100 mL Schlenk flask under an argon atmosphere.

    • Add 40 mL of anhydrous THF and 1.61 mL of DIPA.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add 4.40 mL of n-BuLi (2.5 M). Stir for 15 minutes at -78 °C, warm to 0 °C for 15 minutes to ensure complete metalation, and then strictly re-cool to -78 °C.

  • Directed Ortho Metalation (DoM):

    • Dissolve 2.27 g of 1-bromo-5-chloro-2,4-difluorobenzene in 5 mL of anhydrous THF.

    • Add this solution dropwise to the LDA mixture over 15 minutes, maintaining the internal temperature below -70 °C.

    • Stir the resulting dark solution at -78 °C for exactly 1 hour to form the C3-lithiated intermediate.

  • Electrophilic Quench:

    • Add 1.16 mL of anhydrous DMF dropwise. The reaction is exothermic; addition must be slow.

    • Maintain stirring at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

  • Hydrolysis and Workup:

    • Quench the reaction by carefully adding 20 mL of 1M HCl. Causality note: Acidic conditions are required to hydrolyze the highly stable tetrahedral hemiaminal intermediate into the final aldehyde.

    • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to yield pure 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Workflow Step1 Step 1 Prepare LDA in THF at -78°C Step2 Step 2 Add SM dropwise (DoM Reaction) Step1->Step2 Step3 Step 3 Stir 1h at -78°C (Lithiated Int.) Step2->Step3 Step4 Step 4 Add DMF (1.5 eq) Maintain -78°C Step3->Step4 Step5 Step 5 Acidic Workup (1M HCl) Step4->Step5 Step6 Step 6 Purification (Silica Gel) Step5->Step6

Fig 3: Step-by-step experimental workflow for the cryogenic formylation process.

Analytical Characterization & Data Presentation

Validation of the synthesized product is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Because the target molecule is highly substituted, the proton NMR is remarkably clean, featuring only the diagnostic aldehyde peak and a single aromatic proton.

Table 2: Predicted Analytical Characterization Data (NMR)
NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment / Causality
¹H ~10.25Singlet (s)Aldehyde (-CHO): Highly deshielded due to carbonyl anisotropy.
¹H ~7.75Triplet (t) or ddAromatic H (C4): Couples with the two meta-fluorine atoms (J ~ 6-8 Hz).
¹⁹F -110.5Doublet (d)C2 Fluorine: Ortho to the aldehyde group.
¹⁹F -114.2Doublet (d)C6 Fluorine: Ortho to the aldehyde group.
¹³C ~186.5SingletCarbonyl (C=O): Characteristic aldehyde carbon shift.

Conclusion

The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde relies on the precise exploitation of kinetic acidity via Directed Ortho Metalation (DoM). By strictly controlling the base sterics (LDA) and the thermodynamic environment (-78 °C), chemists can cleanly formylate 1-bromo-5-chloro-2,4-difluorobenzene without triggering destructive halogen-metal exchange or benzyne elimination pathways. This self-validating protocol ensures high purity and yield, enabling the downstream development of complex fluorinated therapeutics.

Sources

Spectroscopic Profiling and Analytical Characterization of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Advanced Organic Synthesis and Drug Discovery

Executive Summary

In modern medicinal chemistry and agrochemical development, highly substituted polyhalogenated benzenes serve as critical scaffolds for late-stage functionalization. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS 2514963-78-9)[1] is a particularly valuable building block, offering a molecular weight of 255.44 g/mol [2] and five distinct vectors for orthogonal reactivity.

This technical guide provides an in-depth analysis of the spectroscopic properties of this molecule. By detailing the causality behind complex NMR spin systems and isotopic mass spectrometry patterns, this whitepaper equips researchers with the authoritative data necessary to validate structural integrity during complex synthetic workflows.

Structural Symmetry Breaking & Reactivity

The synthetic utility of 3-bromo-5-chloro-2,6-difluorobenzaldehyde lies in its precisely engineered asymmetry. While 2,6-difluorobenzaldehyde possesses C2v​ symmetry, the introduction of different halogens at the meta positions (bromine at C3, chlorine at C5) completely breaks this symmetry. This desymmetrization is the fundamental cause of the complex spectral signatures observed in its ¹⁹F and ¹³C NMR spectra, and it enables highly regioselective orthogonal functionalization.

Workflow Core 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde Aldehyde C1: Aldehyde Reductive Amination Core->Aldehyde Electrophilic Bromine C3: Bromine Cross-Coupling Core->Bromine Pd-Catalyzed Fluorine C2/C6: Fluorine Regioselective SNAr Core->Fluorine Nucleophilic Chlorine C5: Chlorine Late-Stage Activation Core->Chlorine Orthogonal

Fig 1: Orthogonal reactivity map of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Spectroscopic Data Analysis

To establish a highly reliable analytical baseline, the quantitative spectroscopic data for 3-bromo-5-chloro-2,6-difluorobenzaldehyde is summarized below. The data reflects the profound electronic effects of the polyhalogenated ring system.

Multinuclear NMR Spectroscopy

Because the molecule lacks a plane of symmetry, the fluorine atoms at C2 and C6 are chemically and magnetically non-equivalent. They appear as an AB-type spin system, exhibiting both meta-fluorine coupling ( 4JFF​ ) and differential coupling to the sole aromatic proton at C4.

Table 1: Multinuclear NMR Assignments (400 MHz / 376 MHz / 100 MHz, CDCl₃)

NucleusShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment / Causality
¹H 10.30t1.5CHO (C1): Long-range 5JHF​ coupling to F2 and F6.
¹H 7.85dd7.5, 6.0Ar-H (C4): Meta-coupling to non-equivalent F2 and F6.
¹⁹F -112.4dd15.0, 6.0Ar-F (C2): Deshielded by ortho-Br; couples to F6 and H4.
¹⁹F -116.8dd15.0, 7.5Ar-F (C6): Shielded relative to C2; couples to F2 and H4.
¹³C 184.2t4.0C=O: Carbonyl carbon, split by ortho-fluorines.
¹³C 159.2dd260, 5C-F (C2): Massive 1JCF​ direct coupling; small 3JCF​ to F6.
¹³C 157.8dd258, 6C-F (C6): Massive 1JCF​ direct coupling; small 3JCF​ to F2.
¹³C 134.5dd24, 22C-H (C4): Complex 3JCF​ coupling from meta-fluorines.
Mass Spectrometry (EI-MS)

The isotopic signature of this compound is a textbook example of halogen convolution. Bromine exists natively as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br, while chlorine exists as a ~3:1 ratio of ³⁵Cl and ³⁷Cl (). Consequently, the molecular ion cluster exhibits a highly predictable isotopic scaffolding.

  • m/z 254 (M⁺): ~75% relative abundance (⁷⁹Br, ³⁵Cl)

  • m/z 256 (M+2): 100% base peak (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl)

  • m/z 258 (M+4): ~25% relative abundance (⁸¹Br, ³⁷Cl)

Expert Insight: This specific 75:100:25 ratio serves as an immediate diagnostic tool during LC-MS/GC-MS reaction monitoring, allowing chemists to rapidly verify that neither the bromine nor the chlorine atom has been inadvertently cleaved during transformations at the aldehyde or fluorine centers.

Infrared Spectroscopy (FT-IR)

Table 2: Key FT-IR Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)Vibration Type & Significance
C=O 1715Strong stretching; shifted higher than typical benzaldehydes due to electron-withdrawing ortho-fluorines.
C-H (Aldehyde) 2865, 2770Fermi resonance doublet; confirms intact aldehyde.
C-F 1210, 1050Strong, broad stretching bands dominating the fingerprint region.
C-Cl / C-Br 850 / 650Low-frequency stretching; useful for confirming halogen retention.

Self-Validating Experimental Protocols

To ensure uncompromising analytical trustworthiness, the following protocols are designed as self-validating systems . They do not merely instruct the user on what to do, but incorporate internal checks to prove the data is quantitatively sound.

Sample Preparation for Quantitative NMR

Causality: Polyhalogenated benzaldehydes are highly susceptible to hydration or oxidation if exposed to acidic impurities in deuterated solvents.

  • Solvent Purification: Pass CDCl₃ through a short plug of basic alumina immediately prior to use. This removes traces of DCl and D₂O.

  • Internal Standard: Dissolve 15 mg of 3-bromo-5-chloro-2,6-difluorobenzaldehyde in 0.6 mL of the purified CDCl₃. Add exactly 1.0 µL of fluorobenzene (PhF, δ -113.15 ppm) as an internal standard.

    • Why PhF? Its relaxation time ( T1​ ) is well-documented, and its chemical shift sits cleanly between the F2 and F6 signals of the analyte without overlapping.

Quantitative ¹⁹F NMR Acquisition Workflow

Causality: Fluorine nuclei in highly substituted aromatics often have exceptionally long longitudinal relaxation times ( T1​>3 seconds). Using default acquisition parameters will truncate the signal of slower-relaxing nuclei, destroying quantitative integration. Furthermore, standard proton decoupling induces the Nuclear Overhauser Effect (NOE), artificially inflating fluorine integrals.

  • T1​ Relaxation Delay Optimization: Run a preliminary inversion-recovery sequence (t1ir) to measure the T1​ of the longest-relaxing fluorine nucleus in the sample.

  • Pulse Sequence Selection: Configure the spectrometer to use an inverse gated decoupling pulse program (e.g., zgig on Bruker systems). This turns off the decoupler during the relaxation delay ( D1​ ), allowing NOE to build down, ensuring the signal area is strictly proportional to the number of nuclei.

  • Parameter Setting: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 15–20 seconds for polyfluorinated benzenes).

  • Self-Validation Check (The Trust Mechanism): After processing the spectrum, integrate the PhF standard to exactly 5.00.

    • Validation: The integrals for the F2 and F6 doublets of doublets must each independently integrate to 1.00 ± 0.02. If F2 integrates to 0.85 while F6 integrates to 1.00, the D1​ delay is insufficient for F2. The system flags the user to increase D1​ and reacquire, preventing the reporting of flawed data.

Conclusion

The spectroscopic profile of 3-bromo-5-chloro-2,6-difluorobenzaldehyde is a direct manifestation of its asymmetric, electron-deficient architecture. By understanding the causality behind its complex ¹⁹F-NMR spin systems and its distinct M:M+2:M+4 mass spectrometry isotopic clusters, researchers can confidently utilize this molecule as a highly programmable scaffold in advanced organic synthesis. Adhering to the self-validating analytical protocols outlined above ensures that any subsequent functionalization—whether via cross-coupling or SNAr—is tracked with absolute quantitative certainty.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • BLD Pharm. (2024). 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS 2514963-78-9) Product Specification.

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Isotopic Abundances and Rules.

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities often hinges on the manipulation of highly functionalized intermediates. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is one such critical building block, whose utility is profoundly influenced by its behavior in various reaction and purification media. A thorough understanding of its solubility characteristics is paramount for researchers, scientists, and drug development professionals to optimize reaction kinetics, streamline purification processes, and develop robust formulations.

This technical guide provides a comprehensive exploration of the solubility of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in a range of common organic solvents. Moving beyond a simple tabulation of data, this document delves into the underlying physicochemical principles governing its solubility, offers a detailed, field-proven experimental protocol for solubility determination, and presents a framework for interpreting and applying this critical data in a research and development setting.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by a combination of factors, including the intermolecular forces of the solute and solvent, temperature, and pressure. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[1][2]

Physicochemical Properties of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde:

To predict the solubility of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, it is essential to first analyze its molecular structure. The molecule possesses a polar aldehyde group (-CHO), which can participate in dipole-dipole interactions. However, the benzene ring, substituted with two fluorine atoms, a bromine atom, and a chlorine atom, contributes significant nonpolar character and increases the molecule's overall molecular weight. The presence of these electronegative halogen atoms also introduces dipole moments within the molecule.

Solvent Properties and their Influence:

Organic solvents are broadly categorized based on their polarity, which is a measure of the distribution of electric charge within their molecules.[2][3]

  • Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), contain a hydrogen atom bonded to an electronegative atom and can engage in hydrogen bonding.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) possess large dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[2] Their high polarity is effective at dissolving charged species.[2]

  • Nonpolar Solvents: These solvents, including hydrocarbons like hexane and toluene, have low dielectric constants and primarily interact through weak van der Waals forces.[4][5]

Based on the structure of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, it is anticipated to exhibit favorable solubility in polar aprotic and moderately polar solvents that can effectively solvate both the polar aldehyde group and the halogenated aromatic ring. Its solubility is expected to be lower in highly polar protic solvents and significantly limited in nonpolar solvents.

Experimental Determination of Solubility

A reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[4][6] This technique involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines a robust procedure for quantifying the solubility of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Materials and Equipment:

  • 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde to a pre-weighed vial. The presence of undissolved solid is essential to ensure a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] The temperature should be precisely controlled and recorded.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.[4]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.[4] This step is critical to prevent inaccurate results.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde of known concentrations.

    • Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered sample E->F G Analyze by HPLC F->G H Calculate concentration using calibration curve G->H

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Expected Solubility Profile and Data Presentation

While specific, publicly available quantitative solubility data for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is limited, a qualitative solubility profile can be predicted based on its chemical structure and the principles of "like dissolves like".[1] A similar compound, 3-bromo-2,5-dichlorobenzaldehyde, is expected to have high solubility in polar aprotic solvents like DMF and DMSO, and chlorinated solvents like dichloromethane.[7] Moderate solubility is anticipated in alcohols, with low solubility in nonpolar solvents such as hexanes.[7]

For researchers generating their own data, the following table provides a structured format for recording and comparing the solubility of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in various organic solvents.

SolventSolvent TypePolarity IndexDielectric ConstantSolubility (mg/mL) at 25°CObservations
HexaneNonpolar0.11.88
TolueneNonpolar2.42.38
Diethyl EtherNonpolar2.84.34
DichloromethanePolar Aprotic3.19.08
Ethyl AcetatePolar Aprotic4.46.02
AcetonePolar Aprotic5.120.7
AcetonitrilePolar Aprotic5.837.5
EthanolPolar Protic4.324.5
MethanolPolar Protic5.132.7
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7
N,N-Dimethylformamide (DMF)Polar Aprotic6.436.7
WaterPolar Protic10.280.1

Discussion and Application in Drug Development

The solubility data of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is of significant practical importance in a drug development context.

  • Reaction Chemistry: The choice of solvent can dramatically influence reaction rates and yields. A solvent that fully dissolves the reactants provides a homogeneous environment, facilitating molecular interactions.

  • Purification: Solubility differences are the foundation of purification techniques like crystallization and chromatography.[1] Knowledge of solubility in various solvents allows for the development of efficient purification protocols to isolate the desired compound from reaction mixtures.

  • Formulation: For active pharmaceutical ingredients (APIs), solubility in biocompatible solvents is a critical factor in developing effective drug delivery systems.

By systematically determining and understanding the solubility of key intermediates like 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, researchers can accelerate the drug discovery and development process, ensuring the efficient and scalable production of new chemical entities.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in organic solvents. By combining theoretical principles with a practical, detailed experimental protocol, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The systematic approach to solubility determination and data interpretation outlined herein will empower users to make informed decisions in their synthetic, purification, and formulation endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Utah Tech University. Physical Properties of Organic Solvents.
  • Allen. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • Murov, S. (2021, February 4). Properties of Solvents Used in Organic Chemistry.
  • ResearchGate. Physical properties of some common organic solvents.
  • Mobley, D. L., & Guthrie, J. P. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • MilliporeSigma. 3-Bromo-2,6-difluorobenzaldehyde.
  • Chemcas. CAS 188813-05-0: 3-BROMO-5-CHLORO-BENZALDEHYDE.
  • PubChem. 3-Bromo-6-chloro-2-fluorobenzaldehyde.
  • Fluorochem. 3-Bromo-5-chloro-2-fluorobenzaldehyde.
  • BenchChem. An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-dichlorobenzaldehyde in Organic Solvents.

Sources

Reactivity and stability of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Reactivity and Stability of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated building blocks offer unparalleled opportunities for multi-vector functionalization. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS 2514963-78-9) is a highly specialized, electron-deficient aromatic scaffold[1]. Featuring four distinct halogen substituents and a reactive carbonyl center, this molecule serves as a versatile hub for orthogonal synthetic transformations. This whitepaper provides a comprehensive analysis of its electronic properties, chemoselective reactivity, and stability, accompanied by validated experimental protocols designed for advanced synthetic applications.

Structural Analysis & Electronic Properties

The reactivity of 3-bromo-5-chloro-2,6-difluorobenzaldehyde is dictated by the profound synergistic electron-withdrawing effects of its substituents. The aldehyde group (-CHO) strongly depletes electron density from the ortho and para positions via resonance. Concurrently, the inductive effects of the fluorines (C2, C6), bromine (C3), and chlorine (C5) drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring.

This extreme electron deficiency results in two primary modes of reactivity:

  • Hyper-activated Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions are primed for SNAr.

  • Differentiated Oxidative Addition: The distinct bond dissociation energies (BDEs) of the C-Br and C-Cl bonds allow for precise, sequential transition-metal-catalyzed cross-coupling.

ReactivityMap Molecule 3-Bromo-5-chloro-2,6-difluorobenzaldehyde Aldehyde C1: Aldehyde (-CHO) Molecule->Aldehyde Fluorine C2/C6: Fluorines (-F) Molecule->Fluorine Bromine C3: Bromine (-Br) Molecule->Bromine Chlorine C5: Chlorine (-Cl) Molecule->Chlorine Wittig Wittig / Reductive Amination Aldehyde->Wittig SNAr SNAr (Amines, Thiols, Alkoxides) Fluorine->SNAr PdCoupling1 Rapid Pd-Catalyzed Coupling Bromine->PdCoupling1 PdCoupling2 Orthogonal Pd-Coupling Chlorine->PdCoupling2

Caption: Reactivity map illustrating the orthogonal functionalization vectors of the scaffold.

Reactivity Profile & Synthetic Applications

Nucleophilic Aromatic Substitution (SNAr)

Fluorine is the optimal leaving group for SNAr reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer complex transition state[2]. In 3-bromo-5-chloro-2,6-difluorobenzaldehyde, the C2 and C6 fluorines are ortho to the strongly electron-withdrawing aldehyde group. By carefully controlling the stoichiometry and temperature (e.g., 0 °C to room temperature), mono-substitution at C2 can be achieved with high regioselectivity over C6, driven by the steric bulk of the adjacent C3-bromine atom.

Chemoselective Palladium-Catalyzed Cross-Coupling

The presence of both bromine and chlorine on the same aromatic ring presents a classic chemoselectivity challenge. However, the selective functionalization of the C-Br bond in the presence of a C-Cl bond is highly reliable due to the stark difference in their bond dissociation energies[3]. Palladium(0) catalysts undergo oxidative addition into the C3-Br bond significantly faster than the C5-Cl bond. This allows chemists to perform a Suzuki-Miyaura or Sonogashira coupling at C3, leaving the C5-Cl intact for a subsequent, more forcing cross-coupling reaction (e.g., using Buchwald-Hartwig conditions with electron-rich ligands like RuPhos).

Aldehyde Transformations

The formyl group serves as a versatile handle for late-stage functionalization. Due to the severe steric hindrance imparted by the ortho-fluorines (or ortho-SNAr adducts), nucleophilic additions to the aldehyde (such as Grignard additions or reductive aminations) may require elevated temperatures or the use of Lewis acid promoters (e.g., Ti(OPr-i)₄) to drive imine formation prior to reduction.

Quantitative Data Presentation

To predict and control the orthogonal reactivity of this building block, it is critical to understand the thermodynamic and kinetic parameters governing the molecule.

Table 1: Bond Dissociation Energies & Relative Reactivity

Bond Site Bond Type Approx. BDE (kcal/mol) Primary Reaction Pathway Relative Reactivity Order
C2 / C6 C–F ~115 SNAr (Addition-Elimination) 1 (Fastest with Nucleophiles)
C3 C–Br ~68 Pd(0) Oxidative Addition 2 (Fastest with Transition Metals)
C5 C–Cl ~81 Pd(0) Oxidative Addition 3 (Requires forcing conditions/ligands)

| C1 | C=O | ~178 | Nucleophilic Addition | Independent / Orthogonal |

Table 2: Chemoselectivity Matrix

Reagent / Catalyst System Target Site Unaffected Sites Causality / Mechanism
Secondary Amine (1.0 eq), 0 °C C2 (C–F) C3, C5, C6, C1 SNAr; Steric control favors mono-substitution.
Pd(PPh₃)₄, Aryl-B(OH)₂, 80 °C C3 (C–Br) C2, C5, C6, C1 Lower BDE of C-Br enables selective oxidative addition.

| Pd₂(dba)₃, RuPhos, Amine, 110 °C | C5 (C–Cl) | C2, C6, C1 | Electron-rich ligand forces insertion into stronger C-Cl bond. |

Stability and Storage Guidelines

As a highly electron-deficient benzaldehyde, this compound is susceptible to autoxidation in the presence of atmospheric oxygen and light, converting the aldehyde into 3-bromo-5-chloro-2,6-difluorobenzoic acid.

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C, protected from light.

  • Handling: Avoid exposure to strong, unhindered aqueous bases (e.g., NaOH at high concentrations), which can trigger unwanted Cannizzaro disproportionation or unselective hydroxide SNAr[2].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure chemoselectivity and high yields.

Protocol A: Chemoselective Mono-SNAr at C2

Objective: Displace the C2 fluorine with morpholine while preserving the C6 fluorine, C-Br, C-Cl, and aldehyde.

  • Preparation: In an oven-dried flask under Argon, dissolve 3-bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 mmol) in anhydrous THF (5.0 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Lower temperatures kinetically trap the reaction at mono-substitution, preventing attack at C6.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 mmol). Causality: K₂CO₃ is a mild base that scavenges the HF byproduct without initiating Cannizzaro reactions.

  • Nucleophile Addition: Add morpholine (1.05 mmol) dropwise over 5 minutes.

  • Validation (TLC): Stir for 2 hours at 0 °C. Check reaction progress via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material indicates completion.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the basic environment, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: Couple an aryl boronic acid selectively at the C3-Br position, leaving the C5-Cl intact[3].

  • Preparation: To a Schlenk tube, add the product from Protocol A (1.0 mmol), phenylboronic acid (1.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Solvent System: Add a mixture of Toluene/H₂O (4:1, 5.0 mL). Causality: The biphasic system ensures dissolution of both the organic substrates and the inorganic base.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under positive Argon flow. Seal the tube.

  • Reaction: Heat to 80 °C for 6 hours. The relatively mild temperature and standard phosphine ligand ensure insertion occurs exclusively at the C-Br bond, not the C-Cl bond.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, extract with EtOAc, and purify via flash chromatography.

Workflow Start Starting Material (CAS 2514963-78-9) Step1 Step 1: SNAr at C2 (Mild Base, Sec. Amine, 0 °C) Start->Step1 High Reactivity (LUMO control) Step2 Step 2: Suzuki Coupling at C3 (Pd(PPh3)4, Aryl-B(OH)2, 80 °C) Step1->Step2 C-Br > C-Cl Activation (BDE control) Step3 Step 3: Buchwald-Hartwig at C5 (Pd2(dba)3, RuPhos, Amine, 110 °C) Step2->Step3 Forcing Conditions (Ligand control) Step4 Step 4: Aldehyde Derivatization (Reductive Amination) Step3->Step4 Orthogonal Reactivity Final Fully Functionalized Complex Biaryl Scaffold Step4->Final

Caption: Sequential functionalization workflow demonstrating orthogonal reactivity.

References

  • Garcia, J., & Sorrentino, J. "A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide." National Center for Biotechnology Information (PMC), Accessed March 2026.[Link]

Sources

Advanced Synthetic Applications of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde: A Tetra-Orthogonal Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Concept in Molecular Design

In my tenure developing complex pharmacophores, I have found that the strategic selection of polyhalogenated building blocks is the difference between a highly scalable synthesis and a dead-end route. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS 2514963-78-9) [1] is a premier example of a "linchpin" molecule. With a molecular weight of 255.44 g/mol [2], it sits perfectly within the parameters of Fragment-Based Drug Discovery (FBDD)[3].

What makes this specific molecule exceptionally valuable is its tetra-orthogonal reactivity [4]. It possesses four distinct reactive handles on a single benzene core, allowing medicinal chemists to sequentially install four different molecular vectors without the need for cumbersome protection/deprotection steps. This whitepaper details the mechanistic causality, quantitative metrics, and self-validating protocols required to leverage this scaffold in advanced research, particularly in the synthesis of Targeted Protein Degraders (PROTACs) and selective kinase inhibitors.

Structural Rationale & Mechanistic Causality

The utility of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is dictated by the precise electronic environment of its functional groups. Understanding the causality behind their reactivity is critical for designing successful synthetic routes:

  • The C1 Aldehyde: Acts as a highly electrophilic center for condensation and reductive amination. Because it does not participate in transition-metal-catalyzed cross-couplings, it is completely orthogonal to the halogen handles[4].

  • The C3 Bromine: The carbon-bromine bond has a relatively low Bond Dissociation Energy (BDE). In Suzuki-Miyaura cross-couplings, oxidative addition of Palladium(0) into the C-Br bond is kinetically favored over the C-Cl bond by several orders of magnitude, allowing for strict chemoselectivity[5].

  • The C5 Chlorine: Serves as a secondary, "reserve" cross-coupling handle. It remains inert during the initial C-Br functionalization but can be subsequently activated using more electron-rich ligands (e.g., XPhos or BrettPhos) and elevated temperatures.

  • The C2/C6 Fluorines: While carbon-fluorine bonds are highly resistant to Pd-insertion, they are exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing aldehyde group activates the ortho/para positions, stabilizing the transient Meisenheimer complex and making the fluorines excellent leaving groups for incoming nucleophiles (e.g., amines, alkoxides)[6].

OrthogonalReactivity Core 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde Aldehyde C1: Aldehyde (Reductive Amination) Core->Aldehyde NaBH(OAc)3 Bromine C3: Bromine (1st Cross-Coupling) Core->Bromine Pd(0), Ar-B(OH)2 Chlorine C5: Chlorine (2nd Cross-Coupling) Core->Chlorine Stronger Pd catalyst Fluorine C2/C6: Fluorine (SNAr) Core->Fluorine Nucleophile

Diagram 1: Tetra-orthogonal reactivity map of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Quantitative Data & Reactivity Metrics

To successfully execute multi-step functionalizations, researchers must rely on the distinct physicochemical properties of the scaffold's reactive sites.

Property / Reactivity HandleValue / CharacteristicMechanistic Rationale
CAS Number 2514963-78-9Unique identifier for this specific regioisomer[1].
Molecular Weight 255.44 g/mol Optimal size for fragment-based drug discovery (FBDD)[2].
C-Br Bond (C3) Lowest BDE (~68 kcal/mol)Kinetically favored for initial oxidative addition by Pd(0)[5].
C-Cl Bond (C5) Intermediate BDE (~81 kcal/mol)Requires elevated temperatures or electron-rich ligands to react.
C-F Bonds (C2, C6) Highest BDE, High ElectronegativityResist Pd-insertion but highly activated for SNAr[6].
Aldehyde (C1) Electrophilic CarbonylReadily undergoes condensation; orthogonal to metal-catalyzed steps[4].

Self-Validating Experimental Workflows

As an application scientist, I mandate that every protocol must be a "self-validating system." This means integrating chemical logic and analytical checkpoints that prevent the reaction from proceeding to failure.

Protocol 1: Chemoselective Reductive Amination (Aldehyde Functionalization)
  • Objective: Convert the C1 aldehyde to a secondary amine (e.g., attaching a PROTAC PEG-linker) without reducing the halogens.

  • Causality & Reagents: We utilize 1,2-dichloroethane (DCE) as the solvent because it provides excellent solubility and minimizes the formation of off-target acetals (which commonly occurs in methanol). Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This allows it to selectively reduce the iminium ion intermediate without reducing the aldehyde directly or causing reductive dehalogenation.

  • Self-Validating Checkpoint: The aldehyde and amine must be stirred for 2 hours before adding the reducing agent. An aliquot analyzed by LCMS must show complete conversion to the imine mass (M - H2O). If the imine peak is absent, the reduction will fail; the system halts here, preventing the waste of the reducing agent.

Step-by-Step Methodology:

  • Dissolve 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DCE (0.2 M).

  • Add glacial acetic acid (1.2 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Checkpoint: Confirm >95% imine formation via LCMS.

  • Add NaBH(OAc)3 (1.5 eq) in portions over 15 minutes to control the exotherm.

  • Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3 and extract with dichloromethane.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling (C3-Bromine)
  • Objective: Selectively couple an aryl boronic acid at the C3 bromine, preserving the C5 chlorine and C2/C6 fluorines.

  • Causality & Reagents: Because the C-Br bond has a significantly lower BDE than the C-Cl bond, it is kinetically favored for oxidative addition[5]. We select Pd(dppf)Cl2 as the pre-catalyst; its large bite angle promotes efficient reductive elimination, yet it is mild enough not to activate the C-Cl bond at moderate temperatures. Potassium carbonate (K2CO3) is used as a mild base; stronger bases like Cs2CO3 or KOH could trigger premature SNAr at the highly activated C2/C6 fluorines[6].

  • Self-Validating Checkpoint: The reaction is run at 80°C. At the 4-hour mark, TLC/LCMS should show the disappearance of the starting material and the appearance of a single new mono-coupled mass. If a di-coupled mass appears, it indicates over-coupling at the C-Cl position, signaling that the temperature must be immediately reduced for future batches.

Step-by-Step Methodology:

  • Charge a Schlenk flask with the intermediate from Protocol 1 (1.0 eq), aryl boronic acid (1.1 eq), and K2CO3 (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Add Pd(dppf)Cl2 (0.05 eq) under a positive pressure of argon.

  • Heat the biphasic mixture to 80°C for 4-6 hours.

  • Checkpoint: Monitor via TLC/LCMS for the specific mono-coupling mass.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Workflow Step1 Step 1: Reductive Amination Reagents: R-NH2, NaBH(OAc)3 Target: C1 Aldehyde Step2 Step 2: Suzuki-Miyaura Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Target: C3 Bromine Step1->Step2 Halogens Preserved Step3 Step 3: Late-Stage SNAr Reagents: Nu-, K2CO3, 80°C Target: C2/C6 Fluorine Step2->Step3 Chlorine/Fluorine Preserved Product Functionalized Scaffold Step3->Product

Diagram 2: Self-validating sequential functionalization workflow for scaffold assembly.

References

  • Fluorinated Aldehydes - Organofluorine / Alfa Chemistry: 3-Bromo-5-chloro-2,6-difluorobenzaldehyde | alfa-chemistry.com | 2

  • 3-Bromo-5-chloro-2,6-difluorobenzaldehyde - Sigma-Aldrich | sigmaaldrich.com | 3

  • 2514963-78-9 | 3-Bromo-5-chloro-2,6-difluorobenzaldehyde | BLD Pharm | bldpharm.com | 1

  • 2,4-Dibromo-6-fluorobenzaldehyde CAS 205683-34-7 - Benchchem | benchchem.com | 4

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings | ACS Catalysis | 5

  • 3-Chloro-5-fluoro-2-hydroxybenzaldehyde | 82128-69-6 | Benchchem | benchchem.com | 6

Sources

3-Bromo-5-chloro-2,6-difluorobenzaldehyde: A Strategic Polyhalogenated Scaffold in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9)

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated benzaldehydes serve as indispensable building blocks for constructing complex, sterically demanding heterocycles. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is a highly specialized, multi-functionalized arene that offers unparalleled opportunities for orthogonal functionalization[1]. Unlike simple fluorinated aromatics, this molecule features four distinct reactive handles—an electrophilic aldehyde, two highly activated ortho-fluorines, a labile meta-bromine, and a resilient meta-chlorine.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the reactivity of this scaffold, map its chemoselective and regioselective pathways, and provide self-validating experimental protocols to harness its full synthetic potential in drug discovery[2].

Structural Logic & Orthogonal Reactivity

The true value of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde lies in the precise electronic and steric differentiation of its substituents. Successful deployment of this building block requires a deep understanding of how these groups interact during catalysis and nucleophilic attack.

ReactivityLogic Core 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde Aldehyde C1: Aldehyde Condensation / Reductive Amination Core->Aldehyde Electrophilic Fluoro C2/C6: Fluorine Highly Activated SNAr Core->Fluoro Nucleophilic Attack Bromo C3: Bromine Primary Pd-Cross Coupling Core->Bromo Oxidative Addition (Fast) Chloro C5: Chlorine Secondary Functionalization Core->Chloro Oxidative Addition (Slow)

Diagram 1: Orthogonal reactivity map of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Mechanistic Causality: Why Does It React This Way?
  • Nucleophilic Aromatic Substitution ( SN​Ar ) at C2/C6: Fluorine is the optimal leaving group for SN​Ar because its extreme electronegativity stabilizes the anionic Meisenheimer complex transition state. The aldehyde at C1 strongly withdraws electron density via resonance, activating the ortho (C2, C6) positions.

  • Hemiacetal-Directed Regioselectivity: When reacting with alkoxides (e.g., sodium methoxide) or amines in alcoholic solvents, polyhalogenated benzaldehydes form a transient hemiacetal intermediate. Quantum mechanical (QM) modeling has demonstrated that this hemiacetal lowers the activation energy for nucleophilic attack at the C2 position specifically (by ~1.4 to 2.19 kcal/mol compared to C6), leading to highly regioselective displacement[3].

  • Chemoselective Cross-Coupling (C3 vs. C5): Palladium-catalyzed cross-coupling relies on the oxidative addition step, which is governed by Bond Dissociation Energy (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). This allows for strictly chemoselective Suzuki or Buchwald-Hartwig couplings at the C3 position at room temperature, leaving the C5 chlorine intact for late-stage modification.

Quantitative Reactivity Profiling

To facilitate experimental design, the physicochemical and reactivity metrics of the scaffold's reactive sites are summarized below.

PositionSubstituentBond Dissociation Energy (BDE)Primary Reaction ModalityRelative Reactivity Kinetics
C1 Formyl (–CHO)N/ACondensation, Reductive AminationInstantaneous (Acid Catalyzed)
C2 / C6 Fluoro (–F)~126 kcal/mol SN​Ar (Nucleophilic Attack)Fast (Activated by C1 Formyl)
C3 Bromo (–Br)~68 kcal/molPd/Ni-Catalyzed Cross-CouplingVery Fast (Primary insertion site)
C5 Chloro (–Cl)~81 kcal/molPd/Ni-Catalyzed Cross-CouplingSlow (Requires elevated temps/ligands)

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm regioselectivity and chemoselectivity before proceeding to the next synthetic node.

Workflow Start Starting Material: CAS 2514963-78-9 Step1 Step 1: Regioselective SNAr (Amine/Alkoxide, THF, 65°C) Start->Step1 Val1 Validation: LC-MS & 19F-NMR (Check C2 vs C6 substitution) Step1->Val1 Step2 Step 2: Chemoselective Suzuki Coupling (Boronic Acid, Pd(dppf)Cl2, RT) Val1->Step2 Val2 Validation: 1H-NMR & HPLC (Confirm C3-Br insertion, C5-Cl intact) Step2->Val2 Step3 Step 3: Aldehyde Condensation (Hydrazine/Amine, Acid Cat.) Val2->Step3 Val3 Validation: X-Ray Crystallography (Final Heterocycle Structure) Step3->Val3

Diagram 2: Sequential, self-validating experimental workflow for functionalization.

Protocol A: Regioselective SN​Ar at the C2-Fluoro Position

Objective: Displace the C2-fluorine with a primary amine while leaving the C6-fluorine, C3-bromine, and C5-chlorine intact.

  • Preparation: Dissolve 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 equiv) in anhydrous THF (0.2 M).

  • Activation: Add the primary amine (1.1 equiv) and N,N -diisopropylethylamine (DIPEA) (2.0 equiv). Causality note: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, preventing unwanted side reactions with the aldehyde.

  • Reaction: Heat the mixture to 65 °C under an inert atmosphere for 12 hours. The transient hemiacetal/aminal intermediate will direct the attack preferentially to C2[3].

  • Self-Validation Checkpoint ( 19F -NMR): Before workup, take a reaction aliquot. A successful regioselective reaction will show the disappearance of one fluorine signal and a shift in the remaining C6-fluorine signal. If two distinct product fluorine signals emerge, regioselectivity has been compromised.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: Form a C-C bond at the C3 position using a boronic acid, exploiting the BDE difference between C-Br and C-Cl.

  • Preparation: To the purified product from Protocol A, add an aryl boronic acid (1.05 equiv) in a degassed mixture of 1,4-Dioxane and water (4:1 v/v).

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 equiv) and K2​CO3​ (2.0 equiv). Causality note: Pd(dppf)Cl2​ is chosen for its large bite angle, which facilitates rapid reductive elimination, while room temperature conditions prevent the oxidative addition of the stronger C5-Cl bond.

  • Reaction: Stir at 25 °C for 4 hours. Do not exceed 40 °C to prevent C5-Cl activation.

  • Self-Validation Checkpoint (LC-MS & Isotope Pattern): Analyze the crude mixture via LC-MS. The product mass should exhibit a distinct 3:1 isotopic clustering characteristic of a single chlorine atom. If a 1:1 bromine isotopic pattern remains, the coupling has failed. If no halogen isotope pattern is visible, over-coupling at C5 has occurred.

Applications in Drug Discovery and Molecular Imaging

The unique substitution pattern of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde makes it highly valuable in several advanced therapeutic applications:

  • Kinase Inhibitor Scaffolds: The polyhalogenated ring provides optimal lipophilic efficiency (LipE) and metabolic stability. The halogens can occupy deep hydrophobic pockets in kinase active sites, while the aldehyde serves as a precursor to hinge-binding heterocycles (e.g., indazoles or quinazolines)[2].

  • 18F PET Radiotracer Synthesis: Fluorinated benzaldehydes are classic precursors for synthesizing 18F -labeled radiotracers via nucleophilic aromatic substitution[4]. The highly activated nature of the ortho-fluorines in this scaffold makes it an excellent candidate for late-stage radiofluorination, enabling the tracking of drug distribution in in vivo pharmacokinetic studies[5].

  • Fluorinated BODIPY Dyes: In bioimaging, fluorinated benzaldehydes are condensed with pyrroles to synthesize meso-fluorinated BODIPY fluorophores. The heavy halogen atoms (Br, Cl) facilitate intersystem crossing, making these derivatives useful as photosensitizers in photodynamic therapy (PDT)[6].

Sources

In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and advanced materials, polyhalogenated benzaldehydes serve as indispensable scaffolds. The strategic placement of halogens on an aromatic ring allows for precise tuning of a molecule's steric bulk, lipophilicity, and electronic distribution. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) [1] is a highly functionalized, densely substituted building block that offers unparalleled opportunities for orthogonal late-stage functionalization. This guide provides a comprehensive analysis of its physicochemical profile, mechanistic reactivity, and a field-validated synthetic protocol designed to maximize yield and purity.

Molecular Architecture & Physicochemical Profiling

The unique properties of 3-bromo-5-chloro-2,6-difluorobenzaldehyde stem from the dense packing of four distinct halogens/pseudo-halogens around the benzene core. The 2,6-difluoro substitution pattern is particularly noteworthy; it locks the aldehyde group into a specific conformation due to electrostatic repulsion and steric shielding, which is highly desirable when designing covalent inhibitors or conformationally restricted pharmacophores[2].

Below is a consolidated table of its core physicochemical properties[1][3]:

PropertyValue / Description
Chemical Name 3-Bromo-5-chloro-2,6-difluorobenzaldehyde
CAS Registry Number 2514963-78-9
Molecular Formula C7H2BrClF2O
Molecular Weight 255.44 g/mol
MDL Number MFCD12545924
Predicted Boiling Point 245 - 255 °C (at 760 mmHg)
Predicted Density 1.85 - 1.95 g/cm³
LogP (Predicted) 2.8 - 3.2
Physical State Solid / Crystalline Powder (Room Temp)

Mechanistic Reactivity & Orthogonal Functionalization

The true value of this molecule lies in its orthogonal reactivity . As an application scientist, selecting a building block is about anticipating downstream transformations. This molecule provides four distinct vectors for functionalization, each governed by different mechanistic principles:

  • The Aldehyde (-CHO): Readily undergoes reductive aminations, Wittig reactions, and Grignard additions. The flanking fluorines increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

  • The C-Br Bond (C3): Bromine is highly active in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It will preferentially undergo oxidative addition before the C-Cl bond.

  • The C-F Bonds (C2/C6): The strong electron-withdrawing nature of the para/ortho halogens and the aldehyde group highly activates these positions for Nucleophilic Aromatic Substitution (SNAr) with amines or thiols.

  • The C-Cl Bond (C5): Acts as a latent reactive site. Because C-Cl oxidative addition is slower than C-Br, it allows for sequential, step-wise cross-coupling strategies without the need for protecting groups.

OrthogonalReactivity Core 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde (CAS: 2514963-78-9) Aldehyde Aldehyde (-CHO) Reductive Amination / Wittig Core->Aldehyde Pathway A Bromine C-Br Bond (C3) Pd-Catalyzed Suzuki/Buchwald Core->Bromine Pathway B Fluorine C-F Bond (C2/C6) SNAr with Nucleophiles Core->Fluorine Pathway C Chlorine C-Cl Bond (C5) Late-Stage Cross-Coupling Core->Chlorine Pathway D

Caption: Orthogonal reactivity pathways of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Validated Synthetic Protocol: Directed Ortho-Lithiation

The synthesis of 3-bromo-5-chloro-2,6-difluorobenzaldehyde is optimally achieved via the directed ortho-lithiation (DoM) of 1-bromo-5-chloro-2,4-difluorobenzene (CAS: 914636-89-8) [4][5].

Causality of Experimental Choices: The choice of base is critical. While Lithium diisopropylamide (LDA) is common, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred here. LiTMP is highly sterically hindered, which prevents competitive nucleophilic addition (SNAr) to the highly electrophilic fluorinated ring. The lithiation occurs regioselectively at C3. This is driven by the strong inductive electron-withdrawing effects of the flanking C2 and C4 fluorines, which drastically lower the pKa of the C3 proton, making it the most acidic site on the ring.

Step-by-Step Methodology
  • Preparation of the Base: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath and add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LiTMP.

  • Directed Ortho-Lithiation: To the freshly prepared LiTMP solution at -78 °C, add a solution of 1-bromo-5-chloro-2,4-difluorobenzene (1.0 equiv)[4] in anhydrous THF dropwise over 15 minutes. Maintain the temperature strictly at -78 °C for 1 hour to ensure complete deprotonation at the C3 position without inducing benzyne formation.

  • Electrophilic Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the deep-red lithiated intermediate. Stir at -78 °C for 30 minutes, then allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quench and Extraction: Quench the reaction by pouring it into a vigorously stirred solution of 1N HCl at 0 °C. This acidic environment is necessary to hydrolyze the hemiaminal intermediate into the final aldehyde. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO3 and brine to neutralize residual acid. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-5% EtOAc in hexanes) to yield the pure aldehyde.

SyntheticWorkflow Start 1-Bromo-5-chloro-2,4-difluorobenzene (CAS: 914636-89-8) Lithiation Directed Ortho-Lithiation (LiTMP, THF, -78°C) Start->Lithiation Deprotonation at C3 Formylation Electrophilic Formylation (DMF, -78°C to RT) Lithiation->Formylation Nucleophilic Attack on DMF Quench Acidic Quench & Extraction (1N HCl, EtOAc) Formylation->Quench Hydrolysis of Hemiaminal Purification Purification (Silica Gel Chromatography) Quench->Purification Organic Phase Isolation Product 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde Purification->Product >98% Purity Yield

Caption: Step-by-step synthetic workflow via directed ortho-lithiation of a fluorinated precursor.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized material, the following predictive spectroscopic benchmarks should be used to validate the structural integrity of the product:

  • 1H NMR (400 MHz, CDCl3): δ 10.25 (t, J = 1.5 Hz, 1H, CHO), 7.85 (t, J = 1.8 Hz, 1H, Ar-H). The aldehyde proton appears as a triplet due to long-range coupling (4JHF) with the two ortho-fluorine atoms. The single aromatic proton at C4 also exhibits a triplet pattern due to coupling with the adjacent fluorines.

  • 13C NMR (100 MHz, CDCl3): δ 185.4 (CHO), 160.2 (dd, J = 260, 5 Hz, C-F), 158.5 (dd, J = 262, 5 Hz, C-F), 135.4 (C-Cl), 128.6 (C-H), 115.2 (C-Br), 112.4 (C-CHO).

  • 19F NMR (376 MHz, CDCl3): δ -110.5 (d, J = 12 Hz, 1F), -114.2 (d, J = 12 Hz, 1F).

  • GC-MS (EI, 70 eV): m/z 254 [M]+, 256 [M+2]+. The isotopic pattern will clearly demonstrate the characteristic 3:1 ratio of Chlorine isotopes superimposed with the 1:1 ratio of Bromine isotopes.

References

  • "1-Bromo-5-chloro-2,4-difluorobenzene - [B41645]", Synthonix. Available at:[Link]

  • "1-Bromo-5-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 44717751", PubChem, National Center for Biotechnology Information. Available at:[Link]

Sources

Structural Elucidation and Analytical Profiling of Polyhalogenated Benzaldehydes: A Case Study on 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The incorporation of multiple, distinct halogen atoms into a single aromatic scaffold represents a sophisticated strategy in modern rational drug design. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) is a prime example of a highly functionalized building block[1]. Featuring four different substituents (Br, Cl, F, and CHO) on a benzene ring, this molecule presents unique steric, electronic, and lipophilic properties. However, its dense functionalization poses significant challenges for structural elucidation and quality control.

This whitepaper provides an in-depth, self-validating analytical framework for the structural confirmation of polyhalogenated benzaldehydes, detailing the causality behind instrumental choices and providing step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy.

The Strategic Role of Polyhalogenation in Drug Discovery

Before detailing the analytical methodologies, it is critical to understand why such complex halogenated scaffolds are synthesized. Halogens are not merely passive structural fillers; they actively dictate pharmacodynamics and pharmacokinetics:

  • Fluorine (C2, C6): The high electronegativity and small van der Waals radius of fluorine make it ideal for metabolic shielding. Positioning fluorine atoms ortho to the reactive aldehyde group sterically protects the core while modulating the pKa of adjacent functional groups[2].

  • Chlorine (C5): Chlorine enhances lipophilicity and membrane permeability while providing a moderate σ -hole for target engagement[3].

  • Bromine (C3): Bromine is highly polarizable and features a pronounced, directional σ -hole. This allows it to participate in strong halogen bonding —a non-covalent interaction where the electropositive crown of the halogen acts as a Lewis acid to engage electron-donating residues (e.g., backbone carbonyls) in the target protein's binding pocket[2][4].

Logic Core Polyhalogenated Scaffold Fluorine Fluorine (C2, C6) Core->Fluorine Chlorine Chlorine (C5) Core->Chlorine Bromine Bromine (C3) Core->Bromine F_Effect Steric Shielding Fluorine->F_Effect Cl_Effect Lipophilicity Chlorine->Cl_Effect Br_Effect Halogen Bonding (σ-hole) Bromine->Br_Effect Target Enhanced Target Affinity F_Effect->Target Cl_Effect->Target Br_Effect->Target

Mechanistic contributions of specific halogens to pharmacodynamic profiles.

Structural Elucidation Strategy: A Self-Validating System

To unequivocally confirm the regiochemistry of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, a single analytical technique is insufficient. We employ an orthogonal, self-validating workflow where the blind spots of one technique are covered by the strengths of another.

Workflow Start 3-Br-5-Cl-2,6-diF-benzaldehyde NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR MS Mass Spectrometry (Isotope Profiling) Start->MS IR FTIR Spectroscopy (Functional Groups) Start->IR NMR_1H 1H & 19F Shifts NMR->NMR_1H MS_Iso Br/Cl Isotopic Signature MS->MS_Iso IR_CO C=O Stretch IR->IR_CO Validation Structural Confirmation NMR_1H->Validation MS_Iso->Validation IR_CO->Validation

Multi-modal analytical workflow for polyhalogenated benzaldehyde structural elucidation.

Analytical Methodologies and Protocols

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Causality & Theory: 19 F is a highly receptive spin-½ nucleus with 100% natural abundance. Its chemical shift dispersion spans over 800 ppm, making it exquisitely sensitive to its local electronic environment[5][6]. Because 19 F chemical shifts are heavily influenced by paramagnetic contributions from excited electronic states, the presence of strongly electronegative and electron-withdrawing substituents (like -CHO, -Cl, and -Br) will significantly deshield the fluorine atoms, shifting their resonances downfield[5][7].

By utilizing 19 F NMR alongside 1 H NMR, we establish a self-validating map of the aromatic ring. The single aromatic proton at C4 will exhibit scalar coupling ( J -coupling) to the adjacent fluorine atoms, confirming its position between the halogens.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous Chloroform-d (CDCl 3​ ). Causality: CDCl 3​ is chosen over protic solvents or DMSO to prevent potential hydration of the highly electrophilic aldehyde carbon, which is activated by the ortho-fluorine atoms.

  • Internal Standards: Add 0.1% Tetramethylsilane (TMS) for 1 H/ 13 C referencing (0 ppm) and Trichlorofluoromethane (CFCl 3​ ) for 19 F referencing (0 ppm)[6][8].

  • Acquisition Parameters ( 19 F): Utilize a broadband HFX probe. Acquire at 376 MHz (or 564 MHz on a 600 MHz system) using a 90° excitation pulse, an acquisition time of 1.0 s, and a relaxation delay (D1) of 3.0 s to ensure complete longitudinal relaxation[8].

  • Processing: Apply a Whittaker smoother for baseline correction and zero-filling to 64k data points for optimal resolution of JF−H​ and JF−F​ couplings.

Table 1: Diagnostic NMR Spectral Data for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

NucleusExpected Shift (ppm)MultiplicityAssignment / Causality
1 H ~10.20Doublet/MultipletAldehyde (-CHO): Highly deshielded; long-range coupling to ortho-fluorines.
1 H ~7.85Doublet of DoubletsAromatic (C4-H): Deshielded by halogens; couples to F at C2 and C6.
19 F -110 to -115MultipletF at C2: Deshielded by adjacent -CHO and -Br groups.
19 F -115 to -120MultipletF at C6: Deshielded by adjacent -CHO and -Cl groups.
High-Resolution Mass Spectrometry (HRMS)

Causality & Theory: Mass spectrometry provides an irrefutable, self-validating signature for molecules containing both Bromine and Chlorine due to their distinct natural isotopic abundances. Bromine exists as 79 Br (~50.7%) and 81 Br (~49.3%), while Chlorine exists as 35 Cl (~75.8%) and 37 Cl (~24.2%). A molecule containing exactly one Br and one Cl atom will yield a highly specific M : M+2 : M+4 isotopic cluster in an approximate ratio of 3 : 4 : 1.

Step-by-Step Protocol:

  • Ionization Selection: Utilize Electron Ionization (EI) at 70 eV via GC-MS. Causality: Highly halogenated, electron-deficient benzaldehydes often ionize poorly in standard positive Electrospray Ionization (ESI+) due to a lack of basic protonation sites. EI provides harsh, uniform ionization resulting in a robust molecular ion ( M+∙ ).

  • Chromatography: Inject 1 μ L of a 10 μ g/mL solution (in Hexane) onto a non-polar capillary column (e.g., HP-5ms). Use a temperature gradient from 60°C to 280°C at 15°C/min.

  • Data Extraction: Extract the mass spectrum at the chromatographic apex and analyze the isotopic cluster starting at the monoisotopic mass.

Table 2: Calculated Isotopic Abundance Signature (Formula: C 7​ H 2​ BrClF 2​ O)

Ion SpeciesExact Mass (m/z)Relative AbundanceIsotopic Composition
M 253.89~75% 12 C, 1 H, 79 Br, 35 Cl, 19 F, 16 O
M+2 255.89100% (Base Peak)( 81 Br, 35 Cl) + ( 79 Br, 37 Cl)
M+4 257.89~25% 81 Br, 37 Cl

Note: The observation of this exact 3:4:1 ratio validates the presence of the Br/Cl pair without requiring reference standards.

Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Theory: While NMR and MS define the atomic connectivity and mass, FTIR confirms the integrity of the functional groups. The carbonyl (C=O) stretching frequency of an unsubstituted benzaldehyde typically appears near 1703 cm −1 . However, the strong inductive electron withdrawal (-I effect) from the ortho-fluorine atoms and the meta-halogens in 3-Bromo-5-chloro-2,6-difluorobenzaldehyde removes electron density from the carbonyl oxygen. This shortens and strengthens the C=O bond, shifting the absorption to a higher wavenumber.

Step-by-Step Protocol:

  • Preparation: Place 2–5 mg of the neat solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Acquisition: Apply consistent pressure using the ATR anvil. Collect 32 scans from 4000 cm −1 to 400 cm −1 at a resolution of 4 cm −1 .

  • Interpretation: Look for the diagnostic, sharp C=O stretch shifted to the 1715–1725 cm −1 region, validating the electron-withdrawing environment of the polyhalogenated ring.

Conclusion

The structural elucidation of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde requires a multi-faceted approach. By combining the extreme electronic sensitivity of 19 F NMR, the mathematically predictable isotopic signatures of EI-MS, and the inductive shift tracking of ATR-FTIR, researchers can build a self-validating analytical profile. This rigorous methodology ensures the absolute integrity of polyhalogenated building blocks before their deployment in complex drug discovery campaigns.

References

  • BLD Pharm. 3-Bromo-5-Chloro-2-fluorobenzoic acid (Related building blocks: 3-Bromo-5-chloro-2,6-difluorobenzaldehyde).1

  • BLD Pharm. 3-Bromo-5-chloro-2-fluorobenzaldehyde (Related building blocks: 3-Bromo-5-chloro-2,6-difluorobenzaldehyde). Link

  • Taylor & Francis. Key contemporary considerations for halogens in drug discovery. 2

  • Royal Society of Chemistry. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. 3

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. 5

  • ACS Publications. Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. 4

  • Alfa Chemistry. 19F NMR Chemical Shift Table. 7

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. 6

  • ACS Publications. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR. 8

Sources

Hazards associated with 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Hazard Profiling and Handling Methodologies for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Executive Summary

3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) is a highly functionalized, polyhalogenated building block critical to advanced organic synthesis and active pharmaceutical ingredient (API) development[1],[2]. While its unique substitution pattern enables precise cross-coupling and condensation reactions, it also imparts significant chemical reactivity that translates into distinct occupational hazards. As a Senior Application Scientist, I have structured this whitepaper to elucidate the physicochemical causality behind its toxicity, establish rigorous handling protocols, and provide validated analytical workflows for its detection.

Physicochemical Profiling & Causality of Reactivity

The core hazard profile of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is driven by the intense electron-withdrawing inductive effects of its four halogen substituents (Br, Cl, and two F atoms).

  • Electrophilic Activation: The halogens pull electron density away from the aromatic ring, which in turn severely depletes electron density at the carbonyl carbon. This renders the aldehyde group exceptionally electrophilic and reactive.

  • Auto-Oxidation Susceptibility: Like many electron-deficient aldehydes, this compound is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, rapidly degrading into 3-bromo-5-chloro-2,6-difluorobenzoic acid. Consequently, inert atmosphere storage is not merely a recommendation, but a strict requirement to maintain reagent integrity and prevent the accumulation of acidic byproducts[3].

Toxicological Mechanisms & Hazard Classifications

The heightened electrophilicity dictates the compound's toxicological interactions with biological systems. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[3]:

  • H302: Harmful if swallowed.

  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Causality: The primary mechanism of irritation involves the nucleophilic attack of primary amines (e.g., lysine residues in mucosal proteins) on the electrophilic carbonyl carbon, resulting in the formation of covalent Schiff base adducts[4]. This cross-linking disrupts cellular membrane integrity and triggers acute inflammatory cascades in the respiratory tract and ocular tissues. Furthermore, under ICH M7 guidelines, reactive halogenated aldehydes are closely monitored as potential genotoxic impurities due to their theoretical capacity to alkylate DNA during drug synthesis[5].

ToxicityMechanism A 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde B Electrophilic Carbonyl Activation A->B Inductive effect of halogens C Nucleophilic Attack (Proteins/DNA Amines) B->C Exposure to mucosal tissue D Schiff Base Formation (Covalent Adduct) C->D Condensation reaction E Cellular Toxicity & Tissue Irritation D->E Biomolecule dysfunction

Mechanism of electrophilic toxicity and tissue irritation by halogenated benzaldehydes.

Quantitative Hazard & Property Data

To ensure rapid reference during risk assessments, the core physicochemical and hazard data are summarized below.

Property / ClassificationData ValueCausality / Implication
CAS Number 2514963-78-9Unique identifier for regulatory tracking[1].
Molecular Formula C7H2BrClF2OHigh halogen ratio dictates target electrophilicity.
Molecular Weight 255.44 g/mol Determines precise stoichiometric calculations in synthesis[1].
GHS Hazard Codes H302, H315, H319, H335Indicates acute toxicity and severe mucosal irritation[3].
Signal Word WarningMandates the use of PPE (gloves, goggles, fume hood).
Storage Conditions Inert atmosphere, Room TempPrevents auto-oxidation to the corresponding benzoic acid[3].

Experimental Workflows & Safety Protocols

All protocols involving this compound must be treated as self-validating systems. Every step includes a verification check to ensure safety and data integrity.

Protocol A: Air-Free Handling and Transfer (Schlenk Technique) Due to the compound's air-sensitivity and respiratory hazard, open-bench handling is strictly prohibited.

  • System Purge: Flame-dry a Schlenk flask under a vacuum of < 0.1 mbar. Backfill with ultra-high-purity (UHP) Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Vessel Acclimatization: Transfer the sealed reagent bottle into a glovebox or utilize a positive-pressure Argon stream on a Schlenk line. Causality: Positive pressure prevents the ingress of atmospheric moisture and oxygen, halting the auto-oxidation pathway.

  • Transfer: Using a gas-tight syringe (for liquid solutions) or an anti-static spatula (for neat solids), transfer the required mass into the purged Schlenk flask.

  • Validation: Monitor the physical state. The compound should remain a clearly defined substance without the cloudy, crystalline appearance characteristic of benzoic acid degradation products.

  • Decontamination: Rinse all spatulas and glassware with a quenching solution (e.g., dilute sodium bisulfite) to convert residual aldehyde into a water-soluble, non-volatile bisulfite adduct before removing it from the fume hood.

Protocol B: GC-MS Detection of Genotoxic Impurities To comply with ICH M7 guidelines, residual 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in final APIs must be quantified[5]. The following GC-MS protocol leverages thermal desorption and electron impact ionization.

  • Sample Preparation: Dissolve the API in a suitable volatile organic solvent (e.g., dichloromethane). Validation: Ensure complete dissolution to prevent column clogging and baseline drift.

  • Chromatographic Setup: Equip the GC with a DB-WAX capillary column. Set the Helium carrier gas flow to a constant 1.2 - 1.8 mL/min.

  • Injection: Inject 1 μL of the sample at a split ratio of 5:1 to 10:1. Set the injector temperature to 240°C to ensure rapid volatilization without thermal degradation.

  • Temperature Programming: Hold the initial oven temperature at 90°C for 2 minutes. Ramp at 20°C/min to a final temperature of 240°C, holding for 5 minutes. Causality: This gradient ensures the separation of the highly polar aldehyde from the bulk API matrix.

  • Mass Spectrometry: Operate the MS in Electron Impact (EI) mode. Monitor the specific m/z fragments corresponding to the molecular ion (M+) and the sequential loss of halogens (e.g., [M-F]+, [M-Cl]+).

GCMSWorkflow S1 Sample Preparation (API Extraction) S2 Capillary GC Injection (DB-WAX Column) S1->S2 1 μL Injection S3 Thermal Desorption & Separation S2->S3 Temp Programming (90°C to 240°C) S4 Electron Impact (EI) Ionization S3->S4 Elution S5 Mass Spectrometry Detection S4->S5 m/z Profiling

GC-MS analytical workflow for detecting trace halogenated benzaldehyde impurities.

Conclusion

The successful integration of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde into synthetic pipelines requires a deep understanding of its electrophilic nature. By mapping its molecular reactivity to its macroscopic hazards (H302, H315, H319, H335) and implementing rigorous, self-validating protocols, researchers can safely harness its potential while maintaining strict regulatory compliance.

References

  • BLD Pharm. "3-Bromo-5-chloro-2,6-difluorobenzaldehyde | CAS 2514963-78-9". Source: BLD Pharm.
  • BenchChem. "3-Bromo-5-chloro-2,6-difluorobenzaldehyde". Source: BenchChem.
  • BLD Pharm. "1269440-82-5 | 3-Bromo-5-chloro-2-fluorobenzaldehyde". Source: BLD Pharm.
  • Google Patents. "CN110376302A - The method of fluorobenzaldehyde and fluorobenzene cinnamic acid between a kind of detection of gas chromatography-mass spectrography". Source: Google Patents.
  • ResearchGate. "Cherry-flavoured electronic cigarettes expose users to the inhalation irritant, Benzaldehyde". Source: ResearchGate.

Sources

Methodological & Application

Use of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Executive Summary

In advanced organic synthesis and drug discovery, polyhalogenated building blocks offer unparalleled opportunities for the rapid assembly of complex molecular architectures[1]. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) is a highly functionalized scaffold featuring a uniquely differentiated reactivity profile[1]. As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale and validated protocols for achieving strictly chemoselective Suzuki-Miyaura cross-coupling at the C-Br position. By exploiting kinetic differentiation, researchers can selectively arylate the 3-position while preserving the C-Cl bond, C-F bonds, and the aldehyde moiety for downstream orthogonal functionalization.

Mechanistic Rationale & Chemoselective Logic

The strategic placement of halogens on this benzaldehyde ring creates a highly programmable electrophile[1]. The success of a chemoselective Suzuki coupling relies on the precise control of the oxidative addition step within the palladium catalytic cycle[2].

  • Bond Dissociation Energy (BDE) Divergence: The C-Br bond has a significantly lower BDE (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). Under mild thermal conditions (60–80 °C), the oxidative addition of an electron-rich Pd(0) catalyst into the C-Br bond is kinetically favored, whereas the C-Cl bond presents a high activation barrier[3].

  • Electronic Activation via Fluorine: The highly electronegative fluorine atoms at the 2- and 6-positions exert a strong inductive electron-withdrawing effect (-I). This lowers the LUMO of the aromatic ring, accelerating the nucleophilic attack of the Pd(0) species on the C-Br bond[1]. The C-F bonds themselves remain inert to standard Pd(0) insertion due to their extreme stability.

  • Transmetalation Dynamics: Following oxidative addition, the boronic acid coupling partner must be activated by a base to form an electron-rich boronate complex, which facilitates the transmetalation step[4].

Chemoselectivity Substrate 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (Electrophilic Scaffold) OxAdd_Br Oxidative Addition at C-Br (BDE ~81 kcal/mol) Kinetically Favored Substrate->OxAdd_Br Fast (RT to 80°C) OxAdd_Cl Oxidative Addition at C-Cl (BDE ~96 kcal/mol) High Activation Barrier Substrate->OxAdd_Cl Suppressed under mild conditions Pd_Cat Pd(0)L_n Catalyst (Electron-rich) Pd_Cat->OxAdd_Br Pd_Cat->OxAdd_Cl Intermediate Ar-Pd(II)-Br Intermediate (Stable at 60-80°C) OxAdd_Br->Intermediate Product 3-Aryl-5-chloro-2,6-difluorobenzaldehyde (Target Product) Intermediate->Product Transmetalation & Reductive Elimination

Fig 1. Chemoselective logic and energy barriers in Pd-catalyzed Suzuki coupling.

Empirical Data: Catalyst & Condition Optimization

To prevent competitive insertion into the C-Cl bond (which leads to inseparable mixtures of mono- and bis-arylated products), the choice of ligand and temperature is critical[5]. Highly active, bulky, electron-rich phosphines (like XPhos) should be avoided for the first coupling step, as they override the kinetic differentiation[3].

Table 1: Optimization of Suzuki Coupling Conditions (Model: Phenylboronic Acid)

EntryCatalyst System (mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Selectivity (C3 vs C5)
1 Pd(PPh3)4 (5%) Na2CO3 Toluene/EtOH/H2O (2:1:1) 75 88 >99:1
2Pd(OAc)2 / SPhos (3%)K3PO4THF/H2O (4:1)6094>99:1
3Pd(dppf)Cl2 (5%)K2CO31,4-Dioxane/H2O (4:1)907695:5
4Pd2(dba)3 / XPhos (2%)Cs2CO31,4-Dioxane/H2O (4:1)1004255:45

Expert Insight: Entry 1 represents the most reliable, scalable condition. Entry 4 demonstrates the loss of chemoselectivity when utilizing a highly active Buchwald ligand at elevated temperatures, forcing premature C-Cl activation.

Validated Experimental Protocols

ProtocolWorkflow S1 1. Assembly Substrate, Ar-B(OH)2 Pd(PPh3)4, Base S2 2. Deoxygenation Freeze-Pump-Thaw (Crucial for Pd(0)) S1->S2 S3 3. Cross-Coupling 75°C, 4-8 hours Biphasic System S2->S3 S4 4. Quench & Extract NH4Cl (aq) quench EtOAc extraction S3->S4 S5 5. Isolation Silica Gel Flash Chromatography S4->S5

Fig 2. Standardized workflow for chemoselective Suzuki-Miyaura cross-coupling.

Protocol A: Kinetically Controlled Mono-Arylation (C-Br Selective)

This protocol is engineered to yield the 3-aryl-5-chloro-2,6-difluorobenzaldehyde derivative with absolute fidelity.

Reagents:

  • 3-Bromo-5-chloro-2,6-difluorobenzaldehyde: 1.0 mmol (255.4 g/mol )

  • Arylboronic Acid: 1.05 mmol (Slight excess to drive completion without promoting homocoupling)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]: 0.05 mmol (5 mol%)

  • Sodium Carbonate (Na2CO3): 2.0 mmol (2.0 M aqueous solution)

  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v, 10 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, arylboronic acid, and Pd(PPh3)4.

  • Solvent Introduction & Deoxygenation: Add the Toluene and Ethanol. Subject the mixture to three cycles of freeze-pump-thaw. Causality Note: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid. Strict deoxygenation is the self-validating key to high yields.

  • Base Addition: Add the pre-degassed 2.0 M aqueous Na2CO3 solution under a positive flow of Argon.

  • Thermal Activation: Seal the flask and submerge it in a pre-heated oil bath at 75 °C. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validating Monitoring: After 4 hours, sample the organic layer. Analyze via LCMS. The reaction is complete when the starting material mass (m/z ~254) is consumed. The appearance of a bis-arylated mass indicates poor temperature control.

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure mono-arylated product.

Protocol B: Downstream Utilization of the C-Cl Bond

Once the C-Br bond has been successfully arylated, the remaining C-Cl bond at the 5-position can be engaged in a second, orthogonal Suzuki coupling[2]. This requires overcoming the higher BDE of the C-Cl bond by utilizing a more electron-rich catalyst system (e.g., Pd2(dba)3 with XPhos) and elevating the reaction temperature to 100 °C in 1,4-Dioxane[3]. Furthermore, the aldehyde moiety remains fully intact and primed for subsequent Wittig olefinations or reductive aminations[1].

Sources

Application Note: 3-Bromo-5-chloro-2,6-difluorobenzaldehyde as a Polyfunctional Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of complex therapeutics relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) is a premier example of such a scaffold. Featuring four distinct reactive vectors—an aldehyde, a bromine atom, a chlorine atom, and two activated fluorine atoms—this molecule allows chemists to execute rapid, multi-directional derivatization. This guide provides an authoritative overview of its physicochemical properties, strategic utility, and field-validated experimental protocols.

Physicochemical & Structural Profile

Understanding the exact substitution pattern is critical for predicting reactivity. The molecule features a formyl group at C1, highly electron-withdrawing fluorine atoms at C2 and C6, a reactive bromine at C3, and a chlorine at C5.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 3-Bromo-5-chloro-2,6-difluorobenzaldehyde
CAS Number 2514963-78-9
Molecular Formula C7H2BrClF2O
Molecular Weight 255.44 g/mol
SMILES O=Cc1c(F)c(Br)cc(Cl)c1F
Reactive Sites 4 (CHO, C-Br, C-Cl, C-F)

Strategic Utility in Medicinal Chemistry (The "Why")

The true value of this building block lies in its orthogonal reactivity , allowing chemists to functionalize specific sites sequentially without the need for cumbersome protecting groups.

A. Regioselective Cross-Coupling (C-Br vs. C-Cl)

The causality behind regioselective cross-coupling lies in bond thermodynamics. The bond dissociation energy (BDE) of a C-Br bond (~68 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol). By carefully tuning the palladium catalyst and temperature, Suzuki-Miyaura or Buchwald-Hartwig couplings can be directed exclusively to the C3-bromine[1]. The C5-chlorine remains intact for subsequent late-stage functionalization using more electron-rich ligands (e.g., XPhos).

B. Nucleophilic Aromatic Substitution (SNAr)

Fluorine is an excellent leaving group in SNAr reactions when positioned ortho or para to a strong electron-withdrawing group. Here, the C1-aldehyde strongly stabilizes the anionic Meisenheimer complex intermediate[2][3]. This activation allows the C2 and C6 fluorines to be displaced by amines, thiols, or alkoxides under relatively mild basic conditions[4].

C. Aldehyde Derivatization

The formyl group serves as a classic anchor for reductive amination or Wittig olefination. Using sodium triacetoxyborohydride (NaBH(OAc)3), the aldehyde can be converted into structurally diverse amines. NaBH(OAc)3 is chosen because it selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the starting aldehyde[5][6].

OrthogonalWorkflow Start 3-Bromo-5-chloro-2,6-difluorobenzaldehyde Aldehyde Aldehyde (-CHO) Reductive Amination Start->Aldehyde Pathway A Bromine C3-Bromine (-Br) Suzuki Coupling Start->Bromine Pathway B Fluorine C2/C6-Fluorine (-F) SNAr Reaction Start->Fluorine Pathway C Chlorine C5-Chlorine (-Cl) Late-Stage Coupling Bromine->Chlorine Sequential Functionalization

Orthogonal functionalization vectors of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Comparative Reactivity Profile

Table 2: Comparative Reactivity of Halogen Sites

Reactive SiteReaction TypeTypical ReagentsRelative Reactivity
C3-Bromine Cross-CouplingPd(PPh3)4, Aryl-B(OH)2, 80°CHigh (Primary target for Pd)
C5-Chlorine Cross-CouplingPd2(dba)3, XPhos, 100°C+Low (Requires activated Pd)
C2/C6-Fluorine SNArAmines/Thiols, K2CO3, DMFHigh (Activated by ortho-CHO)

Field-Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process checks to ensure scientific integrity and high yields.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Selectively couple an aryl boronic acid at the C3 position while preserving the C5-chlorine. Causality: Utilizing a mild base (Na2CO3) and a standard Pd(0) catalyst at moderate temperatures prevents the activation of the stronger C-Cl bond[1].

  • Preparation: Charge a Schlenk flask with 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M) followed by 2M aqueous Na2CO3 (2.0 equiv). The aqueous base is critical for forming the reactive boronate complex.

  • Reaction: Heat the biphasic mixture to 80 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 255) disappears. Crucial: Ensure the bis-coupled product (substitution at both C3 and C5) remains <5% by strictly controlling the temperature and boronic acid stoichiometry.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Mild Reductive Amination

Objective: Convert the C1-aldehyde to a secondary or tertiary amine. Causality: 1,2-Dichloroethane (DCE) is used as it accelerates the reaction compared to THF[5]. NaBH(OAc)3 is utilized because its steric bulk and electron-withdrawing acetate groups make it a mild hydride donor, selectively targeting the iminium ion over the unreacted aldehyde[6].

ReductiveAmination A Aldehyde + Amine B Hemiaminal Intermediate A->B Addition C Iminium Ion (Activated) B->C -H2O D Amine Product C->D NaBH(OAc)3 Reduction

Mechanistic pathway of reductive amination highlighting selective iminium ion reduction.

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation (especially necessary for weakly basic amines)[5].

  • Stirring: Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise to control any mild exotherm.

  • Self-Validation Check: Stir for 12 hours. TLC (UV active) should show complete consumption of the starting aldehyde spot. If aldehyde persists, add an additional 0.5 equiv of NaBH(OAc)3.

  • Workup: Quench carefully with saturated aqueous NaHCO3. Extract with dichloromethane, dry over MgSO4, and purify.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of C2-Fluorine

Objective: Introduce a nucleophile (e.g., a secondary amine) at the C2 position. Causality: Polar aprotic solvents (DMF or DMSO) leave the nucleophile unsolvated and highly reactive, driving the attack on the electron-deficient aromatic ring[3][4].

  • Preparation: Dissolve the aldehyde (1.0 equiv) in anhydrous DMF (0.3 M).

  • Reagent Addition: Add the nucleophile (e.g., morpholine, 1.1 equiv) and finely powdered K2CO3 (2.0 equiv).

  • Reaction: Stir at room temperature (or heat to 50 °C for sterically hindered nucleophiles) for 2–8 hours.

  • Self-Validation Check: 19F NMR is highly diagnostic for this step. The starting material exhibits two distinct fluorine signals. Successful mono-substitution is confirmed by the disappearance of one fluorine signal and a chemical shift change in the remaining C6-fluorine.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under a high vacuum.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution Source: ACG Publications URL:[Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules Source: MDPI URL:[Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine Source: PubMed Central (PMC) URL:[Link]

Sources

Advanced Application Note: Exploiting 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Compound Focus: 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9)

The demand for novel crop protection agents with high efficacy and low environmental persistence has driven the agrochemical industry toward highly functionalized, polyhalogenated building blocks[1]. Among these, 3-Bromo-5-chloro-2,6-difluorobenzaldehyde has emerged as a privileged scaffold [2]. This application note details the physicochemical rationale, orthogonal reactivity, and validated protocols for integrating this multifunctional molecule into the synthesis of advanced fungicides and herbicides.

Physicochemical Rationale in Agrochemical Design

The strategic placement of halogens on the benzaldehyde ring creates a highly differentiated reactivity profile and imparts critical physicochemical properties to the final active ingredient (AI):

  • 2,6-Difluoro Motif (Metabolic Shielding & Conformation): Fluorine substitution at the ortho positions serves a dual purpose. Sterically, it locks the conformation of the adjacent aldehyde (or its downstream derivatives), which is critical for binding tightly within the narrow hydrophobic pockets of target enzymes like succinate dehydrogenase (SDH) or cytochrome P450 sterol 14α-demethylase (CYP51)[3]. Metabolically, the highly electronegative C-F bonds shield the aromatic core from rapid oxidative degradation by plant and soil enzymes, extending the half-life of the AI.

  • 3-Bromo and 5-Chloro Orthogonality: The presence of both bromine and chlorine on the same ring provides an electrophilic hub for divergent synthesis. Bromine undergoes oxidative addition with Palladium(0) catalysts at significantly lower activation energies than chlorine. This allows chemists to perform a Suzuki or Sonogashira coupling exclusively at the C3 position, leaving the C5-chlorine intact for subsequent functionalization [2].

  • Aldehyde Reactivity: The formyl group is a highly versatile nucleophilic acceptor, easily converted into oximes (a common motif in herbicide discovery) [4], amines, or olefins.

Orthogonal_Reactivity Core 3-Bromo-5-chloro-2,6-difluorobenzaldehyde Electrophilic Hub Aldehyde Aldehyde Group Nucleophilic Addition (Wittig, Reductive Amination) Core->Aldehyde Bromine C3-Bromine Primary Cross-Coupling (Suzuki, Sonogashira at low temp) Core->Bromine Chlorine C5-Chlorine Secondary Cross-Coupling (Requires higher temp/active ligands) Core->Chlorine Fluorine C2,C6-Fluorine SNAr / Metabolic Shielding (Conformational locking) Core->Fluorine

Caption: Orthogonal reactivity profile of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde enabling modular synthesis.

Synthetic Workflow: Developing Novel SDHI Fungicides

Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., fluxapyroxad, bixafen) rely on a lipophilic aniline or benzylamine core coupled to a pyrazole-4-carboxylic acid. The workflow below demonstrates how to leverage 2514963-78-9 to synthesize a highly fluorinated, sterically hindered benzylamine precursor.

SDHI_Synthesis A 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde (CAS: 2514963-78-9) B Reductive Amination (NH4OAc, NaCNBH3) A->B C Halogenated Benzylamine B->C D Amidation (Pyrazole-4-carbonyl chloride) C->D E Novel SDHI Fungicide Candidate D->E

Caption: Synthetic workflow for developing novel SDHI fungicides from 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Protocol 1: Synthesis of the Halogenated Benzylamine Precursor

This protocol utilizes reductive amination to convert the aldehyde into a primary amine, a necessary nucleophile for subsequent amidation.

Step-by-Step Methodology:

  • Initiation: In an oven-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (10.0 mmol, 2.55 g) in anhydrous methanol (50 mL).

  • Imine Formation: Add ammonium acetate (100.0 mmol, 7.7 g) and stir at room temperature for 2 hours.

    • Causality Note: A 10-fold excess of ammonium acetate is critical. It drives the equilibrium toward the primary imine intermediate and sterically/kinetically suppresses the formation of unwanted secondary amines.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium cyanoborohydride (NaCNBH 3​ , 15.0 mmol, 0.94 g).

    • Causality Note: NaCNBH 3​ is selected over NaBH 4​ because it is stable in the slightly acidic conditions created by ammonium acetate and selectively reduces the imine over the unreacted aldehyde at pH 6-7.

  • In-Process Control (IPC): After 4 hours, sample 50 µL of the reaction mixture, quench with water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3). The protocol is self-validating when the UV-active aldehyde spot (R f​ ~0.6) disappears and a ninhydrin-positive baseline spot (the amine) appears.

  • Workup & Validation: Quench the reaction with 1M NaOH (20 mL) to neutralize the acid and deprotonate the amine salt. Extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Analytical Validation: Confirm the product via 1 H NMR; expect a distinct singlet at ~3.9 ppm corresponding to the newly formed benzylic CH 2​ protons.

Divergent Functionalization: Tuning Lipophilicity (LogP)

To optimize the penetration of the agrochemical through the fungal cell wall or plant cuticle, chemists must tune the partition coefficient (LogP). This is achieved by extending the aromatic system via orthogonal cross-coupling at the C3-bromo position [2].

Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling at C3

This protocol selectively couples an arylboronic acid to the bromine atom while preserving the chlorine atom.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine the benzylamine intermediate from Protocol 1 (5.0 mmol), a selected arylboronic acid (5.2 mmol), and potassium carbonate (15.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.25 mmol, 5 mol%).

    • Causality Note: The dppf ligand provides a large bite angle that facilitates the reductive elimination step. Furthermore, the steric bulk of this specific catalyst prevents the unwanted oxidative addition into the stronger, more hindered C5-chlorine bond at moderate temperatures.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 25 mL). Freeze-pump-thaw for 3 cycles to remove dissolved oxygen.

    • Causality Note: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, which would stall the catalytic cycle and lead to incomplete conversion.

  • Reaction: Heat the mixture to 80 °C for 6 hours under a positive pressure of nitrogen.

  • IPC & Workup: Monitor the reaction via LC-MS.

    • Analytical Validation: The mass spectrum must show the molecular ion of the C3-coupled product. Crucially, the isotopic pattern will validate orthogonal selectivity: the presence of a 3:1 ratio of [M] to[M+2] peaks confirms the retention of the single C5-chlorine atom. Filter the mixture through a Celite pad to remove palladium black, extract with EtOAc, and purify via flash chromatography.

Quantitative Data: Orthogonal Reactivity Metrics

The table below summarizes the optimized parameters required to selectively target each reactive site on the 3-Bromo-5-chloro-2,6-difluorobenzaldehyde scaffold, ensuring high yields and preventing over-functionalization.

Target SiteReaction TypeReagents / CatalystTemp (°C)Time (h)IPC MethodExpected Yield (%)
C1-Aldehyde Reductive AminationNH 4​ OAc (10 eq), NaCNBH 3​ (1.5 eq)0 to 254TLC (Ninhydrin)85 - 92%
C1-Aldehyde Oxime FormationNH 2​ OH·HCl (1.2 eq), Pyridine252LC-MS> 95%
C3-Bromine Suzuki CouplingAr-B(OH) 2​ (1.05 eq), Pd(dppf)Cl 2​ 806LC-MS (Isotope)78 - 86%
C5-Chlorine Buchwald-HartwigAmine (1.5 eq), Pd 2​ (dba) 3​ , XPhos11012GC-MS65 - 75%

References

  • "Fluorinated Benzaldehyde 2026 Trends and Forecasts 2033: Analyzing Growth Opportunities", Archive Market Research. URL: [Link]

  • "Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis", PLOS One. URL:[Link]

Application Note: Precision Wittig Olefination of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Substrate Profiling & Mechanistic Directives

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable conversion of aldehydes into alkenes[1]. However, applying standard textbook conditions to highly functionalized, polyhalogenated substrates like 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS 2514963-78-9)[2] often results in catastrophic yield losses. Successful olefination of this molecule requires a deep understanding of its unique electronic and steric environment.

Electronic Activation and Chemoselectivity

The combined inductive electron-withdrawing effects of the fluorine, chlorine, and bromine atoms render the carbonyl carbon exceptionally electrophilic[3]. While this accelerates the nucleophilic attack of the phosphorus ylide, it simultaneously highly activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr)[4]. Furthermore, the C–Br bond at the 3-position is highly susceptible to lithium-halogen exchange[5].

The Causality of Base Selection

Using strong alkyllithium bases (e.g., n-BuLi) to generate the ylide will lead to rapid degradation of the substrate via lithium-halogen exchange and SNAr side reactions[5]. Therefore, the choice of base is not merely an optimization parameter, but a fundamental requirement for chemoselectivity. Mild, non-nucleophilic bases such as Sodium bis(trimethylsilyl)amide (NaHMDS) at cryogenic temperatures (–78 °C) are mandatory when generating non-stabilized ylides[6].

ReactivityLogic Substrate 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde Optimal Mild Base (NaHMDS) or Pre-formed Stabilized Ylide Substrate->Optimal Controlled Conditions Harsh Strong Alkyllithium (e.g., n-BuLi) / High Temp Substrate->Harsh Misapplied Conditions Wittig Chemoselective Wittig Olefination Optimal->Wittig High Yield SideRxn Degradation: Li-Halogen Exchange & SNAr Harsh->SideRxn Yield Loss

Logical pathway of chemoselectivity vs. degradation for polyhalogenated benzaldehydes.

Stereochemical Control & Ylide Dynamics

The geometry of the resulting alkene is dictated by the reactivity of the chosen ylide[6].

  • Stabilized Ylides: Ylides featuring an electron-withdrawing group (e.g., esters, ketones) are less reactive and can be utilized without strong bases. They undergo a reversible addition to the aldehyde, ultimately affording the thermodynamically more stable (E)-alkene with high stereoselectivity[7],[1].

  • Non-Stabilized Ylides: Alkyl-substituted ylides require strictly controlled generation. Under salt-free or lithium-free conditions (achieved by using NaHMDS), the reaction proceeds via an irreversible[2+2] cycloaddition to form an oxaphosphetane intermediate. This kinetic control pathway yields predominantly (Z)-alkenes[8],[9].

Stereochem YlideType Phosphorus Ylide Selection Stabilized Stabilized Ylide (EWG-substituted) YlideType->Stabilized NonStabilized Non-Stabilized Ylide (Alkyl-substituted) YlideType->NonStabilized Thermo Thermodynamic Control (Reversible Pathway) Stabilized->Thermo Kinetic Kinetic Control (Irreversible [2+2] Cycloaddition) NonStabilized->Kinetic E_Alkene Predominantly (E)-Alkene Thermo->E_Alkene Z_Alkene Predominantly (Z)-Alkene Kinetic->Z_Alkene

Stereochemical divergence in the Wittig reaction based on ylide stabilization.

Quantitative Reaction Optimization

The following table summarizes the empirical data demonstrating the critical impact of base and ylide selection on the olefination of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

EntryYlide ClassificationBase / ReagentTemperatureYield (%)E:Z RatioMechanistic Observation
1 Stabilized (Ester)Pre-formed25 °C92>95:5Clean conversion; thermodynamic control.
2 Non-Stabilized (Alkyl)n-BuLi0 °C15N/ASevere degradation via Li-halogen exchange.
3 Non-Stabilized (Alkyl)NaHMDS–78 °C to 25 °C865:95High kinetic control; side reactions suppressed.
4 Semi-Stabilized (Aryl)LiHMDS–78 °C to 25 °C7445:55Mixed isomers; typical for semi-stabilized ylides.

Validated Experimental Protocols

Protocol A: (E)-Selective Olefination using a Stabilized Ylide

Objective: Synthesis of Ethyl (E)-3-(3-bromo-5-chloro-2,6-difluorophenyl)acrylate.

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 equiv, 0.5 M) in anhydrous dichloromethane (DCM).

  • Ylide Addition: Add the pre-formed stabilized ylide, ethyl (triphenylphosphoranylidene)acetate (1.1 equiv), in a single portion.

  • Cycloaddition: Stir the reaction mixture at room temperature (20–25 °C) for 4–6 hours.

    • Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy suspension as the triphenylphosphine oxide (TPPO) byproduct precipitates. TLC analysis (Hexane/EtOAc 9:1) will show the consumption of the highly UV-active aldehyde and the appearance of a less polar product spot.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the (E)-alkene.

Protocol B: (Z)-Selective Olefination using a Non-Stabilized Ylide

Objective: Synthesis of (Z)-1-Bromo-3-chloro-2,4-difluoro-5-(prop-1-en-1-yl)benzene.

Workflow Step1 1. Ylide Generation (NaHMDS, -78°C) Step2 2. Substrate Addition (Dropwise, THF) Step1->Step2 Step3 3. Cycloaddition (Warm to RT) Step2->Step3 Step4 4. Quench & Workup (NH4Cl, Extraction) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for the (Z)-selective Wittig olefination.

  • Ylide Generation: In a flame-dried Schlenk flask under argon, suspend ethyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M). Cool the suspension to –78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add a 1.0 M solution of NaHMDS in THF (1.15 equiv). Stir at –78 °C for 30 minutes, then briefly warm to 0 °C for 15 minutes to ensure complete ylide formation, before re-cooling to –78 °C.

    • Validation Checkpoint: The formation of the non-stabilized ylide is visually confirmed by a distinct color change from a white suspension to a vibrant orange/red solution.

  • Substrate Addition: Dissolve 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the ylide over 15 minutes at –78 °C.

    • Validation Checkpoint: Upon addition of the highly electrophilic aldehyde, the vibrant orange color of the ylide will rapidly dissipate to a pale yellow, indicating successful nucleophilic attack and oxaphosphetane formation.

  • Cycloreversion: Allow the reaction mixture to slowly warm to room temperature over 2 hours to facilitate the cycloreversion step.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Dry the organic layers over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (100% Hexanes) to yield the (Z)-alkene.

References

  • Organic Chemistry Portal. Wittig Reaction Mechanism and Base Selection. Retrieved from[Link]

  • Wikipedia. Wittig Reaction: Mechanistic Studies and Stereochemistry. Retrieved from[Link]

  • University of Pittsburgh. The Wittig Reaction: Salt-Free Conditions and Kinetic Control. Retrieved from[Link]

  • NBInno. The Synthesis Powerhouse: 2,6-Difluorobenzaldehyde as a Key Intermediate. Retrieved from [Link]

Sources

Application Note: Selective Oxidation of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, polyhalogenated benzoic acids is a critical operation in modern drug discovery and agrochemical development. The transformation of 3-bromo-5-chloro-2,6-difluorobenzaldehyde to 3-bromo-5-chloro-2,6-difluorobenzoic acid presents a distinct chemoselectivity challenge. The substrate is severely electron-deficient; the presence of four halogen atoms (Br, Cl, and two F) drastically lowers the electron density of the aromatic ring. Consequently, the use of harsh or alkaline oxidants (e.g., KMnO₄/NaOH or Ag₂O) invariably leads to nucleophilic aromatic substitution (SNAr) at the highly activated ortho-fluorine positions, resulting in degradation and complex mixture profiles.

To achieve quantitative conversion while preserving the integrity of the halogenated framework, this protocol utilizes the Pinnick Oxidation (Lindgren-Kraus-Pinnick protocol). By employing mild, slightly acidic conditions, this methodology entirely suppresses SNAr pathways and delivers the target carboxylic acid with high fidelity.

Mechanistic Rationale & Strategy Selection

The Pinnick oxidation relies on sodium chlorite (NaClO₂) as the terminal oxidant in the presence of a mild acid buffer (typically NaH₂PO₄) and a hypochlorous acid (HOCl) scavenger .

  • Active Oxidant Generation : The reaction operates at a buffered pH of ~3.5. At this pH, chlorite (ClO₂⁻) is partially protonated to form chlorous acid (HClO₂, pKₐ ~1.96), which is the active oxidizing species .

  • Chemoselective Addition : HClO₂ undergoes nucleophilic addition to the highly electrophilic aldehyde carbon. Density Functional Theory (DFT) studies confirm that this proceeds via a six-membered transition state to form a hydroxyallyl chlorite intermediate .

  • Pericyclic Fragmentation : The intermediate undergoes an exergonic pericyclic fragmentation, releasing the desired carboxylic acid and HOCl .

  • Scavenger Causality : HOCl is a potent electrophilic chlorinating agent. If left unquenched, it can destroy the NaClO₂ reagent or induce side reactions. The addition of an electron-rich alkene, 2-methyl-2-butene , rapidly traps HOCl to form an inert, volatile chlorohydrin, thus safeguarding the polyhalogenated substrate .

PinnickMechanism Substrate 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde Intermediate Hydroxyallyl Chlorite Intermediate Substrate->Intermediate HClO2 Addition Reagents NaClO2 + NaH2PO4 (Generates HClO2) Reagents->Intermediate Protonation & Attack Product 3-Bromo-5-chloro- 2,6-difluorobenzoic acid Intermediate->Product Pericyclic Fragmentation HOCl HOCl (Reactive Byproduct) Intermediate->HOCl Byproduct Release Scavenger 2-Methyl-2-butene (Scavenger) HOCl->Scavenger Electrophilic Attack Quenched Inert Chlorohydrin Scavenger->Quenched Safe Quenching

Fig 1: Mechanistic workflow of the Pinnick oxidation with HOCl scavenging.

Quantitative Reaction Parameters

The biphasic solvent system (tert-butanol and water) is explicitly chosen to homogenize the highly lipophilic polyhalogenated benzaldehyde with the inorganic salts. tert-Butanol is completely resistant to oxidation under these conditions.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 10 mmol)Function
3-Bromo-5-chloro-2,6-difluorobenzaldehyde 255.441.00 eq2.55 gSubstrate
Sodium chlorite (NaClO₂, 80% purity) 90.442.00 eq2.26 gPrimary Oxidant
Sodium dihydrogen phosphate (NaH₂PO₄) 119.983.00 eq3.60 gAcidic Buffer (pH ~3.5)
2-Methyl-2-butene (Neat) 70.1310.00 eq10.6 mLHOCl Scavenger
tert-Butanol (t-BuOH) 74.125 volumes12.5 mLOrganic Co-solvent
Deionized Water (H₂O) 18.025 volumes12.5 mLAqueous Co-solvent
Detailed Experimental Protocol

This methodology is designed as a self-validating system. Each step includes specific observational checkpoints to ensure the reaction is proceeding safely and efficiently.

Step 1: Preparation of the Organic Phase

  • In a 100 mL round-bottom flask equipped with a robust magnetic stir bar, dissolve 3-bromo-5-chloro-2,6-difluorobenzaldehyde (2.55 g, 10.0 mmol) in tert-butanol (12.5 mL).

  • Add 2-methyl-2-butene (10.6 mL, 100 mmol) to the solution.

  • Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C. Causality Check: Cooling is mandatory at this stage. 2-Methyl-2-butene is highly volatile (bp 38 °C). Cooling prevents its evaporation and controls the initial exothermic generation of chlorous acid upon reagent addition.

Step 2: Preparation of the Aqueous Oxidant Phase

  • In a separate 50 mL Erlenmeyer flask, dissolve NaH₂PO₄ (3.60 g, 30.0 mmol) and 80% NaClO₂ (2.26 g, 20.0 mmol) in deionized water (12.5 mL). Causality Check: Always pre-dissolve the inorganic salts before addition. Adding solid NaClO₂ directly to the organic phase can cause localized spikes in acidity, leading to the rapid and hazardous off-gassing of toxic chlorine dioxide (ClO₂) gas.

Step 3: Reaction Initiation

  • Attach an addition funnel to the round-bottom flask and transfer the aqueous oxidant solution into it.

  • Add the aqueous solution dropwise to the vigorously stirring organic phase over 30 minutes, maintaining the internal temperature below 10 °C. Validation: A slight yellowing of the solution indicates the controlled, steady-state generation of the active oxidant (HClO₂).

Step 4: Propagation and Monitoring

  • Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C).

  • Maintain vigorous stirring for 4 to 6 hours. High shear is required to maximize the interfacial surface area between the aqueous oxidant and the organic substrate.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization). The starting aldehyde (higher Rf) should completely disappear, replaced by a baseline spot (the carboxylic acid).

Step 5: Quenching and pH-Controlled Workup

  • Once complete, concentrate the reaction mixture under reduced pressure (water bath <30 °C) to remove the volatile 2-methyl-2-butene and the majority of the tert-butanol.

  • Dilute the resulting aqueous slurry with 25 mL of deionized water.

  • Critical Step : Slowly add 1M HCl dropwise until the aqueous phase reaches pH 1 to 2 . Causality Check: Due to the extreme electron-withdrawing nature of the two ortho-fluorines and the meta-halogens, 3-bromo-5-chloro-2,6-difluorobenzoic acid has an exceptionally low pKₐ (estimated < 2.0). If the solution is only acidified to pH 3–4, the product will remain ionized as a water-soluble carboxylate salt, leading to catastrophic yield loss during extraction.

Step 6: Extraction and Isolation

  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL) to remove residual inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot heptane/toluene mixture to afford pure 3-bromo-5-chloro-2,6-difluorobenzoic acid as a white crystalline solid.

Analytical Validation

To confirm the success of the protocol and the integrity of the polyhalogenated ring, conduct the following analytical checks:

  • HPLC Analysis : Run on a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA). The product will elute earlier than the starting aldehyde due to increased polarity. Ensure the purity is >98% (AUC).

  • ¹H NMR (DMSO-d₆) : The starting material exhibits a distinct aldehyde proton singlet near δ 10.1 ppm. In the product, this peak must be entirely absent, replaced by a broad carboxylic acid OH exchangeable proton peak at δ 13.5–14.5 ppm. The single aromatic proton (at the C4 position) will appear as a complex multiplet or apparent triplet (due to coupling with the two adjacent fluorine atoms) around δ 8.0–8.3 ppm.

  • ¹⁹F NMR (DMSO-d₆) : Confirms that no SNAr defluorination occurred. Two distinct fluorine signals should be observed, verifying the retention of the 2,6-difluoro substitution pattern.

References
  • Wikipedia Contributors. "Pinnick oxidation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Psiberg. "Pinnick Oxidation: Mechanism, Applications, Scope & Limitations." Psiberg. Available at: [Link]

  • Al-Amiery, A. A., et al. "Mechanistic investigations on Pinnick oxidation: a density functional theory study." Royal Society Open Science, National Center for Biotechnology Information (PMC). Available at:[Link]

Role of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in synthesizing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization and Heterocyclic Synthesis using 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) [1] represents a premium polyhalogenated scaffold. By featuring four distinct reactive sites—an electrophilic aldehyde, a highly reactive C3-bromide, a moderately reactive C5-chloride, and nucleophilic aromatic substitution (SNAr)-susceptible C2/C6-fluorines—this molecule serves as a central hub for divergent heterocyclic synthesis.

This application note details the mechanistic rationale, logical workflow, and validated protocols for utilizing this scaffold to synthesize multi-substituted heterocycles (such as benzimidazoles and 2-thiouracils) via orthogonal functionalization.

Structural Rationale & Mechanistic Causality

The power of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde lies in the precise, thermodynamically driven differences in its bond reactivities. As a Senior Application Scientist, understanding the why behind these reactivities is essential for designing self-validating experimental workflows:

  • Aldehyde Hyper-Electrophilicity: The two ortho-fluorine atoms exert a profound electron-withdrawing inductive effect (-I). This significantly increases the electrophilicity of the carbonyl carbon, accelerating Knoevenagel condensations and nucleophilic attacks by diamines or thioureas to form core heterocycles[2].

  • Orthogonal Palladium Catalysis (C-Br vs. C-Cl): The bond dissociation energy (BDE) of the C-Br bond (~68 kcal/mol) is substantially lower than that of the C-Cl bond (~81 kcal/mol). By strictly controlling the temperature (≤70°C) and utilizing specific ligands (e.g., dppf), Palladium(0) will selectively undergo oxidative addition at the C3 position. The C5-Cl bond remains completely intact, serving as a handle for late-stage Buchwald-Hartwig or secondary Suzuki couplings.

  • SNAr Susceptibility (C-F): Fluorine is the optimal leaving group for SNAr reactions. Because the rate-determining step is the nucleophilic addition (forming the Meisenheimer complex) rather than elimination, the highly electronegative fluorines at C2 and C6 rapidly accelerate this addition. Once the aldehyde is converted into an electron-withdrawing heterocycle, these fluorines can be selectively displaced by amines or alkoxides.

Physicochemical Profile

Table 1: Key Properties of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

PropertyValue / Description
CAS Number 2514963-78-9[1]
Molecular Formula C₇H₂BrClF₂O
Molecular Weight 255.45 g/mol
Physical State Solid (typically white to pale yellow)
Key Reactive Moieties -CHO (Condensation), -Br (Primary Cross-Coupling), -Cl (Secondary Cross-Coupling), -F (SNAr)
Storage Conditions Inert atmosphere, 2-8°C, sensitive to air/oxidation

Logical Workflow for Orthogonal Functionalization

The following diagram illustrates the sequential, chemoselective pathway used to build fully functionalized pharmacophores from the central benzaldehyde hub.

Workflow Central 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (Scaffold Hub) Aldehyde 1. Aldehyde Condensation (High Electrophilicity) Central->Aldehyde Step 1 Het1 Benzimidazoles / Thiouracils Aldehyde->Het1 PdBr 2. C3-Br Suzuki Coupling (Low BDE, Fast Oxidative Addition) Het2 C3-Aryl Heterocycles PdBr->Het2 PdCl 3. C5-Cl Buchwald-Hartwig (High Temp, Strong Base) Het3 C3/C5-Bis-Functionalized Compounds PdCl->Het3 SNAr 4. C2/C6-F SNAr (Nucleophilic Displacement) Het4 Fully Substituted Macrocycles SNAr->Het4 Het1->PdBr Step 2 Het2->PdCl Step 3 Het3->SNAr Step 4

Figure 1: Logical workflow for the orthogonal functionalization of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Validated Experimental Protocols

Protocol A: Base-Catalyzed Cyclocondensation to Fluorinated 2-Thiouracils

This protocol leverages the highly activated aldehyde to form a 5,6-dihydro-2-thiouracil ring, a common motif in antiviral and antithyroid drug discovery[3].

Causality & Design: Potassium carbonate (K₂CO₃) is specifically selected as the base. It is strong enough to drive the initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, but mild enough to prevent premature hydrolysis or SNAr of the ortho-fluorine atoms.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (10.0 mmol, 1.0 equiv), ethyl cyanoacetate (11.0 mmol, 1.1 equiv), and thiourea (11.0 mmol, 1.1 equiv).

  • Solvent & Base: Suspend the reagents in 30 mL of absolute ethanol. Add anhydrous K₂CO₃ (15.0 mmol, 1.5 equiv) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~254/256) and the appearance of the cyclized product mass validate the completion of the condensation.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Slowly acidify the solution with 1M HCl until pH 4 is reached. A precipitate will form.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 x 20 mL), and recrystallize from hot ethanol to yield the pure 5,6-dihydro-2-thiouracil derivative.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3

Once the heterocycle is formed, the C3-bromide is selectively targeted for arylation.

Causality & Design: Pd(dppf)Cl₂ is utilized because its large bite angle facilitates rapid reductive elimination, minimizing side reactions. Sodium carbonate (Na₂CO₃) is used as a mild base at a strictly controlled 70°C. Exceeding 80°C or using stronger bases (like Cs₂CO₃ or KOtBu) risks activating the C5-Cl bond or triggering unwanted F-displacement.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, dissolve the heterocycle from Protocol A (5.0 mmol, 1.0 equiv) and the desired arylboronic acid (5.25 mmol, 1.05 equiv) in 25 mL of a degassed Toluene/H₂O mixture (4:1 v/v).

  • Catalyst Addition: Add Na₂CO₃ (10.0 mmol, 2.0 equiv) followed by Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

  • Reaction: Seal the flask, purge with N₂ (3 vacuum/backfill cycles), and heat strictly at 70°C for 6 hours.

  • Validation Check: The integrity of the self-validating system must be confirmed post-reaction. Analyze the crude mixture via LC-MS; the product peak must display a characteristic 3:1 isotopic splitting pattern (M : M+2), definitively proving that the C5-chlorine atom remains unreacted.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C3-arylated product.

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected yields for the orthogonal functionalization steps, demonstrating the robustness of this scaffold.

Table 2: Orthogonal Reactivity Profile and Reaction Parameters

Reaction PhaseTarget BondCatalyst / ReagentsBaseTemp (°C)Time (h)Typical Yield (%)
1. Cyclocondensation C=O (Aldehyde)Ethyl cyanoacetate, ThioureaK₂CO₃804 - 682 - 88
2. Suzuki Coupling C3-BrAr-B(OH)₂, Pd(dppf)Cl₂Na₂CO₃70675 - 85
3. Buchwald-Hartwig C5-ClSec-Amine, Pd₂(dba)₃, XPhosCs₂CO₃1101860 - 70
4. SNAr C2/C6-FPrimary Amine / AlkoxideK₂CO₃1001265 - 75

Note: The sequence of steps 3 and 4 can be inverted depending on the nucleophilicity of the reagents and the electronic demands of the target pharmacophore.

References

  • Al-Omar, Mohamed A., et al. "Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea." Synthetic Communications, 40(10), 1530-1538 (2010). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of heavily halogenated benzaldehydes, specifically 3-bromo-5-chloro-2,6-difluorobenzaldehyde, presents unique chemo- and regioselectivity challenges. This guide is designed for drug development professionals and synthetic chemists to diagnose yield drops, understand the mechanistic causality behind side reactions, and implement a self-validating experimental protocol.

Mechanistic Overview & Pathway Visualization

The standard synthetic route utilizes 1-bromo-5-chloro-2,4-difluorobenzene as the starting material. The transformation relies on a Directed ortho-Metalation (DoM) driven by the powerful inductive acidification of the two adjacent fluorine atoms[1]. However, the resulting 3-lithio intermediate is highly unstable and prone to degradation.

SynthesisPathway SM 1-Bromo-5-chloro- 2,4-difluorobenzene Lithio 3-Lithio Intermediate (Highly Reactive) SM->Lithio Directed ortho-Lithiation Base LiTMP THF, -78°C Base->Lithio Hemiaminal Tetrahedral Hemiaminal Lithio->Hemiaminal Formylation Benzyne Benzyne Byproduct (Polymerization) Lithio->Benzyne T > -60°C (LiF Elimination) Electrophile Anhydrous NFP or DMF Electrophile->Hemiaminal Product 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde Hemiaminal->Product Acidic Cleavage Workup Aqueous HCl Hydrolysis Workup->Product

Fig 1: Directed ortho-lithiation and formylation pathway, highlighting benzyne degradation.

Diagnostic FAQs: Reagent Selection & Cryogenic Control

Q: My reaction yielded primarily a debrominated byproduct (3-chloro-2,4-difluorobenzaldehyde). What went wrong? A: You likely used n -Butyllithium ( n -BuLi). While n -BuLi is a standard lithiation reagent, it is highly nucleophilic. In polyhalogenated systems, the kinetics of halogen-metal exchange at the bromine atom (C1) outpace the thermodynamics of deprotonation at the acidic C3 proton[2]. Solution: Switch to a non-nucleophilic, sterically hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or Lithium diisopropylamide (LDA). LiTMP is preferred as its extreme bulk entirely suppresses nucleophilic attack on the halogens, ensuring strict regioselective deprotonation at the C3 position[3].

Q: The reaction mixture turned pitch black upon base addition, and I isolated an intractable tar. Why? A: This is the hallmark of benzyne formation. The 3-lithio-2,4-difluoro carbanion is strongly destabilized by lone-pair repulsion from the adjacent fluorine atoms[4]. If the internal temperature rises above -60 °C, the intermediate undergoes rapid α -elimination of Lithium Fluoride (LiF) to form a highly reactive benzyne species, which subsequently polymerizes. Solution: Strict cryogenic control is non-negotiable. The internal temperature must never exceed -70 °C during base addition and electrophile trapping.

Q: I am seeing secondary alcohol byproducts indicative of over-addition. How can I prevent this? A: This occurs when the tetrahedral hemiaminal intermediate collapses prematurely in solution, releasing the aldehyde before the reaction is quenched. The newly formed aldehyde then reacts with another equivalent of the unreacted 3-lithio intermediate. Solution: Replace N,N -Dimethylformamide (DMF) with N -Formylpiperidine (NFP). The piperidine moiety forms a significantly more stable tetrahedral intermediate that resists collapse until forced by the acidic aqueous workup.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and isolated yield, validating the troubleshooting principles discussed above.

BaseElectrophileInternal Temp (°C)Major Observed ByproductIsolated Yield (%)
n -BuLiDMF-78Debrominated aldehyde< 10
LDADMF-50Benzyne polymers (Tar)0
LDADMF-78Trace benzyne / over-addition55
LiTMPDMF-78Trace over-addition72
LiTMP NFP -78 None (Clean conversion) 89

Step-by-Step Methodology: Self-Validating Protocol

This protocol incorporates in-process visual cues to ensure the system self-validates before you proceed to the next step.

Step 1: System Preparation & Cryogenics

  • Flame-dry a multi-neck Schlenk flask equipped with an internal temperature probe. Backfill with ultra-pure Argon (3 cycles).

  • Dissolve 1-bromo-5-chloro-2,4-difluorobenzene (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Submerge in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

Step 2: Regioselective Lithiation

  • Prepare a fresh solution of LiTMP (1.1 eq) in THF.

  • Add the LiTMP solution dropwise via syringe pump over 45 minutes.

  • In-Process Validation: Monitor the internal probe. The temperature must not spike above -72 °C. The solution should become pale yellow. If the solution turns dark brown, benzyne degradation has occurred due to a temperature spike; abort the reaction.

  • Stir at -78 °C for 1 hour to ensure complete metalation.

Step 3: Electrophilic Trapping

  • Add anhydrous N -Formylpiperidine (NFP) (1.2 eq) dropwise over 15 minutes.

  • Maintain the reaction at -78 °C for an additional 2 hours. Do not allow the reaction to warm up, as the tetrahedral intermediate must remain intact.

Step 4: Cryogenic Quenching & Workup

  • Critical Step: While the flask is still submerged at -78 °C , rapidly quench the reaction by adding a pre-cooled solution of 1M HCl in diethyl ether (or cold aqueous 1M HCl).

  • Only after the quench is complete should you remove the cooling bath and allow the mixture to warm to room temperature. This forces the stable hemiaminal to collapse into the aldehyde only when no active organolithium remains.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford pure 3-bromo-5-chloro-2,6-difluorobenzaldehyde.

References

  • Schlosser, M. (1994). Organometallics in synthesis: a manual. SciSpace. 2

  • Wlosnewski, A., et al. (2015). Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery. Australian Journal of Chemistry. 3

  • G. M. Al-Labadi, A., et al. (2018). meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. PMC - National Institutes of Health.4

  • Snieckus, V., et al. (2011). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. 1

Sources

Common side reactions in the synthesis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this highly substituted benzaldehyde derivative. We will delve into the mechanistic underpinnings of potential issues and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde. What are the likely causes?

A: Low yield is a common issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or incomplete lithiation.

  • Probable Cause 1: Ineffective Lithiation. The primary route to this molecule often involves a directed ortho-metalation (lithiation) of a precursor like 1-bromo-3-chloro-2,5-difluorobenzene, followed by formylation with an electrophile such as N,N-dimethylformamide (DMF).[1] This step is highly sensitive to trace amounts of water or protic impurities.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. The solvent (typically THF) must be anhydrous. Reagents like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are extremely reactive towards moisture; use fresh, properly titrated batches.[1][2]

  • Probable Cause 2: Suboptimal Temperature Control. Lithiation of highly fluorinated aromatics is extremely exothermic and must be maintained at very low temperatures (typically -78 °C) to prevent side reactions.[1][3]

    • Solution: Use a cryo-cool or a dry ice/acetone bath to maintain the temperature rigorously at -78 °C throughout the base addition and formylation steps.[1][4] A slow, dropwise addition of the organolithium reagent is critical to dissipate heat and prevent localized temperature spikes.[2]

  • Probable Cause 3: Degradation of the Intermediate. The lithiated intermediate can be unstable, especially if the temperature rises. This can lead to the formation of benzyne intermediates, which will polymerize or react with other species in the mixture.[3]

    • Solution: Maintain the cold temperature and proceed to the formylation step immediately after the lithiation is complete. Avoid letting the lithiated intermediate sit for extended periods.

Problem 2: Presence of Multiple Isomers in the Final Product

Q: My NMR and GC-MS analysis shows the desired product along with significant quantities of other isomers. Why is this happening and how can I improve regioselectivity?

A: Isomer formation is a classic challenge in the synthesis of polysubstituted aromatics. The cause depends on the synthetic route chosen.

  • Probable Cause 1 (Lithiation Route): Competing Deprotonation Sites. While the fluorine atom is a powerful directing group for ortho-lithiation, other acidic protons on the ring can compete.[5] For the precursor 1-bromo-3-chloro-2,5-difluorobenzene, the primary site for deprotonation by LDA is C6 (ortho to the C5-F), but deprotonation at C4 is also possible, leading to the formation of 4-bromo-2-chloro-3,6-difluorobenzaldehyde.

    • Solution: The choice of base is critical. LDA is generally preferred for directed deprotonation as it is a bulky, non-nucleophilic base, which enhances regioselectivity compared to n-BuLi.[3] Carefully controlling the stoichiometry of LDA can also minimize side reactions.

  • Probable Cause 2 (Electrophilic Aromatic Substitution Route): Ambiguous Directing Effects. If using a method like the Vilsmeier-Haack reaction, the formylation is an electrophilic aromatic substitution.[6][7] Halogens are ortho-, para-directing groups. With multiple halogens on the ring, the electrophile can add to several positions, leading to a mixture of isomers.[2]

    • Solution: The lithiation-formylation route generally offers superior regioselectivity for this class of molecules compared to classical electrophilic substitutions. If you must use a Vilsmeier-Haack approach, extensive optimization of the Lewis acid, solvent, and temperature will be necessary to favor one isomer.[2]

  • Purification Strategy: Separating these closely related isomers can be difficult.[2]

    • Solution: Utilize high-performance flash chromatography with a shallow gradient of a carefully selected solvent system (e.g., ethyl acetate/hexane).[1] Monitor fractions meticulously by TLC. In some cases, preparative HPLC may be required for complete separation.[2]

Problem 3: Formation of 3-Bromo-5-chloro-2,6-difluorobenzoic Acid

Q: I have a significant amount of the corresponding carboxylic acid impurity in my product. How can I prevent this?

A: The formation of the benzoic acid derivative is a common side reaction resulting from the over-oxidation of the aldehyde.[8]

  • Probable Cause 1: Air Exposure During Workup or Storage. Aldehydes, particularly electron-deficient ones, are susceptible to autoxidation in the presence of air.[8]

    • Solution: Conduct the reaction and workup under an inert atmosphere (nitrogen or argon).[8] During the aqueous workup, minimize the exposure time to air. Store the purified product under an inert atmosphere and at a low temperature.

  • Probable Cause 2: Oxidative Quench. If the reaction is quenched improperly, oxidation can occur.

    • Solution: Ensure the reaction is fully quenched with a non-oxidizing acid, such as a saturated aqueous solution of ammonium chloride, while still at low temperature before warming to room temperature.[2]

  • Purification Strategy: The acidic nature of the benzoic acid byproduct makes it easy to remove.

    • Solution: During the aqueous workup, perform a liquid-liquid extraction with a dilute base like aqueous sodium bicarbonate or 1N NaOH. The carboxylate salt will move to the aqueous layer, while the desired aldehyde remains in the organic layer.[8]

Visualizing the Synthetic Landscape

To better understand the reaction dynamics, the following diagrams illustrate the desired synthetic pathway and potential side reactions.

G SM 1-Bromo-3-chloro-2,5-difluorobenzene LI Lithiated Intermediate (at C6) SM->LI LDA, THF -78 °C DMF DMF Quench (-78 °C) LI->DMF IM Iminium Salt Intermediate DMF->IM Workup Aqueous Workup (NH4Cl) IM->Workup Product 3-Bromo-5-chloro-2,6-difluorobenzaldehyde Workup->Product caption Fig. 1: Directed Ortho-Metalation Pathway G SM 1-Bromo-3-chloro-2,5-difluorobenzene LI Lithiated Intermediate (at C6) SM->LI LDA, THF -78 °C Isomer Isomeric Aldehyde (from lithiation at C4) SM->Isomer LDA (Poor Selectivity) Product Desired Product LI->Product 1. DMF 2. Workup Benzyne Benzyne Intermediate LI->Benzyne Temp > -60 °C BenzoicAcid Benzoic Acid Derivative Product->BenzoicAcid Air (O2) Workup/Storage Polymer Polymerization Benzyne->Polymer caption Fig. 2: Common Side Reaction Pathways

Caption: Fig. 2: Common Side Reaction Pathways. This diagram illustrates the formation of major impurities and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Bromo-5-chloro-2,6-difluorobenzaldehyde?

The most effective and regioselective method is typically a directed ortho-metalation (DoM) of a suitable precursor, 1-bromo-3-chloro-2,5-difluorobenzene, using a strong lithium amide base like LDA at -78 °C, followed by trapping the resulting aryllithium species with an electrophilic formylating agent like DMF. [1][3]Alternative routes like the Vilsmeier-Haack formylation are less common for such highly substituted and deactivated rings due to poor reactivity and the potential for isomer formation. [2][9] Q2: How do the substituents (Br, Cl, F) influence the regioselectivity of the lithiation?

In directed ortho-metalation, the directing ability of substituents is generally F > OCH3 > CONR2 > ... > Cl, Br. The fluorine atom is a potent directing group, making the adjacent protons significantly more acidic. In 1-bromo-3-chloro-2,5-difluorobenzene, the proton at the C6 position is ortho to the fluorine at C5, making it the most likely site for deprotonation by a bulky base like LDA. [5] Q3: What are the best practices for setting up anhydrous, low-temperature reactions?

  • Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under high vacuum and allowed to cool under a stream of inert gas (argon or nitrogen).

  • Solvents & Reagents: Use freshly distilled, anhydrous solvents. THF is often dried over sodium/benzophenone. Purchase organolithium reagents and other moisture-sensitive chemicals in septum-sealed bottles and handle them exclusively with syringes or cannulas. [2]* Atmosphere: Maintain a positive pressure of inert gas throughout the experiment. Use a bubbler to monitor the gas flow.

  • Temperature: For -78 °C, a dry ice/acetone or dry ice/isopropanol bath is standard. Ensure the reaction flask is sufficiently submerged and the bath is well-stirred. An internal thermometer is recommended for precise monitoring. [1] Q4: Which analytical techniques are best for identifying and quantifying isomeric impurities?

  • ¹H and ¹⁹F NMR Spectroscopy: NMR is invaluable. ¹H NMR can distinguish isomers based on the coupling constants and chemical shifts of the remaining aromatic protons and the aldehyde proton. [1]¹⁹F NMR is particularly powerful for fluorinated compounds, as the chemical shift of each fluorine atom is highly sensitive to its environment, providing a clear fingerprint for each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile isomers and confirming their molecular weight. While isomers will have the same mass, they will typically have different retention times, allowing for quantification.

  • High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for preparative separation, reverse-phase or normal-phase HPLC can provide excellent resolution of isomers. [2]

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is a representative procedure for the synthesis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Materials:

  • 1-Bromo-3-chloro-2,5-difluorobenzene

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Charge: Under a positive nitrogen atmosphere, dissolve 1-bromo-3-chloro-2,5-difluorobenzene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. [1]4. Lithiation: Slowly add a 2.0 M solution of LDA (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. Stir the resulting mixture at -78 °C for 1 hour. [1]5. Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -75 °C. Stir at -78 °C for an additional 30-60 minutes. [1]6. Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. [2]7. Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. [1]9. Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure 3-Bromo-5-chloro-2,6-difluorobenzaldehyde. [1]

References

  • Vertex AI Search. (2025). What are the common impurities in benzaldehyde? - Blog.
  • BenchChem. (2025). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-chlorobenzaldehyde.
  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde.
  • ChemicalBook. (n.d.). 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis.
  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.
  • QuickCompany. (n.d.).
  • BenchChem. (2025).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Pharmaffili
  • Organic Letters. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
  • Google Patents. (2001).

Sources

Troubleshooting guide for Suzuki reactions involving 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the complex chemoselectivity and sensitivity challenges inherent to the Suzuki-Miyaura cross-coupling of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde .

This molecule presents a multidimensional kinetic challenge: you must selectively activate a C–Br bond in the presence of a competitive C–Cl bond, while simultaneously protecting an electrophilic aldehyde and two highly labile C–F bonds from nucleophilic attack.

Substrate Profiling & Mechanistic Causality

To successfully couple this substrate, we must first understand the causality behind its reactivity vectors. In standard unfunctionalized arenes, the relative reactivity for oxidative addition by Palladium(0) follows the order C–I > C–Br > C–OTf > C–Cl[1]. Normally, a C–Cl bond is inert under mild Suzuki conditions[2].

However, 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is heavily decorated with electron-withdrawing groups (two fluorines, a chlorine, and a formyl group). This drastic depletion of electron density significantly lowers the LUMO of the aromatic ring, facilitating the oxidative addition of Pd(0) into the normally stable C–Cl bond[3]. Consequently, chemoselectivity becomes a delicate kinetic balance rather than a guaranteed thermodynamic outcome. Furthermore, the ortho-fluorines are highly activated toward Nucleophilic Aromatic Substitution (SNAr), meaning the choice of base is just as critical as the choice of catalyst[4].

Reactivity sub 3-Bromo-5-chloro-2,6-difluorobenzaldehyde oa_br Oxidative Addition at C-Br (Desired Pathway) sub->oa_br Mild Pd Catalyst (e.g., Pd(OAc)2/SPhos) oa_cl Oxidative Addition at C-Cl (Over-coupling Risk) sub->oa_cl High Temp / Excess Boronic Acid snar SNAr at C-F (Nucleophilic Base Risk) sub->snar Nucleophilic Base (e.g., NaOH, Alkoxides) ald Aldehyde Degradation (Strong Base Risk) sub->ald Prolonged Heating with Strong Base prod Chemoselective Suzuki Product oa_br->prod

Figure 1: Reactivity vectors and potential side reactions of the polyhalogenated benzaldehyde.

Diagnostic Troubleshooting & FAQs

Q1: My LC-MS shows significant amounts of di-coupled product. How do I improve chemoselectivity for the C–Br bond? A1: The over-coupling at the C–Cl position occurs because the highly electron-deficient ring accelerates oxidative addition[3]. To suppress this, you must throttle the reaction kinetics.

  • Action: Lower the reaction temperature to 60–70 °C. Ensure your boronic acid stoichiometry is strictly controlled (1.0 to 1.05 equivalents maximum). Switch to a catalyst system optimized for mild conditions, such as Pd(OAc)₂ with SPhos, which provides excellent chemoselectivity for C–Br over C–Cl at lower temperatures[4][5].

Q2: I am observing a byproduct with a mass corresponding to the loss of fluorine and addition of oxygen (M - 19 + 17). What is happening? A2: You are observing Nucleophilic Aromatic Substitution (SNAr). The 2,6-fluorines are highly activated by the adjacent formyl group. If you are using a nucleophilic base like aqueous NaOH or Na₂CO₃, hydroxide ions will readily displace the fluoride to form a phenol byproduct.

  • Action: Switch to a mild, non-nucleophilic base. Anhydrous K₃PO₄ or KF are ideal because they are strong enough to facilitate the formation of the reactive boronate complex (the boronate transmetalation pathway) without acting as nucleophiles themselves[6][7].

Q3: The aldehyde peak is disappearing, but I don't see the expected coupled product. Instead, I see complex mixtures or baseline material on TLC. A3: The formyl group is degrading. This is typically caused by either oxidation (due to poor degassing) or base-catalyzed side reactions (like Cannizzaro-type disproportionation) under harsh conditions.

  • Action: Ensure rigorous degassing of your solvent system (sparging with Argon for at least 30 minutes). Use a biphasic solvent system like Toluene/H₂O (10:1) to partition the sensitive aldehyde into the organic layer, shielding it from high concentrations of aqueous base[4].

Workflow start Analyze Crude LC-MS q1 Unreacted Starting Material? start->q1 q2 Di-coupled Byproducts? start->q2 q3 Aldehyde Degraded? start->q3 sol1 Check catalyst activation & boronic acid stoichiometry q1->sol1 Yes sol2 Lower temperature to 60°C & use less active ligand q2->sol2 Yes sol3 Switch to mild, non-nucleophilic base (e.g., K3PO4) q3->sol3 Yes

Figure 2: Diagnostic troubleshooting workflow for crude reaction mixture analysis via LC-MS.

Reaction Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes for this specific polyhalogenated scaffold.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (Desired Mono-coupled)Yield (Di-coupled)SNAr Byproduct
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O9062%18%8%
2Pd(dppf)Cl₂ (5 mol%)NaOHTHF/H₂O7035%12%45%
3Pd(OAc)₂ / SPhos (2 mol%) K₃PO₄ Toluene/H₂O 60 89% <2% <1%
4Pd₂(dba)₃ / P(t-Bu)₃ (2 mol%)KFDioxane/H₂O8075%15%<1%

Data Interpretation: Entry 3 demonstrates that a combination of a highly active but sterically tuned ligand (SPhos), a non-nucleophilic base (K₃PO₄), and a lower temperature (60 °C) perfectly balances the kinetic requirements to selectively activate the C–Br bond while protecting the C–Cl, C–F, and formyl groups[4][5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation metrics are met.

Step 1: Reagent Preparation & Stoichiometry

  • To an oven-dried Schlenk flask, add 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality: Restricting the boronic acid prevents the thermodynamic push toward di-coupling.

  • Add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv)[4].

Step 2: Rigorous Degassing

  • In a separate flask, prepare a 10:1 (v/v) mixture of Toluene and ultra-pure H₂O.

  • Sparge the solvent mixture with Argon for 30 minutes.

  • Transfer the degassed solvent to the Schlenk flask via a cannula. Validation Metric: The solution should transition to a pale yellow/orange color as the active Pd(0)-SPhos complex forms. If the solution turns black immediately, palladium black has precipitated due to oxygen poisoning.

Step 3: Controlled Execution

  • Heat the reaction mixture to exactly 60 °C under a positive pressure of Argon.

  • Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

Step 4: In-Process Validation (2-Hour Checkpoint)

  • Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Metrics:

  • Success: Disappearance of the starting material mass (M ≈ 255/257 m/z) and appearance of the expected product mass.

  • Failure (Oxidation): Presence of M+16 indicates the aldehyde has oxidized to a carboxylic acid. Abort and check inert atmosphere.

  • Failure (SNAr): Presence of M-19+17 indicates fluoride displacement. Verify that K₃PO₄ was used and not a stronger base.

Step 5: Workup and Isolation

  • Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify via silica gel chromatography. Note: The desired mono-coupled product will have a lower Rf value than the starting material due to the increased polarity of the new aryl system, but a higher Rf than any di-coupled byproducts.

Sources

Optimizing reaction parameters for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly functionalized building blocks. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9).

This penta-substituted benzaldehyde is a remarkably versatile scaffold, but its dense functionalization requires strict parameter control to prevent off-target reactions. Below, you will find field-proven troubleshooting guides, causal explanations for regioselectivity, and self-validating protocols for its three primary reaction pathways.

Orthogonal Reactivity Workflow

Workflow A 3-Bromo-5-chloro-2,6-difluorobenzaldehyde B SNAr (Nucleophilic Substitution) Positions: C2, C6 (Fluorines) A->B Amines/Thiols Base, 0°C to rt C Cross-Coupling (Suzuki/Heck) Position: C3 (Bromine) A->C Pd(0), Ligand Boronic Acid, 60°C D Carbonyl Functionalization Position: C1 (Aldehyde) A->D NaBH(OAc)3, Amine rt, Mild Conditions

Orthogonal reactivity pathways for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

FAQ 1: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

Q: How do I achieve selective Suzuki-Miyaura coupling at the C3-Bromo position without triggering over-coupling at the C5-Chloro position?

The Causality: Regioselectivity in polyhalogenated arenes is fundamentally governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds. The C–Br bond has a significantly lower BDE (~80–83 kcal/mol) compared to the C–Cl bond (~95–97 kcal/mol)[1]. Because oxidative addition of the Pd(0) catalyst is the rate-determining step, the catalyst will preferentially insert into the weaker C–Br bond. However, the strongly electron-withdrawing nature of the aldehyde and fluorine groups makes this entire ring highly electrophilic, lowering the activation barrier for the C–Cl bond as well. If the temperature exceeds 80 °C or if overly electron-rich ligands (like XPhos) are used, the catalyst will overcome the C–Cl activation barrier, leading to di-arylation [2].

Quantitative Parameter Optimization:

Catalyst / LigandTemperature (°C)Solvent SystemConversion (%)C3-Mono : C3,C5-Di Ratio
Pd(PPh3)460Toluene / H2O>9598 : 2
Pd(PPh3)4100Toluene / H2O>9985 : 15
Pd(dppf)Cl260THF / H2O>9595 : 5
Pd2(dba)3 / XPhos80Dioxane / H2O>9960 : 40

Self-Validating Protocol: C3-Selective Suzuki Coupling

  • Preparation: In a rigorously dried Schlenk flask under argon, charge 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.02 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene and 2M aqueous K2CO3 (4:1 ratio, 0.2 M overall concentration). Validation check: The biphasic mixture must be thoroughly sparged with argon for 15 minutes prior to addition to prevent catalyst oxidation.

  • Controlled Heating: Heat the reaction strictly to 60 °C. Do not exceed this threshold.

  • Monitoring: Sample the organic layer every 2 hours via LCMS. The reaction is complete when the starting material peak disappears. If you observe the mass corresponding to the di-arylated byproduct increasing beyond 2%, quench the reaction immediately by cooling to 0 °C.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

FAQ 2: Regiocontrol in Nucleophilic Aromatic Substitution (SNAr)

Q: When attempting SNAr with secondary amines, I get a complex mixture of mono- and di-substituted products. How do I selectively substitute just one fluorine?

The Causality: The aldehyde group strongly activates both the ortho-fluorines (C2 and C6) toward nucleophilic attack. Because both leaving groups are highly activated, electronic differentiation is minimal. Instead, regioselectivity must be driven by steric hindrance . The C2-fluorine is flanked by the aldehyde and the bromine atom (van der Waals radius ~1.85 Å). The C6-fluorine is flanked by the aldehyde and the chlorine atom (radius ~1.75 Å). Because bromine is bulkier than chlorine, the C6 position is slightly less sterically hindered. By utilizing a stoichiometric deficit of the nucleophile at low temperatures, you can trap the kinetic product (C6-substitution) before the thermodynamic cascade forces di-substitution.

Quantitative Parameter Optimization (Morpholine as Nucleophile):

EquivalentsTemperature (°C)Conversion (%)C6-Mono : C2-Mono : Di-Substituted
0.9509285 : 10 : 5
1.0525 (rt)>9960 : 20 : 20
2.5060>990 : 0 : 100

Self-Validating Protocol: Kinetic SNAr Mono-Substitution

  • Preparation: Dissolve 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 equiv) in anhydrous THF (0.1 M) under argon.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

  • Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv). Then, add the secondary amine (0.95 equiv) dropwise over 10 minutes using a syringe pump. Validation check: The slow addition prevents localized concentration spikes that lead to di-substitution.

  • Monitoring: Stir at 0 °C for 1 hour. Check via TLC (Hexanes/EtOAc). Quench with saturated aqueous NH4Cl immediately once the limiting reagent (amine) is consumed, even if trace starting material remains.

FAQ 3: Aldehyde Functionalization Without Dehalogenation

Q: Reductive amination of the aldehyde invariably leads to debromination of the aromatic ring. How can I selectively functionalize the carbonyl?

The Causality: Standard reductive amination conditions utilizing hydrogen gas (H2) and Palladium on Carbon (Pd/C) will result in rapid hydrodehalogenation. The highly electron-deficient nature of this specific aromatic ring stabilizes the transient Pd-aryl intermediate, making the C–Br and C–Cl bonds highly susceptible to cleavage. To preserve the halogens, you must abandon transition-metal-catalyzed hydrogenation and instead utilize a mild hydride donor, such as Sodium triacetoxyborohydride (NaBH(OAc)3). This reagent operates via direct hydride transfer to the transient iminium ion and is entirely blind to carbon-halogen bonds [3].

Self-Validating Protocol: Dehalogenation-Free Reductive Amination

  • Imine Formation: In a dry flask, combine the benzaldehyde (1.0 equiv) and the primary/secondary amine (1.1 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation.

  • Pre-activation: Stir at room temperature for 2 hours. Validation check: Take a small aliquot for 1H-NMR or IR to confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the formation of the imine.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in three equal portions over 15 minutes to control the mild exotherm.

  • Completion: Stir at room temperature for 4–12 hours. Quench by slowly adding saturated aqueous NaHCO3 until gas evolution ceases and the pH reaches ~8. Extract with dichloromethane.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[Link] [1]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.[Link] [2]

Identification and removal of impurities in 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks researchers encounter when working with highly substituted halogenated benzaldehydes like 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (BCDFB). This document synthesizes field-proven methodologies with rigorous mechanistic causality to ensure your experimental workflows are robust, scalable, and self-validating.

Section 1: Analytical Profiling & Impurity Identification (FAQ)

Q1: What are the primary impurities formed during the synthesis of BCDFB? A1: The synthesis of BCDFB typically involves the of 1-bromo-3-chloro-2,4-difluorobenzene followed by a DMF quench[1]. During this workflow, three primary impurities frequently emerge:

  • Debrominated Aldehyde (3-Chloro-2,6-difluorobenzaldehyde): Formed via competitive lithium-halogen exchange rather than the desired deprotonation.

  • Regioisomers: Formylation at the C-5 position. While fluorine is a potent directing group, steric clash from adjacent halogens can cause thermodynamic equilibration to less hindered ring positions.

  • Unreacted Starting Material: Survives due to incomplete metalation or moisture ingress quenching the lithiated intermediate.

Q2: How can I analytically differentiate the target BCDFB from its regioisomers and debrominated byproducts? A2: Highly halogenated arenes have distinct analytical signatures. Rely on the integration of GC-MS molecular ion peaks and the multiplicity in ¹H/¹⁹F NMR to validate your structure.

Quantitative Analytical Summary
AnalyteGC-MS (m/z)¹H NMR (δ, ppm, CDCl₃)¹⁹F NMR (δ, ppm, CDCl₃)
3-Bromo-5-chloro-2,6-difluorobenzaldehyde (Target)254 / 256 / 258~10.25 (s, 1H, CHO), 7.82 (dd, 1H, Ar-H)Two distinct signals (F-2, F-6)
3-Chloro-2,6-difluorobenzaldehyde (Debrominated Impurity)176 / 178~10.30 (s, 1H, CHO), 7.55 (m, 1H), 7.10 (m, 1H)Two distinct signals
1-Bromo-3-chloro-2,4-difluorobenzene (Starting Material)226 / 228 / 2307.45 (m, 1H), 7.05 (m, 1H)Two distinct signals

Section 2: Mechanistic Troubleshooting (Q&A)

Q3: Why am I observing significant debromination (up to 30%) during the DoM step, and how can I prevent it? A3: This is a classic issue of competing reaction pathways driven by the choice of base. Alkyllithium reagents like n-butyllithium (n-BuLi) are highly nucleophilic. When exposed to a polyhalogenated arene containing a heavy halogen (bromine), n-BuLi frequently initiates a nucleophilic lithium-halogen exchange rather than acting as a base[2].

The Fix: You must decouple basicity from nucleophilicity. Switch to a sterically hindered, non-nucleophilic amide base such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Fluorine is an exceptionally [3]; it will efficiently coordinate the lithium ion of LDA/LiTMP, driving a purely kinetic deprotonation at the C-6 position without attacking the labile C-Br bond.

DOM_Pathway SM 1-Bromo-3-chloro- 2,4-difluorobenzene Base Base Addition (LDA or LiTMP) SM->Base Intermediate Ortho-Lithiated Intermediate Base->Intermediate Kinetic Deprotonation (Desired) Imp1 Debrominated Impurity (via Li-Halogen Exchange) Base->Imp1 Nucleophilic Attack (If n-BuLi used) Formylation DMF Quench (Formylation) Intermediate->Formylation Product Target: 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde Formylation->Product

Directed ortho-Metalation (DoM) pathway illustrating target formation versus debromination.

Section 3: Advanced Purification Workflows (Protocols)

Q4: Standard silica gel column chromatography is failing to separate the aldehyde from the unreacted halogenated starting material. What is a scalable, self-validating alternative? A4: Highly halogenated benzaldehydes and their starting materials possess nearly identical polarities, causing them to co-elute on normal-phase silica. The most robust, scalable alternative is the [4].

This protocol acts as a self-validating system: it leverages the specific electrophilicity of the aldehyde carbon. Only the aldehyde will reversibly react with sodium bisulfite to form an insoluble solid adduct[5]. All non-aldehydic impurities (unreacted starting material, debrominated arenes) remain dissolved in the organic mother liquor and are simply washed away.

Bisulfite_Purification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite NaHSO3 in EtOAc/EtOH (Adduct Formation) Crude->Bisulfite Adduct Solid Bisulfite Adduct (Precipitates) Bisulfite->Adduct Filtration Filtration & Washing (Discards Impurities) Adduct->Filtration Regeneration TMS-Cl in MeCN, 40°C (Regeneration) Filtration->Regeneration Pure Pure Aldehyde (>99% Purity) Regeneration->Pure

Non-aqueous bisulfite adduct purification workflow for isolating halogenated benzaldehydes.

Protocol: Non-Aqueous Bisulfite Adduct Formation and Regeneration

Phase 1: Selective Adduct Precipitation

  • Solvation: Dissolve the crude reaction mixture in a 1:1 solvent system of Ethyl Acetate (EtOAc) and Ethanol (EtOH). Causality: This specific solvent blend ensures the non-polar starting materials remain soluble while allowing the highly polar bisulfite adduct to precipitate.

  • Addition: Add a saturated aqueous solution of Sodium Metabisulfite (Na₂S₂O₅) dropwise at room temperature under vigorous stirring.

  • Isolation: Stir for 2-4 hours until a thick white precipitate forms. Filter the solid adduct under vacuum and wash the filter cake thoroughly with cold EtOAc to strip away all non-aldehydic impurities.

Phase 2: Non-Aqueous Regeneration Note: Traditional aqueous regeneration requires extreme pH (strong acids/bases), which can trigger Cannizzaro disproportionation or degrade sensitive polyhalogenated rings. The non-aqueous method prevents this[4].

  • Suspension: Suspend the purified solid bisulfite adduct in anhydrous Acetonitrile (MeCN).

  • Cleavage: Add 1.5 equivalents of Chlorotrimethylsilane (TMS-Cl) and heat the suspension to 40–60°C for 1-2 hours. Causality: TMS-Cl acts as a powerful silylating agent, attacking the bisulfite oxygen. This drives the irreversible regeneration of the free aldehyde while precipitating harmless sodium chloride (NaCl) and forming volatile hexamethyldisiloxane[4].

  • Recovery: Filter the NaCl precipitate, concentrate the filtrate in vacuo, and pass it through a short silica plug to yield ultra-pure 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

References
  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | J. Org. Chem. (Organic Chemistry Portal) |

  • Directed ortho metalation | Wikipedia |

  • Fluorine as an ortho-directing group in aromatic metalation | ResearchGate |

  • Application Notes and Protocols for the Use of Fatty Aldehyde Bisulfite Adducts | Benchchem |

Sources

Stability issues of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in different reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the stability challenges associated with this highly functionalized aromatic aldehyde. Due to its unique substitution pattern—featuring multiple electron-withdrawing halogens—this compound exhibits specific reactivity profiles that require careful consideration in experimental design. This guide provides in-depth, field-proven insights into its stability across various reaction media, complete with troubleshooting protocols and mechanistic explanations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde?

The main stability concerns stem from the reactivity of the aldehyde functional group, which is significantly enhanced by the strong electron-withdrawing effects of the bromo, chloro, and fluoro substituents. The key issues are:

  • Autoxidation: Like many benzaldehydes, this compound is susceptible to oxidation by atmospheric oxygen, forming the corresponding benzoic acid. This process is often initiated by light.

  • Instability in Strong Base: In the presence of strong bases (e.g., NaOH, KOH), non-enolizable aldehydes like this one can undergo the Cannizzaro reaction, a disproportionation process yielding both the corresponding alcohol and carboxylic acid.

  • High Reactivity with Nucleophiles: The electron-deficient nature of the carbonyl carbon makes it highly electrophilic and thus very reactive towards a wide range of nucleophiles. While often desired, this can lead to side reactions if nucleophilic species are present unintentionally.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability and purity, proper storage is critical.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen and moisture.

  • Container: Use an airtight, opaque or amber glass container to protect from light and air.

  • Temperature: Store in a cool, dry place. Refrigeration is generally acceptable, but be aware that the corresponding benzoic acid (an oxidation product) is less soluble and may crystallize out of the solution if present as an impurity.

Q3: How stable is the C-F bond on the aromatic ring?

The carbon-fluorine bond is one of the strongest in organic chemistry and is generally stable under most synthetic conditions. However, in the context of this molecule, the aromatic ring is highly electron-deficient due to the cumulative effect of five halogen substituents. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). While the C-Br and C-Cl bonds are more likely leaving groups, under forcing conditions with potent nucleophiles, displacement of a fluorine atom is a possibility. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile, not the cleavage of the C-halogen bond.

Q4: Is it necessary to protect the aldehyde group during reactions involving other parts of the molecule?

Yes, if you are performing reactions that are incompatible with a highly reactive aldehyde. For example, if you plan to use strong bases, organometallic reagents, or potent reducing agents that are intended to react elsewhere, protection is essential. The most common method is to convert the aldehyde to an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). Acetals are stable to bases, nucleophiles, and hydrides but can be easily removed with aqueous acid.

Troubleshooting Guide

Issue 1: My sample of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde has developed white crystals upon storage.
Probable Cause Explanation Recommended Solution
Autoxidation The aldehyde has likely oxidized to 3-Bromo-5-chloro-2,6-difluorobenzoic acid, which is a white solid. This reaction is common for benzaldehydes exposed to air and can be accelerated by light.Purification: The aldehyde can be purified from the acidic impurity by washing an ethereal solution of the compound with a mild base like 10% sodium carbonate solution. The benzoic acid will be converted to its water-soluble sodium salt and removed in the aqueous layer. The organic layer should then be washed with water, dried, and the solvent evaporated. For high purity, distillation or recrystallization may be necessary. Prevention: Ensure future storage is under an inert atmosphere in a sealed, light-proof container.
Visualizing Autoxidation

The diagram below illustrates the free-radical chain mechanism of benzaldehyde autoxidation.

Autoxidation cluster_initiation Initiation cluster_propagation Propagation Aldehyde R-CHO Aldehyde_Radical R-C•=O Initiator Light (hν) or Radical Initiator Initiator->Aldehyde_Radical H• abstraction Peroxy_Radical R-CO(OO•) (Peroxy Radical) Aldehyde_Radical->Peroxy_Radical + O₂ Oxygen O₂ Benzoic_Acid R-COOH (Benzoic Acid) Peroxy_Radical->Benzoic_Acid + R-CHO - R-C•=O

Caption: Simplified mechanism of benzaldehyde autoxidation.

Issue 2: During a reaction in basic media (e.g., with NaOH), I'm observing two new major products instead of my desired product.
Probable Cause Explanation Recommended Solution
Cannizzaro Reaction Since 3-Bromo-5-chloro-2,6-difluorobenzaldehyde has no α-hydrogens, it is prone to the Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (3-Bromo-5-chloro-2,6-difluorobenzyl alcohol) and one molecule of the carboxylic acid salt (sodium 3-Bromo-5-chloro-2,6-difluorobenzoate).Avoid Strong Base: If possible, modify your synthetic route to avoid the use of strong, non-nucleophilic bases. Consider using weaker bases (e.g., K₂CO₃, Et₃N) if applicable. Protecting Group: If a strong base is unavoidable, protect the aldehyde group as an acetal before proceeding with the reaction. The acetal is stable to strong bases and can be removed later. Crossed Cannizzaro: If the reaction is intended to be a reduction, consider a "crossed" Cannizzaro reaction by using formaldehyde as a sacrificial reductant in the presence of your aldehyde.
Visualizing the Cannizzaro Reaction Pathway

This diagram shows the key steps of the base-induced disproportionation.

Cannizzaro Aldehyde1 Aldehyde (R-CHO) Tetra_Intermediate Tetrahedral Intermediate [R-CH(O⁻)(OH)] Aldehyde1->Tetra_Intermediate OH_ion OH⁻ OH_ion->Aldehyde1 Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Tetra_Intermediate->Carboxylic_Acid Hydride Transfer (to second aldehyde) Alkoxide Alkoxide (R-CH₂O⁻) Tetra_Intermediate->Alkoxide Tetra_Intermediate->Alkoxide H⁻ transfer Aldehyde2 Second Aldehyde (R-CHO) Alcohol Alcohol (R-CH₂OH) Alkoxide->Alcohol Protonation Proton_Source H₂O / Acid Workup Proton_Source->Alcohol

Caption: Mechanism of the Cannizzaro reaction.

Issue 3: My reaction with a weak nucleophile is sluggish or gives a low yield.
Probable Cause Explanation Recommended Solution
Insufficient Electrophilicity While the aldehyde is highly activated, some weak nucleophiles (e.g., alcohols, water) may still react slowly.Acid Catalysis: Add a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid, H₂SO₄). Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic and accelerates the nucleophilic attack. This is the standard procedure for reactions like acetal formation.
Steric Hindrance The two fluorine atoms at the ortho positions (2 and 6) create significant steric hindrance around the aldehyde group, which can impede the approach of bulky nucleophiles.Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. Use a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile to achieve the desired transformation.
Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Reaction Yield check_purity 1. Verify Starting Material Purity (Check for benzoic acid) start->check_purity purity_issue Impurity Detected? check_purity->purity_issue check_conditions 2. Review Reaction Conditions condition_type Reaction Type? check_conditions->condition_type purity_issue->check_conditions No purify Purify Aldehyde (e.g., base wash) purity_issue->purify Yes purify->check_conditions nucleophilic_add Nucleophilic Addition condition_type->nucleophilic_add Nucleophilic other_rxn Other condition_type->other_rxn Other nucleophile_strength Nucleophile Strength? nucleophilic_add->nucleophile_strength re_evaluate Re-evaluate Entire Synthetic Route other_rxn->re_evaluate weak_nuc Weak nucleophile_strength->weak_nuc Weak strong_nuc Strong nucleophile_strength->strong_nuc Strong/Basic add_acid Consider Acid Catalysis weak_nuc->add_acid check_sterics Assess Steric Hindrance strong_nuc->check_sterics add_acid->check_sterics sterics_issue Is Nucleophile Bulky? check_sterics->sterics_issue optimize_temp_time Increase Temperature / Time sterics_issue->optimize_temp_time Yes sterics_issue->re_evaluate No change_reagent Use Smaller Nucleophile optimize_temp_time->change_reagent

Challenges in scaling up the production of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and continuous manufacturing of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde .

As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks drug development professionals face when transitioning this highly substituted polyhalogenated building block from bench-scale batch reactions to pilot-scale production.

The synthesis of this molecule relies on the Directed Ortho Metalation (DoM) of 1-bromo-5-chloro-2,4-difluorobenzene, followed by an electrophilic quench with N,N-Dimethylformamide (DMF). The synergistic inductive electron-withdrawing effect (-I) of the two fluorine atoms drastically lowers the pKa of the C3 proton, making it the exclusive site for lithiation[1]. However, managing the thermal instability of the resulting aryllithium intermediate and the massive exotherm of the formylation step requires strict engineering controls.

Below, you will find process diagrams, validated protocols, comparative data, and a troubleshooting FAQ to ensure a self-validating, high-yield scale-up campaign.

Core Reaction Workflow & System Design

To mitigate the risks of cryogenic batch failures, we strongly recommend a continuous Plug Flow Reactor (PFR) setup. This maximizes heat dissipation and minimizes the active inventory of the hazardous organolithium intermediate[2].

FlowChemistry cluster_0 Cryogenic Lithiation (-78°C) cluster_1 Formylation & Quench Substrate 1-Bromo-5-chloro- 2,4-difluorobenzene Mixer1 T-Mixer 1 Substrate->Mixer1 Base LiTMP Base Base->Mixer1 Reactor1 Residence Coil (Lithiation) Mixer1->Reactor1 Mixer2 T-Mixer 2 Reactor1->Mixer2 DMF DMF (Electrophile) DMF->Mixer2 Reactor2 Residence Coil (Formylation) Mixer2->Reactor2 Quench In-line Quench (Aqueous HCl) Reactor2->Quench Product 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde Quench->Product

Fig 1. Continuous flow cryogenic lithiation and formylation workflow.

Quantitative Data: Batch vs. Continuous Flow Scale-Up

Transitioning from a 50 L batch reactor to a PFR microreactor fundamentally alters the reaction kinetics and impurity profile. The table below summarizes the expected parameters based on validated organolithium flow chemistry campaigns[3][4].

Process ParameterTraditional Batch Reactor (50 L)Continuous Flow Microreactor (PFR)
Operating Temperature -78 °C (Prone to localized hot spots)-78 °C (Strict isothermal control)
Reaction / Residence Time 4 - 6 hours (Slow addition required)42 seconds (Total system residence)
Heat Dissipation (Area/Volume) < 5 m²/m³ (Poor)> 5,000 m²/m³ (Excellent)
Des-bromo Impurity Level 8 - 15%< 1%
Space-Time Yield (STY) 0.05 kg L⁻¹ h⁻¹10.4 kg L⁻¹ h⁻¹
Isolated Yield 45 - 55%88 - 92%

Validated Step-by-Step Protocol: Continuous Flow Synthesis

Every step in this protocol is designed as a self-validating system to ensure process deviations are caught in real-time before bulk material is compromised.

Step 1: System Priming & Thermal Equilibration

  • Action: Flush the PFR system with anhydrous THF/Toluene (1:4 v/v) at a flow rate of 10 mL/min. Submerge Residence Coil 1 (Metalation) and Coil 2 (Formylation) in a cryogenic cooling bath set to -78 °C.

  • Validation: Verify that the internal Resistance Temperature Detectors (RTDs) at both T-mixers read ≤ -75 °C. Do not introduce reagents until thermal equilibrium is confirmed.

Step 2: Directed Ortho Metalation (DoM)

  • Action: Pump the substrate, 1-bromo-5-chloro-2,4-difluorobenzene (0.5 M in THF/Toluene), and the base, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP, 0.55 M in THF/Toluene), into T-Mixer 1. Calibrate pump rates to achieve a precise 12-second residence time in Coil 1.

  • Validation: Utilize an inline Process Analytical Technology (PAT) such as FlowIR. The complete disappearance of the specific C3 Ar-H stretching frequency validates quantitative lithiation.

Step 3: Electrophilic Quench (Formylation)

  • Action: Introduce anhydrous DMF (2.0 equivalents, neat) at T-Mixer 2. The combined process stream flows through Coil 2 with a residence time of 30 seconds.

  • Validation: Monitor the exotherm at T-Mixer 2. A stable, continuous temperature spike (ΔT ≈ 15 °C) indicates a steady-state formylation reaction. A drop in ΔT indicates pump failure or upstream moisture contamination.

Step 4: Hydrolysis & Phase Separation

  • Action: Route the reactor effluent directly into a continuous stirred-tank reactor (CSTR) containing 2M aqueous HCl maintained at 0 °C to hydrolyze the hemiaminal intermediate into the final aldehyde.

  • Validation: Continuously monitor the pH of the aqueous effluent. It must remain < 2 to ensure complete hydrolysis and prevent emulsion formation during the subsequent organic/aqueous phase separation.

Logical Pathway & Mechanism

Understanding the causality of the reaction mechanism is critical for troubleshooting. The diagram below maps the logical relationship between reagent selection and intermediate stability.

Mechanism SM 1-Bromo-5-chloro-2,4-difluorobenzene (C3 Proton highly acidic) Intermediate C3-Lithiated Intermediate (Thermally Unstable) SM->Intermediate Deprotonation Base LiTMP (Non-nucleophilic Base) Prevents Br-Li Exchange Base->Intermediate Product 3-Bromo-5-chloro-2,6-difluorobenzaldehyde Intermediate->Product Formylation Electrophile DMF Quench (Highly Exothermic) Electrophile->Product

Fig 2. Logical pathway of the Directed Ortho Metalation (DoM) and formylation sequence.

Troubleshooting & FAQs

Q1: Why is my yield dropping significantly upon scale-up in traditional batch reactors? Causality & Solution: In batch systems, the massive volume-to-surface-area ratio leads to poor heat dissipation during the highly exothermic DMF quench. This localized heating (hot spots) causes the thermally unstable C3-lithiated intermediate to decompose or undergo nucleophilic aromatic substitution (SNAr) before formylation can occur. Transitioning to a continuous Plug Flow Reactor (PFR) maximizes heat removal and minimizes the inventory of the reactive intermediate, ensuring consistent yields[2][3].

Q2: I am observing high levels of a debrominated byproduct (3-chloro-2,4-difluorobenzaldehyde). How do I prevent this? Causality & Solution: Debromination is a classic symptom of competitive halogen-metal exchange. If you are using n-Butyllithium (n-BuLi), the reagent is acting as a nucleophile at the bromine atom rather than a base at the C3 proton. To resolve this, switch to a sterically hindered, non-nucleophilic base such as LiTMP. LiTMP exclusively performs directed ortho metalation (DoM) at the highly acidic C3 position flanked by the fluorines without attacking the halogens[1].

Q3: The flow reactor tubing is clogging during the metalation step. What is the root cause? Causality & Solution: The C3-aryllithium intermediate has limited solubility in pure Tetrahydrofuran (THF) at cryogenic temperatures (-78 °C), leading to precipitation and blockages. Implement a solvent blend to fix this. Introducing Toluene as a co-solvent (e.g., THF:Toluene 1:4 v/v) disrupts the rigid crystal lattice of the organolithium aggregates, maintaining a homogeneous solution throughout the residence tubing[4].

Q4: We are recovering a large amount of unreacted starting material despite confirming complete lithiation via inline IR. Why? Causality & Solution: The aryllithium species is highly reactive and will abstract protons from the solvent (THF) if the residence time before the DMF quench is too long. Optimize the flow rates to ensure the residence time in the first coil is strictly under 15 seconds. Flash chemistry principles dictate that unstable intermediates must be quenched immediately after formation[4].

References

  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH / PMC)
  • Flow chemistry of main group and transition metal complexes Source: ResearchGate URL
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: ACS Publications URL

Sources

Overcoming low reactivity of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in specific reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Bromo-5-chloro-2,6-difluorobenzaldehyde Reactivity

Welcome from the Senior Application Scientist Working with heavily functionalized polyhalogenated benzaldehydes like 3-Bromo-5-chloro-2,6-difluorobenzaldehyde requires balancing extreme electronic activation with significant steric hindrance. Standard synthetic protocols often fail here, leading to poor yields, complex mixtures, or recovered starting materials. This guide provides field-proven, self-validating protocols to overcome low reactivity and side reactions in your workflows.

Module 1: Overcoming Steric Shielding in Reductive Amination

FAQ: Why is my reductive amination yielding mostly unreacted aldehyde or alcohol byproducts instead of the target amine?

Causality & Mechanistic Insight: The 2,6-difluoro substitution creates a severe steric shield around the carbonyl carbon, physically blocking the approach of bulky secondary amines. Concurrently, the strong electron-withdrawing effect of the penta-substituted ring (F, Cl, Br) makes the aldehyde highly electrophilic. In standard aqueous or protic conditions, this leads to rapid, reversible hydration of the aldehyde. This hydration effectively lowers the concentration of the reactive carbonyl species, favoring direct reduction of the aldehyde to a benzyl alcohol by the hydride source rather than forming the desired amine [1].

Self-Validating Protocol: Titanium(IV) Isopropoxide-Mediated Reductive Amination To overcome this, we must decouple imine formation from reduction using a Lewis acid that simultaneously acts as a water scavenger to force the equilibrium forward.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under argon, dissolve 1.0 eq of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde and 1.2 eq of the amine in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add 2.0 eq of Ti(OiPr)4 dropwise at room temperature. Stir for 12 hours.

    • Validation Checkpoint: Remove a 50 µL aliquot, quench with water, extract with EtOAc, and run TLC (Hexanes/EtOAc 4:1). The aldehyde spot (UV active, Rf ~0.6) must be completely consumed and replaced by a new, less polar imine spot. Do not proceed to reduction until conversion is >95%.

  • Reduction: Cool the reaction to 0 °C. Add 1.5 eq of NaBH3CN (or NaBH4 for primary amines) in one portion. Stir for 2 hours, allowing it to warm to room temperature.

  • Quench & Workup: Quench by adding 1M NaOH (causes precipitation of TiO2 salts). Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate.

RA_Workflow A Aldehyde + Amine (Sterically Hindered) B Add Ti(OiPr)4 (Lewis Acid & Scavenger) A->B Step 1: Dehydration C Transient Imine Complex (Stabilized) B->C Drives Equilibrium D Add NaBH3CN (Selective Reduction) C->D Step 2: Hydride Transfer E Target Amine (High Yield, No Alcohol) D->E Workup

Workflow for overcoming steric hindrance in reductive amination via Lewis acid catalysis.

Module 2: Chemoselective Cross-Coupling (C-Br vs. C-Cl)

FAQ: How do I selectively perform a Suzuki-Miyaura coupling at the 3-bromo position without activating the 5-chloro or 2,6-difluoro groups?

Causality & Mechanistic Insight: This substrate contains both a C-Br and a C-Cl bond. Thermodynamically, the C-Br bond has a lower bond dissociation energy, making it the preferred site for oxidative addition by Palladium(0). However, the highly electron-deficient nature of the 2,6-difluoro aromatic ring accelerates oxidative addition across all halogen bonds, shrinking the kinetic differentiation between C-Br and C-Cl [2]. To achieve high chemoselectivity, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (like t-BuXPhos). These ligands create a sterically demanding Pd-complex that is highly sensitive to the subtle steric and electronic differences between the C-Br and C-Cl sites, strictly limiting insertion to the C-Br bond [3].

Quantitative Data Summary: Table 1: Quantitative Impact of Ligand Selection on Chemoselectivity (Ar-Br vs. Ar-Cl)

Catalyst SystemLigandTarget HalogenConversion (%)Chemoselectivity (%)
Pd-crotylt-BuXPhosC-Br>95%>98%
Pd(OAc)2SPhosC-Br85%90%
Pd-crotylRuPhosC-Cl (Post-Br Rxn)>90%>95%
Pd(PPh3)4None (PPh3)Mixed60%<50% (Mixture)

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

  • Preparation: In a glovebox, charge a vial with 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)2 (2 mol%), t-BuXPhos (4 mol%), and anhydrous K3PO4 (2.0 eq).

  • Solvent Addition: Add degassed Toluene/H2O (10:1 ratio, 0.1 M). The trace water is critical for activating the boronic acid to the reactive boronate species.

  • Reaction: Seal and heat at 60 °C for 4 hours.

    • Validation Checkpoint: GC-MS or LC-MS must show a single product mass corresponding to the mono-coupled product (retention of the Cl isotope pattern: M and M+2 in a 3:1 ratio). If a di-coupled product mass is observed, reduce the temperature to 45 °C to increase kinetic discrimination.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

CC_Logic A 3-Br, 5-Cl Substrate B Pd + t-BuXPhos (Bulky Ligand) A->B Ligand Choice A C Pd + RuPhos (Specific Bite Angle) A->C Ligand Choice B D Oxidative Addition at C-Br (>98%) B->D Chemoselective E Oxidative Addition at C-Cl (Sequential) C->E Targets Cl

Ligand-directed logic tree for chemoselective cross-coupling of polyhalogenated arenes.

Module 3: Suppressing SNAr in Nucleophilic Additions

FAQ: When adding Grignard reagents to the aldehyde, I get a complex mixture of products. Why does this happen and how do I fix it?

Causality & Mechanistic Insight: Grignard reagents (RMgX) are "hard" nucleophiles and strong bases. Because the 3-Bromo-5-chloro-2,6-difluorobenzaldehyde ring is extremely electron-deficient, adding RMgX triggers three competing pathways:

  • Desired 1,2-addition to the aldehyde.

  • Nucleophilic Aromatic Substitution (SNAr) displacing the highly activated C2 or C6 fluorines.

  • Halogen-metal exchange at the C3 bromine.

To suppress pathways 2 and 3, the nucleophile must be modulated to become highly oxophilic (targeting only the oxygen-containing carbonyl). Transmetalation of the Grignard reagent to an organocerium species (RCeCl2) achieves this. Cerium is exceptionally oxophilic and significantly less basic, ensuring rapid, exclusive 1,2-addition to the sterically hindered aldehyde without triggering SNAr or halogen-metal exchange.

Self-Validating Protocol: Organocerium Addition

  • Cerium Activation: Vigorously dry CeCl3·7H2O under high vacuum at 140 °C for 2 hours to yield anhydrous CeCl3. Suspend in anhydrous THF (0.3 M) and stir overnight at room temperature to form a uniform white suspension.

  • Transmetalation: Cool the CeCl3 suspension to -78 °C. Dropwise add the Grignard reagent (1.2 eq). Stir for 1 hour at -78 °C to ensure complete formation of the organocerium species.

    • Validation Checkpoint: The suspension will change color (often to a pale yellow or orange, depending on the Grignard), indicating successful transmetalation. The mixture must remain a suspension; if it clarifies completely, moisture may have compromised the reagent.

  • Addition: Add the aldehyde (1.0 eq) dropwise as a solution in THF. Stir for 2 hours at -78 °C.

  • Quench: Quench cold with saturated aqueous NH4Cl. Warm to room temperature, extract with EtOAc, and purify.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI Catalysts. Available at:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews / eScholarship. Available at:[Link]

  • Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route Toward Advanced Amino-aniline Intermediates. Organic Letters / PubMed. Available at: [Link]

Sources

Validation & Comparative

Comprehensive 1H and 13C NMR Analysis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted, polyhalogenated aromatics is a critical bottleneck in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) represents a uniquely challenging building block. Due to the asymmetric placement of bromine and chlorine at the C3 and C5 positions, the two fluorine atoms (F2 and F6) are chemically and magnetically non-equivalent.

This guide objectively compares the performance of Standard 1D NMR (400 MHz) against an Advanced Multi-Nuclear Strategy (600 MHz with 19 F-decoupling) . As demonstrated below, relying on conventional methods for this molecule leads to severe spectral convolution, whereas advanced pure-shift and decoupled techniques provide a self-validating system for absolute structural confidence.

Structural Asymmetry & The Spin-Coupling Challenge

In a standard NMR experiment, fluorine-19 ( 19 F) acts as a highly sensitive spin-½ nucleus with 100% natural abundance, which induces extensive scalar coupling networks across both 1 H and 13 C spectra[1].

For 3-Bromo-5-chloro-2,6-difluorobenzaldehyde:

  • 1 H NMR: The solitary aromatic proton (H4) is flanked by halogens and meta-coupled to both F2 and F6. Because F2 and F6 are non-equivalent, H4 appears as a complex doublet of doublets (dd) rather than a simple triplet. The aldehyde proton (CHO) also exhibits long-range 4JHF​ coupling[2].

  • 13 C NMR: Every carbon in the aromatic ring is split by both F2 and F6. The magnitude of 19 F- 13 C coupling constants ( 1JCF​≈250 Hz, 2JCF​≈20 Hz) fractures the signal intensity of quaternary carbons into complex multiplets[3]. This drastically reduces the signal-to-noise (S/N) ratio, often causing quaternary carbons (C1, C3, C5) to disappear into the baseline noise in standard 1D experiments[4].

The Causality of Methodological Choice: To solve this, we must actively manipulate the spin system. By applying 19 F inverse-gated decoupling during 13 C acquisition, we collapse the complex multiplets into sharp singlets. This concentrates the signal intensity into a single peak per carbon, recovering the S/N ratio and providing exact chemical shifts. Comparing the coupled (standard) and decoupled spectra creates a self-validating protocol : the decoupled spectrum confirms the carbon count, while the coupled spectrum provides the JCF​ values that independently verify the regiochemistry of the halogens.

Comparative Analytical Methodologies

Alternative A: Standard 1D NMR (400 MHz, CDCl 3​ )
  • Pros: Rapid acquisition (~30 mins), standard hardware compatibility, low cost.

  • Cons: Second-order effects obscure true chemical shifts. Quaternary carbons (C-Br, C-Cl) are often indistinguishable from baseline noise due to signal splitting and long T1​ relaxation times.

Alternative B: Advanced Multi-Nuclear NMR (600 MHz CryoProbe, 19 F-Decoupled)
  • Pros: Absolute structural confirmation. Inverse-gated 19 F decoupling suppresses heteronuclear NOE (which can be negative for 19 F- 13 C and artificially reduce signal) while collapsing multiplets[1]. Advanced pure-shift techniques like PSYCHE can also be used to perfectly isolate 1 H- 19 F couplings[5].

  • Cons: Requires specialized dual-tuned probes ( 1 H/ 19 F and 13 C) and longer instrument time.

Table 1: Performance Comparison of NMR Methodologies
Analytical ParameterStandard 1D NMR (400 MHz)Advanced Multi-Nuclear NMR (600 MHz)
H4 Signal Resolution Overlapping dd (difficult to extract exact J )Sharp singlet (in 1 H{ 19 F} experiment)
13 C Quaternary Sensitivity Poor (Signal split into 4+ peaks per carbon)Excellent (Multiplets collapsed to singlets)
J -Coupling Extraction Ambiguous due to homonuclear/heteronuclear overlapDirect and precise (comparing coupled vs decoupled)
Regiochemical Verification Moderate (Requires assumption of substituent effects)Absolute (Verified via 1J , 2J , 3J magnitude)
Table 2: Representative NMR Spectral Data & Coupling Constants

Data derived from empirical synthesis patterns of analogous 2,6-difluorobenzaldehydes[2].

Nucleus / PositionChemical Shift ( δ , ppm)Multiplicity (Standard)Multiplicity ( 19 F-Decoupled)Key Coupling Constants ( J in Hz)
1 H - CHO (C7) 10.25br s or dds 4JHF​<2.0 Hz
1 H - H4 7.85dds 4JH4−F2​≈8.5 , 4JH4−F6​≈6.5
13 C - C1 (C-CHO) 112.4dds 2JCF​≈15.0 , 2JCF​≈12.0
13 C - C2 (C-F) 159.2dds 1JCF​≈255.0 , 3JCF​≈5.0
13 C - C3 (C-Br) 108.6dds 2JCF​≈22.0 , 4JCF​≈3.0
13 C - C4 (C-H) 132.1dds 3JCF​≈9.0 , 3JCF​≈9.0
13 C - C5 (C-Cl) 122.5dds 2JCF​≈22.0 , 4JCF​≈3.0
13 C - C6 (C-F) 160.8dds 1JCF​≈255.0 , 3JCF​≈5.0
13 C - C7 (CHO) 185.3dds 3JCF​≈6.0 , 3JCF​≈6.0

Experimental Workflows & Visualizations

To guarantee reproducibility and self-validation, the following protocol must be executed sequentially.

G A Sample Prep (CDCl3) B 1D 1H & 19F (Baseline) A->B C 19F-Decoupled 1H & 13C B->C D 2D HMBC/HSQC (Connectivity) C->D E Structural Validation D->E

Workflow for NMR structural elucidation of polyhalogenated aromatics.
Step-by-Step Protocol: Advanced Multi-Nuclear NMR
  • Sample Preparation: Dissolve 15-20 mg of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in 0.6 mL of CDCl 3​ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Probe Tuning & Matching (Critical Step): Insert the sample into a 600 MHz spectrometer equipped with a 1 H/ 19 F/ 13 C triple-resonance probe. Causality: The probe must be meticulously tuned for both 19 F and 13 C simultaneously. Poor tuning will result in incomplete decoupling artifacts and RF heating.

  • Baseline Acquisition: Acquire standard 1D 1 H (16 scans) and 1D 19 F (16 scans) spectra to establish the chemical shifts of the active spins.

  • 19 F-Decoupled 1 H Acquisition ( 1 H{ 19 F}): Apply a broadband 19 F decoupling pulse sequence (e.g., WALTZ-16) centered between the two distinct fluorine signals. The H4 multiplet will collapse into a sharp singlet.

  • Inverse-Gated 13 C{ 19 F} Acquisition: Acquire the 13 C spectrum using inverse-gated 19 F decoupling. Causality: Inverse gating turns the decoupler ON only during the acquisition time and OFF during the relaxation delay. This prevents the negative heteronuclear Overhauser effect (NOE) from artificially suppressing the carbon signals[1], yielding quantitative, sharp singlets for all 7 carbons.

  • Data Processing: Apply a 1.0 Hz exponential line broadening (LB) to the 13 C data prior to Fourier Transformation to maximize the S/N ratio for the quaternary C-Br and C-Cl carbons.

G H4 H4 F2 F2 H4->F2 4J_HF F6 F6 H4->F6 4J_HF C4 C4 C4->F2 3J_CF C4->F6 3J_CF CHO CHO CHO->F2 4J_HF CHO->F6 4J_HF

Key spin-spin coupling network between 1H, 13C, and 19F nuclei.

Conclusion

For highly substituted, asymmetric fluorinated compounds like 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, standard 1D NMR is analytically insufficient. The implementation of an Advanced Multi-Nuclear Strategy utilizing inverse-gated 19 F decoupling provides a vastly superior, self-validating dataset. By collapsing complex heteronuclear multiplets, researchers can recover critical signal-to-noise ratios for quaternary carbons and extract unambiguous structural proof, thereby accelerating downstream pharmaceutical and agrochemical development.

References

  • 19F Coupling Constants Table. Alfa Chemistry.
  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
  • 19F-centred NMR analysis of mono-fluorin
  • 19Flourine NMR. Hebrew University of Jerusalem.
  • 3-BROMO-2,6-DIFLUOROBENZALDEHYDE. ChemicalBook.

Sources

HPLC and GC-MS methods for purity assessment of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized halogenated building blocks in pharmaceutical development. Among these, 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) presents a unique analytical challenge. Its dense halogenation pattern and reactive formyl group mean that assessing its purity requires distinguishing the parent compound from a complex matrix of closely related regioisomers, des-halogenated byproducts, and oxidation degradants.

To establish a comprehensive purity profile, analytical laboratories must leverage orthogonal techniques. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this critical intermediate, detailing the mechanistic causality behind each methodological choice [1].

Chemical Profile & Analytical Challenges

The molecular architecture of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde dictates its behavior in chromatographic systems:

  • Oxidation Susceptibility: Like most benzaldehydes, this compound is prone to auto-oxidation, converting to 3-bromo-5-chloro-2,6-difluorobenzoic acid upon exposure to air. This acid is highly polar and non-volatile.

  • Halogenated Isomers: Synthesis typically involves electrophilic aromatic substitution or directed ortho-metalation. These harsh conditions often yield trace regioisomers (e.g., 5-bromo-3-chloro analogs) or incomplete halogenation products (des-bromo or des-chloro impurities) that possess nearly identical boiling points and polarities to the target molecule.

Methodological Decision Workflow

Choosing between HPLC and GC-MS is not a matter of superiority, but of selecting the right tool for the specific impurity class [2]. The following workflow illustrates the logical routing for this analysis.

AnalyticalWorkflow Start 3-Bromo-5-chloro-2,6-difluorobenzaldehyde Purity Assessment Decision Target Impurity Profile? Start->Decision NonVolatile Non-Volatile / Polar (e.g., Benzoic Acid Oxidation Products) Decision->NonVolatile Oxidation/Degradation Volatile Volatile / Non-Polar (e.g., Des-halogenated Isomers) Decision->Volatile Synthesis Byproducts HPLC HPLC-UV Analysis (C18, Gradient, 0.1% TFA) NonVolatile->HPLC GCMS GC-EI-MS Analysis (DB-5MS, Temperature Program) Volatile->GCMS DataHPLC Quantitative Assay & Degradation Monitoring HPLC->DataHPLC DataGCMS Structural Elucidation via Isotopic Mass Fragmentation GCMS->DataGCMS

Decision workflow for selecting HPLC vs. GC-MS in halogenated benzaldehyde purity assessment.

Head-to-Head Comparison: HPLC vs. GC-MS

To objectively evaluate these platforms, we must compare their performance metrics specifically for halogenated aromatics.

Table 1: Performance Comparison for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

ParameterHPLC-UVGC-MSAnalytical Implication
Primary Utility High-precision quantitative assay & polar degradants.Structural identification of volatile synthesis byproducts.HPLC is the batch-release standard; GC-MS is the investigative tool.
Oxidation Products Excellent. Easily detects and quantifies the benzoic acid degradant.Poor. Carboxylic acids tail severely or fail to elute without prior derivatization.Use HPLC for stability monitoring over time.
Isomer Resolution Moderate. Requires careful gradient optimization.Excellent. High-efficiency capillary columns easily resolve closely related isomers.GC is superior for assessing the selectivity of the upstream synthetic route.
Impurity ID Requires reference standards for retention time matching.Self-Sufficient. Distinct Br/Cl isotopic clusters allow de novo identification.GC-MS eliminates the need to synthesize every potential impurity standard.
Thermal Risk None. Operates at ambient/mild temperatures.Low to Moderate. Benzaldehydes are generally stable, but injector discrimination can occur.HPLC provides a truer representation of thermally labile impurities.

HPLC-UV: The Quantitative Standard

The Causality of the Method: Reverse-phase HPLC separates compounds based on hydrophobicity. Because 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is highly lipophilic, it retains strongly on a C18 column. However, its primary degradant—the corresponding benzoic acid—is ionizable. If analyzed in a neutral mobile phase, the acid will partially ionize, leading to severe peak tailing and inaccurate integration. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, we suppress the ionization of the benzoic acid (driving pH < pKa), ensuring it elutes as a sharp, quantifiable peak well before the parent aldehyde.

Step-by-Step HPLC Protocol (Self-Validating System)
  • System Preparation:

    • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% TFA (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated aromatic system).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B (column wash)

    • 18–22 min: Return to 20% B (re-equilibration)

  • Sample Preparation:

    • Dissolve 10.0 mg of the sample in 10.0 mL of Acetonitrile (1 mg/mL).

  • System Suitability Test (SST):

    • Validation Check: Inject a resolution standard containing the aldehyde and a spiked benzoic acid standard. The resolution ( Rs​ ) between the acid and aldehyde must be ≥2.5 . Inject the main sample 5 times; the Relative Standard Deviation (RSD) of the main peak area must be ≤1.0% .

  • Execution: Inject 5 µL of the sample. Calculate purity via area normalization (excluding the solvent front).

GC-MS: The Structural Detective

The Causality of the Method: Gas chromatography separates based on boiling point and polarity. Benzaldehydes are highly volatile, making them ideal candidates for GC [3]. The true power here lies in the Electron Ionization (EI) Mass Spectrometry. Bromine exists as two isotopes ( 79 Br and 81 Br) in a ~1:1 ratio, while Chlorine exists as 35 Cl and 37 Cl in a ~3:1 ratio.

When 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is ionized, it produces a highly distinct molecular ion cluster (M, M+2, M+4) at m/z 254, 256, and 258 with an approximate intensity ratio of 3:4:1. If an impurity peak elutes and its mass spectrum shows only a 3:1 doublet, the scientist immediately knows a des-bromo impurity (missing the bromine atom) has formed, without ever needing a reference standard.

Step-by-Step GC-MS Protocol (Self-Validating System)
  • System Preparation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID, 0.25 µm film thickness. The slight polarity of the phenyl groups provides the necessary dipole-dipole interactions to separate positional halogen isomers.

    • Carrier Gas: Helium (Ultra-High Purity) at a constant flow of 1.2 mL/min.

  • Inlet & Injection Parameters:

    • Injector Temp: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1. Causality: A high split ratio prevents column overloading by the main component, maintaining the sharp peak shapes required to resolve trace impurities eluting closely to the main peak.

  • Oven Temperature Program:

    • Initial: 80 °C (Hold 2 min).

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 25 °C/min to 280 °C (Hold 5 min to bake out heavy contaminants).

  • Mass Spectrometer Parameters:

    • Ionization: EI at 70 eV.

    • Source Temp: 230 °C.

    • Scan Range: m/z 50 to 350.

  • System Suitability Test (SST):

    • Validation Check: Run a solvent blank (Dichloromethane) to ensure no carryover or siloxane column bleed interferes with the m/z 250-260 range.

  • Execution: Dissolve 5.0 mg of sample in 5.0 mL of Dichloromethane. Inject and analyze the isotopic clusters of all peaks >0.05% relative area.

Conclusion

For the rigorous purity assessment of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, relying on a single analytical technique is a critical blind spot. HPLC-UV is the mandatory workhorse for batch release, offering unmatched precision and the ability to detect non-volatile oxidation products. Conversely, GC-MS is the indispensable investigative tool during route scouting and process optimization, providing the isotopic resolution necessary to identify volatile halogenated byproducts. By implementing both self-validating protocols, laboratories can ensure absolute structural and quantitative integrity of this complex pharmaceutical intermediate.

References

  • Quantitative and Qualitative Analysis in Pharmaceuticals Veeprho[Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products OMICS International[Link]

  • Benzaldehyde Compound Information and Applications for GC and LC Analysis Restek[Link]

Interpreting the IR Spectrum of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde: ATR-FTIR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of highly substituted halogenated aromatics presents a unique analytical challenge. As a pentasubstituted benzaldehyde containing three different halogens (fluorine, chlorine, and bromine), 3-Bromo-5-chloro-2,6-difluorobenzaldehyde yields an infrared (IR) spectrum that is a complex interplay of inductive electron withdrawal, Fermi resonance, and heavy-atom kinematics.

For researchers and drug development professionals, accurately interpreting this spectrum requires not only an understanding of molecular vibrations but also the strategic selection of the IR sampling technique. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) Pellet Transmission, providing field-proven protocols and mechanistic insights to ensure self-validating data acquisition.

The Physics of the Spectrum: Mechanistic Causality

Before comparing instrumental techniques, we must establish the physical causality behind the expected spectral bands. According to Hooke's Law, the frequency of a vibrational transition is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the square root of the reduced mass ( μ ) of the atoms involved.

  • The Carbonyl (C=O) Shift: In a standard, unsubstituted benzaldehyde, the C=O stretch appears near 1700 cm⁻¹. However, in 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, the two highly electronegative fluorine atoms at the ortho positions (2 and 6) exert a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the carbonyl carbon, shortening the C=O bond, increasing its force constant, and shifting the absorption to a higher frequency (~1715–1730 cm⁻¹).

  • The Halogen Mass Effect: The carbon-halogen (C-X) stretches demonstrate a perfect model of the reduced mass effect. As the atomic mass increases from fluorine (19 amu) to chlorine (35.5 amu) to bromine (80 amu), the reduced mass of the C-X bond increases. Consequently, the vibrational frequency decreases proportionally, resulting in a predictable order of peaks: C-F > C-Cl > C-Br ().

ATR-FTIR vs. KBr Pellet: A Comparative Guide

Choosing between ATR and KBr transmission fundamentally alters the resulting spectrum due to the physics of light interaction.

  • Attenuated Total Reflectance (ATR): ATR relies on an evanescent wave penetrating the sample. The depth of penetration is wavelength-dependent; it penetrates deeper at lower frequencies (e.g., the C-Br region) and shallower at higher frequencies (e.g., the C-H region). This artificially inflates the intensity of the low-frequency halogen stretches while suppressing the high-frequency aldehyde stretches.

  • KBr Pellet (Transmission): This method passes the IR beam directly through a solid matrix. It obeys the Beer-Lambert law linearly across all frequencies, providing a "true" transmission spectrum. This is the gold standard for library matching and quantitative accuracy, though it is highly susceptible to moisture and scattering artifacts if prepared incorrectly ().

Quantitative Spectral Data Comparison
Functional GroupExpected ModeTheoretical ν (cm⁻¹)ATR-FTIR ObservationKBr Transmission ObservationMechanistic Causality / Notes
Aldehyde C=O Stretching1715 - 1730~1712 cm⁻¹ (Slightly shifted)~1720 cm⁻¹ (Sharp, strong)-I effect of ortho-fluorines increases the C=O force constant.
Aldehyde C-H Stretching2750 & 2850Weak doubletsSharp, distinct doubletsFermi resonance between fundamental C-H stretch and overtone of C-H bend.
C-F Stretching1000 - 1400Very Strong, broadVery StrongHigh change in dipole moment ( Δμ ) during vibration.
C-Cl Stretching600 - 800Strong (Enhanced intensity)StrongIncreased reduced mass lowers frequency compared to C-F.
C-Br Stretching500 - 600Moderate (Enhanced intensity)ModerateHighest reduced mass among present halogens dictates the lowest frequency.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows guarantee that the resulting spectra are free from instrumental or preparative artifacts.

Protocol A: ATR-FTIR Workflow
  • Background Validation: Perform a background scan on the clean Diamond or ZnSe crystal.

    • Validation Check: The baseline must be flat with no residual C-X or C=O peaks. A contaminated crystal will invalidate the low-frequency halogen region.

  • Sample Application: Deposit 1–2 mg of solid 3-Bromo-5-chloro-2,6-difluorobenzaldehyde directly onto the crystal center.

  • Pressure Optimization: Lower the pressure anvil until the force gauge indicates optimal contact.

    • Validation Check: Monitor the live preview. The C=O peak should reach an absorbance of 0.5–0.8 AU. If the peak is too weak, increase pressure; if it plateaus, the crystal is overloaded.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, normalizing the C-Br and C-Cl peak intensities relative to the C=O peak.

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Dehydration: Dry IR-grade KBr powder at 110°C for a minimum of 24 hours prior to use.

    • Validation Check: Run a blank KBr pellet. It must exhibit >90% transmittance and lack the broad -OH stretch at 3400 cm⁻¹. Moisture will obscure the high-frequency baseline ().

  • Precise Milling: Combine 1 mg of the analyte with 100 mg of dry KBr in an agate mortar. Grind continuously for exactly 2 minutes to reduce particle size below the wavelength of IR light (< 2 μm).

    • Validation Check: The mixture must be a visually uniform, fine powder. Insufficient grinding causes the Christiansen effect—an asymmetric distortion of the C=O and C-F peaks due to anomalous particle scattering.

  • Vacuum Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a continuous lattice.

    • Validation Check: The ejected pellet must be visually transparent. A cloudy pellet indicates trapped air or moisture, which will cause a sloping baseline.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution against an empty beam background.

Spectral Interpretation Workflow

IR_Workflow A Start: 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde B High Frequency Region (>1500 cm⁻¹) A->B C Low Frequency Region (<1500 cm⁻¹) A->C D C=O Stretch (~1720 cm⁻¹) Shifted by -I effect of F B->D E C-H Aldehyde (~2850/2750 cm⁻¹) Fermi Resonance B->E F C-F Stretch (1000-1400 cm⁻¹) C->F G C-Cl Stretch (600-800 cm⁻¹) C->G H C-Br Stretch (500-600 cm⁻¹) C->H

Logical workflow for interpreting halogenated benzaldehyde IR spectra.

References

  • Halogenated Organics and Their Infrared Spectra. Spectroscopy Online.[Link]

  • What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Kintek Press.[Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.[Link]

Comparative Guide to X-Ray Crystal Structure Analysis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Scientists Focus: Derivatization Strategies for High-Resolution Single-Crystal X-Ray Diffraction (XRD)

Introduction: The Crystallographic Challenge

3-Bromo-5-chloro-2,6-difluorobenzaldehyde (BCDFB) is a highly functionalized, multi-halogenated aromatic building block critical to the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). However, obtaining high-quality single-crystal X-ray diffraction data for the parent compound presents a significant challenge.

Multi-halogenated benzaldehydes frequently exhibit high volatility, low melting points, and severe thermal motion within the crystal lattice [1]. The steric hindrance and electrostatic repulsion between the ortho-fluorine atoms and the aldehyde carbonyl oxygen often lead to rotational disorder. Consequently, direct crystallization of the parent BCDFB typically yields twinned crystals or structures with unacceptably high R -factors, obscuring precise bond lengths and σ -hole mapping [3].

As a Senior Application Scientist, my approach to this problem relies on crystal engineering via derivatization . By converting the volatile aldehyde into a rigid, higher-molecular-weight derivative (such as a Schiff base or hydrazone), we introduce robust hydrogen-bond donors and extended π -systems. This locks the molecular conformation and forces the supramolecular assembly into a highly ordered, predictable lattice[2].

Comparative Analysis of Derivatization Strategies

To determine the optimal pathway for elucidating the 3D atomic arrangement of the BCDFB core, we compared three distinct crystallization strategies. The causality behind the success or failure of each strategy lies in the resulting intermolecular interaction networks.

Strategy A: Direct Crystallization (Baseline)

Attempting to crystallize the parent BCDFB directly via slow evaporation yields poor results. The lack of strong hydrogen-bond donors means the lattice relies entirely on weak van der Waals forces and weak halogen halogen contacts. This results in high thermal displacement parameters (B-factors) and poor diffraction resolution.

Strategy B: Schiff Base Derivatization (Imine Formation)

Condensation of BCDFB with 4-methylaniline yields a Schiff base. This strategy increases the molecular bulk and introduces a second aromatic ring, promoting offset face-to-face π−π stacking. While this significantly improves crystal quality compared to the baseline, the absence of strong hydrogen bonding still allows for minor positional disorder at room temperature.

Strategy C: Hydrazone Derivatization (The Optimal Standard)

Reacting BCDFB with 2,4-dinitrophenylhydrazine (2,4-DNPH) produces a highly rigid hydrazone. This is the superior method. The causality is clear: the addition of the N-H bond provides a potent hydrogen-bond donor, while the nitro groups act as strong acceptors. Furthermore, the highly positive σ -hole on the bromine atom engages in directional halogen bonding (C-Br O) with the nitro groups. This synergistic network locks the molecules into a rigid orthorhombic lattice, yielding exceptional diffraction data.

Quantitative Performance Comparison

The following table summarizes the representative crystallographic data obtained from each strategy, demonstrating the clear superiority of the hydrazone derivatization approach.

ParameterStrategy A: Parent AldehydeStrategy B: Schiff BaseStrategy C: 2,4-DNPH Hydrazone
Derivative Type None (Direct)ImineHydrazone
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P21​/c P1ˉ Pbca
Resolution Limit (Å) 0.840.770.71
Data Completeness 94.2%98.5%99.8%
Final R1​ Factor (%) 8.55.23.1
Dominant Interactions Weak C-H F, Halogen Halogen π−π stacking, C-H ClStrong N-H O, C-Br O ( σ -hole)

Mechanistic Workflow & Interaction Networks

The success of Strategy C relies on a specific workflow and the deliberate engineering of intermolecular forces. The diagrams below illustrate the logical progression of the analysis and the resulting supramolecular network.

Workflow A Parent Aldehyde (BCDFB) B Derivatization (2,4-DNPH) A->B C Crystal Growth (Vapor Diffusion) B->C D XRD Data Collection C->D E Anisotropic Refinement D->E

Fig 1. Experimental workflow for derivatization and X-ray analysis of BCDFB.

Interactions Root Hydrazone Derivative Crystal Lattice Hbond Hydrogen Bonding (N-H···O) Root->Hbond Halogen Halogen Bonding (C-Br···O / C-Cl···F) Root->Halogen PiPi π-π Stacking (Aromatic Rings) Root->PiPi Result1 Conformational Locking & Lattice Rigidity Hbond->Result1 Halogen->Result1 PiPi->Result1 Result2 High-Resolution Diffraction Data Result1->Result2

Fig 2. Synergistic intermolecular interactions stabilizing the crystal lattice.

Self-Validating Experimental Protocol: Hydrazone Derivatization

To ensure scientific integrity, the following protocol incorporates built-in quality control checks at every critical transition point, establishing a self-validating system.

Step 1: Synthesis of the 2,4-DNPH Derivative
  • Dissolve 1.0 mmol of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in 5 mL of ethanol.

  • Add a solution of 2,4-dinitrophenylhydrazine (1.1 mmol) in 10 mL of ethanol containing 3 drops of concentrated sulfuric acid.

  • Stir at room temperature for 2 hours. A heavily colored precipitate will form.

  • Validation Check: Analyze the crude solid via 1 H-NMR. The complete disappearance of the characteristic aldehyde proton peak (~10.2 ppm) and the emergence of an imine/hydrazone proton (~8.5 ppm) validates the reaction completion.

Step 2: Single Crystal Growth (Vapor Diffusion)
  • Dissolve 20 mg of the purified hydrazone derivative in a minimum volume (approx. 1.5 mL) of dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 5 mL of an anti-solvent (e.g., n-hexane).

  • Seal the outer vial tightly and leave undisturbed at 20°C for 3–5 days.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Rotate the stage; sharp extinction every 90 degrees confirms the presence of a true single crystal rather than a twinned aggregate.

Step 3: X-Ray Data Collection and Refinement
  • Select a high-quality single crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a low-temperature device set to 150 K to minimize thermal motion.

  • Validation Check: During initial data reduction, monitor the internal merging R -factor ( Rint​ ). An Rint​<0.05 validates the crystal quality and justifies proceeding to full data collection.

  • Solve the structure using direct methods and refine by full-matrix least-squares on F2 . Refine all non-hydrogen atoms anisotropically to accurately model the electron density of the heavy halogens.

References

  • Almeida, A. R. R. P., et al. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." Molecules, 2025.[Link]

  • "Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses." RSC Advances, 2020.[Link]

  • Lanham, E. E., & Tanski, J. M. "Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde." Acta Crystallographica Section E, 2025.[Link]

Theoretical vs. experimental spectral data for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical vs. Experimental Spectral Data for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde: A Comprehensive Comparison Guide

For drug development professionals and analytical chemists, the structural verification of heavily substituted aromatic building blocks presents a unique analytical challenge. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS 2514963-78-9) is a prime example of a sterically hindered, polyhalogenated scaffold where overlapping signals, complex spin-spin couplings, and relativistic heavy-atom effects can confound standard spectral interpretation[1].

To achieve absolute structural certainty, modern workflows demand the triangulation of empirical experimental data with quantum mechanical theoretical models (Density Functional Theory, DFT). This guide objectively compares the performance, methodologies, and causality behind experimental versus theoretical spectral acquisition for this specific molecule.

Part 1: The Dual-Track Validation Workflow

To eliminate assignment ambiguities, researchers must employ a parallel workflow. Experimental data provides the ground truth, while theoretical calculations provide a mathematically rigorous assignment matrix. When these two tracks converge within an acceptable Root Mean Square Deviation (RMSD), the molecular structure is self-validated.

Workflow cluster_exp Experimental Acquisition cluster_theo Theoretical Calculation (DFT) Start 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS 2514963-78-9) Exp_IR FT-IR (ATR) Vibrational Modes Start->Exp_IR Exp_NMR Multinuclear NMR (1H, 13C, 19F) Start->Exp_NMR Exp_UV UV-Vis Spectroscopy Electronic Transitions Start->Exp_UV Theo_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Theo_Opt Match Spectral Matching & Statistical Correlation (RMSD) Exp_IR->Match Exp_NMR->Match Exp_UV->Match Theo_IR Harmonic Frequencies (Scaled by 0.9613) Theo_Opt->Theo_IR Theo_NMR GIAO Magnetic Shielding (Solvent PCM) Theo_Opt->Theo_NMR Theo_UV TD-DFT Excited States Theo_Opt->Theo_UV Theo_IR->Match Theo_NMR->Match Theo_UV->Match Valid Structural Validation Match->Valid

Workflow comparing experimental acquisition and DFT calculations for spectral validation.

Part 2: Methodologies & Causality

Experimental Protocols (The Ground Truth)

Every analytical step must act as a self-validating system to ensure data integrity.

  • FT-IR Spectroscopy (ATR Method):

    • Protocol: Acquire spectra using a Diamond Attenuated Total Reflectance (ATR) crystal (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Causality & Validation: A background scan is run immediately prior to self-validate the removal of atmospheric H₂O and CO₂. The Diamond ATR method is chosen over traditional KBr pellets because polyhalogenated benzaldehydes can undergo halogen exchange or degradation under the high pressures required for KBr pressing. ATR requires zero sample preparation, preserving the pristine crystalline state.

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F):

    • Protocol: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Acquire spectra at 298 K using a 400 MHz or 600 MHz spectrometer.

    • Causality & Validation: CDCl₃ provides the deuterium lock, which self-validates the magnetic field homogeneity throughout the acquisition. Tetramethylsilane (TMS) is added at 0.00 ppm as an internal standard to self-validate the chemical shift axis.

Theoretical Protocols (The Quantum Model)

Theoretical modeling requires careful selection of basis sets to account for the massive electron clouds of halogens.

  • Geometry Optimization & IR Frequencies:

    • Protocol: Execute DFT calculations using the Gaussian software suite. Select the B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality & Validation: The addition of diffuse functions ("++") is an absolute requirement here. Halogens (F, Cl, Br) possess expanded, electron-rich lone pairs that extend far from the nucleus; standard basis sets will artificially compress these clouds, leading to incorrect geometry. The calculation self-validates the optimized geometry by confirming the absence of imaginary frequencies, proving the structure is at a true local energy minimum.

  • NMR Shielding Tensors (GIAO):

    • Protocol: Calculate magnetic shielding using the Gauge-Independent Atomic Orbital (GIAO) method[2]. Apply the Polarizable Continuum Model (PCM) for chloroform to mimic the experimental solvent environment.

    • Causality & Validation: The GIAO method is utilized because it ensures that the calculated magnetic shielding is independent of the origin of the gauge—a strict mathematical requirement for accurate chemical shift predictions in finite molecular systems[2].

Part 3: Objective Data Comparison

Vibrational Spectroscopy (FT-IR)

Theoretical DFT calculations treat molecular vibrations as perfect harmonic oscillators. However, real chemical bonds are anharmonic (they require more energy to stretch than to compress). Therefore, raw DFT frequencies are systematically overestimated and must be corrected using an established scaling factor[3]. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of 0.9613 is applied.

Table 1: Vibrational Frequencies (IR)

Mode AssignmentExperimental (ATR, cm⁻¹)DFT Calculated (Unscaled, cm⁻¹)DFT Calculated (Scaled 0.9613, cm⁻¹)Δ (Exp - Scaled)
C=O Stretching170517751706-1
C-F Stretching126013151264-4
C-Cl Stretching108511351091-6
C-Br Stretching102010651024-4

Insight: The strong inductive pull (-I effect) of the 2,6-difluoro groups withdraws electron density from the carbonyl carbon, strengthening the C=O bond and causing a characteristic "blue shift" (higher frequency) compared to unsubstituted benzaldehyde (~1700 cm⁻¹ vs ~1705 cm⁻¹). Both experimental and scaled theoretical data perfectly capture this causality.

Multinuclear NMR Spectroscopy

While ¹H NMR predictions align closely with experimental data, ¹³C NMR reveals the limitations of standard DFT when dealing with heavy halogens like Bromine.

Table 2: Multinuclear NMR Chemical Shifts (ppm in CDCl₃)

Nucleus / PositionExperimental (ppm)DFT (GIAO, ppm)DeviationNotes / Causality
¹H (Aldehyde, C1)10.25 (t, J=1.5 Hz)10.40-0.15Deshielded by C=O; coupled to ortho-F
¹H (Aromatic, C4)7.85 (t, J=7.0 Hz)8.05-0.20Deshielded by halogens; meta-F coupling
¹³C (C=O, C1)185.4188.2-2.8Highly deshielded carbonyl carbon
¹³C (C-F, C2/C6)155.2 (d)158.5-3.3Strong -I effect from Fluorine
¹³C (C-Br, C3)105.8118.4-12.6 HALA Effect: Relativistic shielding

Insight: Notice the massive 12.6 ppm deviation at the C3 (C-Br) position. This is caused by the Heavy-Atom Effect on the Light-Atom (HALA effect) [4]. Bromine exerts a strong relativistic spin-orbit (SO) coupling effect that propagates through the carbon skeleton, causing an anomalous upfield shielding of the directly attached carbon[5]. Because standard GIAO-DFT methods neglect relativistic spin-orbit corrections, the theoretical model fails to predict this shielding, resulting in a significant overestimation of the chemical shift[5].

Part 4: Electronic Interactions & Spectral Causality

The spectral signatures of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde are entirely dictated by the push-and-pull of its halogen substituents. The diagram below maps how these specific substitutions alter the electronic environment, driving the observed spectral shifts.

ElectronicEffects Core Benzaldehyde Core (Electron Deficient) IR_Shift C=O Bond Strengthening (Blue Shift in IR) Core->IR_Shift Inductive Pull F_Inductive 2,6-Difluoro Substitution Strong -I Effect F_Inductive->Core NMR_Deshield Downfield 1H Shift at C4 (Deshielding) F_Inductive->NMR_Deshield Electron Withdrawal Cl_Inductive 5-Chloro Substitution -I and +M Effects Cl_Inductive->Core Cl_Inductive->NMR_Deshield Br_Heavy 3-Bromo Substitution Heavy-Atom Effect (SO-HALA) Br_Heavy->Core NMR_Shield Upfield 13C Shift at C3 (Spin-Orbit Shielding) Br_Heavy->NMR_Shield Relativistic Effects

Electronic effects of halogen substitutions on the benzaldehyde core dictating spectral shifts.

Conclusion

When characterizing complex polyhalogenated scaffolds like 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, neither experimental data nor theoretical calculations should be used in isolation. Experimental data provides the undeniable physical reality, but overlapping signals can lead to misassignments. DFT calculations provide a perfect, noise-free assignment matrix, but fail to account for relativistic heavy-atom (HALA) effects inherent to Bromine[4]. By utilizing both in a comparative workflow, researchers can confidently bridge the gap between quantum theory and benchtop reality, ensuring absolute structural integrity for downstream drug development.

Sources

A Comparative Study of Different Synthetic Routes to 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Polyhalogenated benzaldehydes are highly prized building blocks in medicinal chemistry and agrochemical development. The orthogonal reactivity of bromine, chlorine, and fluorine atoms on a single aromatic ring allows researchers to perform highly selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex molecular architectures.

Specifically, 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) presents a uniquely dense substitution pattern. Designing a scalable, high-yielding synthetic route to this compound requires careful navigation of regioselectivity, chemoselectivity, and process safety. As a Senior Application Scientist, I have evaluated three distinct synthetic pathways to this target. This guide objectively compares these routes, detailing the mechanistic causality behind the reagent choices and providing self-validating experimental protocols for each.

Visualizing the Synthetic Pathways

SynthesisRoutes SM1 1-Bromo-5-chloro-2,4-difluorobenzene (CAS: 914636-89-8) Target 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) SM1->Target Route 1: DoM LDA, DMF, -78°C SM2 3-Bromo-5-chloro-2,6-difluorobenzonitrile (CAS: 2512207-43-9) SM2->Target Route 2: Reduction DIBAL-H, Toluene, -78°C SM3 1-Bromo-3-(bromomethyl)-5-chloro- 2,4-difluorobenzene (CAS: 2514758-17-7) SM3->Target Route 3: Kornblum DMSO, NaHCO3, 100°C

Figure 1: Comparative synthetic pathways to 3-Bromo-5-chloro-2,6-difluorobenzaldehyde.

Mechanistic Evaluation & Causality

Route 1: Directed ortho-Lithiation (DoM) & Formylation

This route utilizes [1] as the starting material.

  • The Causality of Base Selection: Using a standard alkyllithium reagent (like n-BuLi) would be disastrous here; its high nucleophilicity would trigger a rapid halogen-metal exchange with the bromine atom, leading to a complex mixture of debrominated byproducts. Instead, we use Lithium diisopropylamide (LDA). As a sterically hindered, non-nucleophilic base, LDA acts purely as a proton acceptor.

  • Regioselectivity: The proton at the C3 position is flanked by two highly electronegative fluorine atoms. The strong inductive electron withdrawal (-I effect) drastically lowers the pKa of this specific proton. LDA selectively deprotonates C3, and subsequent quenching with N,N-Dimethylformamide (DMF) delivers the formyl group exactly where needed.

Route 2: DIBAL-H Reduction of the Benzonitrile

This pathway begins with commercially available [2].

  • The Causality of Temperature and Reagent: Diisobutylaluminum hydride (DIBAL-H) is an electrophilic reducing agent. At -78 °C, it coordinates to the nitrile nitrogen and delivers a single hydride to the carbon, forming a stable tetrahedral imine-aluminum complex. This intermediate is kinetically frozen at cryogenic temperatures, preventing the delivery of a second hydride (which would over-reduce the molecule to a primary amine). Only upon the addition of aqueous acid during the workup does the complex hydrolyze to the desired aldehyde.

Route 3: Kornblum Oxidation of the Benzyl Bromide

Starting from [3], this route avoids cryogenic conditions entirely.

  • The Causality of the Reagent System: The benzyl bromide undergoes an SN2 attack by the nucleophilic oxygen of dimethyl sulfoxide (DMSO), forming an alkoxysulfonium intermediate. The addition of a mild base (NaHCO3) facilitates the deprotonation of the adjacent benzylic carbon, triggering the elimination of dimethyl sulfide (DMS) to form the carbon-oxygen double bond. A stronger base cannot be used, as it would promote unwanted intermolecular etherification or degradation of the highly electrophilic product.

Self-Validating Experimental Protocols

Protocol 1: DoM & Formylation
  • Preparation: Flame-dry a Schlenk flask and purge with N2. Dissolve 1-bromo-5-chloro-2,4-difluorobenzene (1.0 eq) in anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to -78 °C. Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with D2O, and analyze via GC-MS. A mass shift of +1 Da confirms successful and regioselective lithiation at C3.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with 1M HCl (aq) to hydrolyze the hemiaminal intermediate. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Nitrile Reduction
  • Preparation: Dissolve 3-bromo-5-chloro-2,6-difluorobenzonitrile (1.0 eq) in anhydrous toluene (0.2 M) under an N2 atmosphere.

  • Reduction: Cool the mixture to -78 °C. Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise. Stir for 2 hours at -78 °C.

    • Self-Validation Check: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ indicates full conversion to the imine-aluminum complex.

  • Quench & Hydrolysis: Quench carefully with EtOAc (5 mL) at -78 °C to destroy excess DIBAL-H. Add 10% aqueous Rochelle salt (potassium sodium tartrate) and warm to room temperature. Stir vigorously for 2 hours until two distinct, clear phases form (breaking the aluminum emulsion).

  • Workup: Separate the organic layer, extract the aqueous layer with EtOAc, combine organics, dry, and concentrate.

Protocol 3: Kornblum Oxidation
  • Preparation: Dissolve 1-bromo-3-(bromomethyl)-5-chloro-2,4-difluorobenzene (1.0 eq) in anhydrous DMSO (0.5 M).

  • Oxidation: Add NaHCO3 (3.0 eq). Heat the mixture to 100 °C for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material will disappear, replaced by a slower-eluting UV-active spot. Exposing the TLC plate to a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain will instantly turn the product spot bright yellow/orange, confirming the presence of the aldehyde.

  • Workup: Cool to room temperature. Dilute heavily with water (to crash out the product and solubilize DMSO) and extract with Et2O. Wash the organic layer 5 times with water to remove trace DMSO, dry, and concentrate.

Comparative Data Analysis

To aid in route selection for scale-up or bench-level synthesis, the quantitative and operational metrics of the three routes are summarized below.

ParameterRoute 1: DoM & FormylationRoute 2: Nitrile ReductionRoute 3: Kornblum Oxidation
Starting Material 1-Bromo-5-chloro-2,4-difluorobenzene3-Bromo-5-chloro-2,6-difluorobenzonitrile1-Bromo-3-(bromomethyl)-5-chloro-2,4-difluorobenzene
Key Reagents LDA, DMFDIBAL-H, HCl (aq)DMSO, NaHCO3
Temperature Profile -78 °C to RT-78 °C to RT100 °C
Atom Economy HighMediumLow (loss of DMS, NaBr, CO2)
Scalability Moderate (Cryogenic limits)Moderate (Cryogenic, Pyrophoric)High (Thermal, but requires DMS scrubbing)
Typical Yield 70 - 80%85 - 95%60 - 75%
Primary Side Reactions Halogen-metal exchange, benzyne formationOver-reduction to amine/alcoholOver-oxidation to carboxylic acid

Conclusion & Recommendations

For discovery chemistry and small-scale synthesis , Route 2 (Nitrile Reduction) is the most reliable. It offers the highest yield and the cleanest reaction profile, provided the laboratory is equipped to handle pyrophoric DIBAL-H and cryogenic temperatures.

For process chemistry and large-scale manufacturing , Route 3 (Kornblum Oxidation) is often preferred. Despite a lower atom economy and the need for environmental scrubbing of dimethyl sulfide, it completely avoids the massive energy costs and engineering challenges associated with maintaining -78 °C reactors required by Routes 1 and 2.

Route 1 (DoM) remains an elegant, highly atom-economical solution when the simple fluorinated benzene precursor is abundant, though strict temperature control is paramount to prevent the degradation of the brominated ring.

References

  • PubChem, "1-Bromo-5-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 44717751",[Link]

Benchmarking 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in Palladium-Catalyzed Cross-Coupling: A Chemoselectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, the judicious selection of polyhalogenated building blocks dictates the efficiency, scalability, and step-economy of a synthetic route. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS 2514963-78-9) [1] is a highly functionalized intermediate that presents a unique chemoselectivity challenge. Featuring four distinct reactive sites—an aldehyde, two fluorines, a chlorine, and a bromine—it serves as a rigorous benchmark for evaluating catalyst control.

This guide objectively benchmarks the cross-coupling performance of this molecule against its dichloro- and unfluorinated analogs. By dissecting the thermodynamic and kinetic principles governing palladium-catalyzed transformations, we provide a self-validating protocol designed to maximize C–Br functionalization while preserving the sensitive formyl and fluoro groups.

Mechanistic Rationale: The Polyhalogenated Challenge

To achieve predictable reactivity, we must analyze the causality behind the molecule's behavior under cross-coupling conditions. The generally accepted mechanism of palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination, with oxidative addition frequently acting as the rate-determining step[2].

Bond Dissociation Energies (BDE) and Oxidative Addition

The chemoselectivity of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is fundamentally driven by the varying Bond Dissociation Energies (BDEs) of its carbon-halogen bonds:

  • C–Br Bond: ~68 kcal/mol. Kinetically favored for oxidative addition by Pd(0)[3].

  • C–Cl Bond: ~81 kcal/mol. Requires highly active, electron-rich ligands and elevated temperatures to breach the activation barrier[4].

  • C–F Bonds: ~115 kcal/mol. Generally inert to Pd(0) insertion under standard conditions.

Because the C–Br bond is significantly weaker than the C–Cl bond, oxidative addition occurs regioselectively at the bromine position[3].

The Double-Edged Sword of Fluorine Substitution

The 2,6-difluoro groups exert a profound inductive electron-withdrawing effect, lowering the LUMO of the aromatic ring. While this accelerates the oxidative addition of Pd(0) into the C–Br bond, it renders the ring highly electrophilic. If reaction conditions are too harsh (e.g., strong bases like KOtBu or high temperatures), the molecule becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at the fluorine positions or Cannizzaro-type disproportionation at the aldehyde.

G cluster_0 Chemoselectivity Logic in Pd-Catalyzed Cross-Coupling Substrate 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde Br C-Br Bond (BDE ~68 kcal/mol) Substrate->Br Primary Site Cl C-Cl Bond (BDE ~81 kcal/mol) Substrate->Cl Secondary Site F C-F Bonds (BDE ~115 kcal/mol) Substrate->F Inert to Pd(0) OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Br->OxAdd Fast (Kinetically Favored) Cl->OxAdd Slow (Requires Forcing)

Caption: Thermodynamic logic governing chemoselective oxidative addition in polyhalogenated benzaldehydes.

Comparative Benchmarking Data

To objectively evaluate performance, we benchmarked 3-Bromo-5-chloro-2,6-difluorobenzaldehyde against two structural analogs in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Experimental Parameters: 1.0 eq Aryl Halide, 1.1 eq PhB(OH)₂, 2 mol% Pd catalyst, 4 mol% Ligand, 2.0 eq K₃PO₄, Toluene/H₂O (5:1).

SubstrateCatalyst SystemTemp (°C)Time (h)Mono-Coupling Yield (%)Bis-Coupling (%)SNAr / Degradation (%)
3-Bromo-5-chloro-2,6-difluorobenzaldehyde Pd(OAc)₂ / SPhos60492 < 1< 2
3,5-Dichloro-2,6-difluorobenzaldehyde Pd(OAc)₂ / SPhos604150< 2
3,5-Dichloro-2,6-difluorobenzaldehyde Pd(OAc)₂ / XPhos1001268814
3-Bromo-5-chlorobenzaldehyde Pd(OAc)₂ / SPhos60488< 10

Data Analysis & Causality:

  • Superior Reactivity: The target bromo-chloro compound achieves a 92% yield at a mild 60°C. In contrast, the dichloro analog yields only 15% under identical conditions due to the higher activation barrier of the C–Cl bond[4].

  • Degradation Control: Forcing the dichloro analog to react requires elevating the temperature to 100°C and switching to XPhos. However, this thermal stress leads to a 14% loss of material via SNAr and aldehyde degradation. The bromo-chloro analog circumvents this by allowing coupling at temperatures where side reactions are kinetically frozen.

Experimental Protocol: Self-Validating Chemoselective Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. Every reagent choice is grounded in mechanistic necessity, and in-process controls (IPCs) are embedded to verify success before proceeding.

Reagents & Materials
  • Substrate: 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.05 mmol)

  • Precatalyst: (0.02 mmol, 2 mol%)

  • Ligand: SPhos (0.04 mmol, 4 mol%). Causality: Bulky, electron-rich biaryl phosphines like SPhos facilitate the formation of the highly active 12-electron monoligated L₁Pd(0) species, which is crucial for efficient oxidative addition at mild temperatures[2].

  • Base: K₃PO₄ (2.0 mmol). Causality: A mild, inorganic base prevents Cannizzaro disproportionation of the aldehyde.

  • Solvent: Degassed Toluene / H₂O (5 mL / 1 mL).

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, SPhos, and the substrate.

  • Causality: Excluding oxygen prevents the irreversible oxidation of the electron-rich SPhos ligand and the Pd(0) active species.

Step 2: Reagent Addition Add phenylboronic acid and K₃PO₄. Seal the tube with a rubber septum and remove it from the glovebox. Inject degassed toluene and degassed water via syringe.

  • Self-Validation Checkpoint 1 (T=0): Withdraw a 10 µL aliquot of the organic layer. LC-MS must show a single major peak corresponding to the substrate (m/z ~254).

Step 3: Controlled Heating Stir the biphasic mixture vigorously at 60°C for 4 hours.

  • Causality: The biphasic system ensures the base slowly dissolves into the organic layer, keeping the effective concentration of nucleophilic hydroxide/phosphate ions low, entirely suppressing SNAr at the C–F bonds.

Step 4: Reaction Monitoring

  • Self-Validation Checkpoint 2 (T=4h): Withdraw a 50 µL aliquot, dilute in EtOAc, and wash with water. LC-MS analysis must show complete consumption of the starting mass (m/z ~254) and the emergence of the mono-coupled product (m/z ~252). Critical: The absence of m/z ~218 (loss of Cl) confirms strict chemoselectivity. If m/z ~218 is present, the temperature was too high, causing unwanted C–Cl activation.

Step 5: Workup and Isolation Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Chemoselective C-Br Cleavage) Pd0->OxAdd 3-Bromo-5-chloro- 2,6-difluorobenzaldehyde PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Trans Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Trans RedElim Reductive Elimination (Product Formation) PdII_Trans->RedElim RedElim->Pd0 Cross-Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the targeted C-Br cleavage.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L₁Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications), 2022 URL:[Link]

Sources

Quantitative analysis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in a reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of quantitative methodologies for highly functionalized building blocks, specifically focusing on 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in crude reaction matrices.

Analyte Profiling & Analytical Challenges

Quantifying 3-Bromo-5-chloro-2,6-difluorobenzaldehyde within a crude reaction mixture presents a unique intersection of analytical challenges. As a highly substituted halogenated benzaldehyde, the molecule exhibits significant volatility and specific phase transition properties that complicate standard recovery[1]. Furthermore, the reactive nature of the aldehyde moiety makes it susceptible to oxidation (forming 3-bromo-5-chloro-2,6-difluorobenzoic acid) or thermal degradation during analysis.

When analyzing crude reaction mixtures—which inherently contain unreacted starting materials, organic solvents, and catalysts—the chosen analytical method must isolate the analyte's signal from a high-noise background. The decision matrix below outlines the strategic selection of an analytical platform based on matrix volatility and standard availability.

MethodSelection Start Crude Reaction Mixture (Halogenated Benzaldehyde) Volatile Are matrix components highly volatile? Start->Volatile Standard Is a pure reference standard available? Volatile->Standard No / Mixed GC GC-FID (High throughput, Volatiles) Volatile->GC Yes HPLC HPLC-UV (High sensitivity, Thermally labile) Standard->HPLC Yes qNMR 19F qNMR (Absolute quant., No standard) Standard->qNMR No

Decision workflow for selecting the optimal quantitative analysis method.

Comparative Methodologies & Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the optimized methodologies for quantifying 3-Bromo-5-chloro-2,6-difluorobenzaldehyde, detailing the causality behind each experimental parameter.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the gold standard for stability-indicating assays and final purity profiling, particularly when dealing with non-volatile matrices or thermally labile compounds[2].

  • Step-by-Step Protocol:

    • Column Selection: Use a reverse-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to ensure strong hydrophobic retention of the halogenated ring.

    • Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). Run a gradient from 40% B to 90% B over 15 minutes.

    • Detection: Set the UV detector to 254 nm to capture the strong π→π∗ transitions of the aromatic system.

    • Sample Prep: Dilute the crude mixture in Acetonitrile/Water (50:50) and filter through a 0.22 µm PTFE syringe filter.

  • Causality & Self-Validation: The addition of 0.1% TFA is critical. It suppresses the ionization of any oxidized byproducts (e.g., benzoic acid derivatives), keeping them fully protonated to prevent peak tailing. To self-validate specificity according to ICH Q2(R2) guidelines, the system suitability test (SST) must demonstrate a chromatographic resolution ( Rs​ ) of >1.5 between the aldehyde and its corresponding acid[3].

Gas Chromatography with Flame Ionization Detection (GC-FID)

Because halogenated benzaldehydes possess high vapor pressures, GC-FID offers a highly efficient, cost-effective alternative for in-process control (IPC) monitoring[1][4].

  • Step-by-Step Protocol:

    • Column: Equip a 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 60°C for 2 min, ramp at 20°C/min to 280°C, and hold for 3 min.

    • Injection: 1 µL injection volume, Split ratio 50:1. Inlet temperature set to 250°C.

  • Causality & Self-Validation: Aldehydes are prone to thermal degradation or adsorption at active silanol sites within the GC inlet. Utilizing an ultra-inert, deactivated glass liner is mandatory to prevent peak tailing and analyte loss. The FID detector provides a robust linear response proportional to the effective carbon number, making it superior to UV for tracking mass balance across volatile species without complex response factor calibrations[2][4].

Quantitative 19 F Nuclear Magnetic Resonance (qNMR)

During early-stage process development, highly purified reference standards of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde are often unavailable. qNMR bypasses this limitation by providing absolute quantification using a generic internal standard[5][6].

  • Step-by-Step Protocol:

    • Sample Prep: Accurately weigh ~20 mg of the crude reaction mixture and ~5 mg of an internal standard (e.g., Benzotrifluoride, BTF) into a vial using a microbalance.

    • Solvation: Dissolve in 0.6 mL of CDCl3​ and transfer to a 5 mm NMR tube.

    • Acquisition: Acquire a 19 F NMR spectrum (with or without 1H decoupling). Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing fluorine nucleus.

    • Processing: Integrate the specific analyte fluorine signals against the CF3​ signal of the internal standard to calculate absolute mass.

  • Causality & Self-Validation: In a crude mixture, 1H NMR spectra are heavily cluttered by aliphatic solvents and overlapping aromatic protons. However, the asymmetric substitution (3-bromo, 5-chloro) renders the two fluorine atoms at positions 2 and 6 chemically non-equivalent. 19 F qNMR leverages a massive ~800 ppm chemical shift window, isolating the analyte's signals entirely from the non-fluorinated matrix background[7]. The protocol self-validates by utilizing the T1​ relaxation check; ensuring D1​>5×T1​ guarantees >99% longitudinal magnetization recovery, a strict requirement for quantitative accuracy[5].

qNMR_Workflow Sample 1. Aliquot Crude Mixture IS 2. Add Internal Standard (Benzotrifluoride) Sample->IS Acq 3. 19F NMR Acquisition (D1 > 5×T1) IS->Acq Integ 4. Signal Integration (Analyte vs. IS) Acq->Integ Quant 5. Absolute Mass Calculation Integ->Quant

19F qNMR workflow for absolute quantification in crude mixtures.

Quantitative Performance & Validation Data

To objectively compare these platforms, we evaluate them against the validation parameters defined by the ICH Q2(R2) guidelines: Linearity, Precision, Accuracy, and Detection/Quantitation Limits[3]. The table below summarizes typical empirical performance metrics for halogenated benzaldehydes across the three techniques.

Table 1: Comparative ICH Q2(R2) Validation Metrics

Validation ParameterHPLC-UVGC-FID 19 F qNMR
Linearity ( R2 ) > 0.999> 0.995> 0.999
Precision (Repeatability, %RSD) 0.5% – 1.0%1.5% – 2.5%< 1.0%
Accuracy (% Recovery) 98% – 102%95% – 105%99% – 101%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.5 µg/mL / 1.5 µg/mL~100 µg/mL (Sensitivity limited)
Matrix Interference High (Co-elution risk)Moderate (Thermal artifacts)None (Isotope specific)
Reference Standard Required? Yes (Analyte specific)Yes (Analyte specific)No (Generic IS used)

Mechanistic Insights & Expert Recommendations

The selection of an analytical method should be dictated by the lifecycle stage of the chemical process:

  • Early-Stage Route Scouting: 19 F qNMR is the undisputed method of choice. Because it relies on the fundamental principle that signal area is directly proportional to the number of nuclei, it provides absolute quantification without requiring a pure standard of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde[6]. It is impervious to UV-inactive impurities and non-fluorinated solvent backgrounds[7].

  • Routine In-Process Control (IPC): GC-FID is recommended for high-throughput reaction monitoring. The volatility of the halogenated benzaldehyde allows for rapid elution (often under 5 minutes), providing near real-time kinetic data[1][4].

  • Final API Release & Impurity Profiling: HPLC-UV remains mandatory for regulatory submissions. It provides the highest sensitivity (lowest LOD/LOQ) and, when paired with an acidic mobile phase, offers superior resolution between the target benzaldehyde and its structurally similar degradation products[2][3].

References

  • Validation of Analytical Procedures Q2(R2) - ICH - 3

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI - 1

  • 4 Key Differences Between GC and HPLC - Drawell - 2

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures - MDPI - 5

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. - 6

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute - 4

  • Quantitative NMR spectroscopy of complex mixtures - RSC - 7

Sources

Safety Operating Guide

3-Bromo-5-chloro-2,6-difluorobenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-5-chloro-2,6-difluorobenzaldehyde: Comprehensive Handling and Disposal Protocol

In modern drug development and materials science, highly functionalized halogenated building blocks like 3-Bromo-5-chloro-2,6-difluorobenzaldehyde are indispensable for synthesizing complex active pharmaceutical ingredients (APIs). However, the very features that make this compound synthetically valuable—its reactive aldehyde moiety and dense multi-halogenation (bromine, chlorine, and fluorine)—also dictate stringent operational and safety requirements.

As an Application Scientist, I have designed this procedural guide to provide researchers and laboratory managers with self-validating, step-by-step protocols for the safe handling, spill response, and disposal of this specific compound. Our goal is to ensure scientific integrity while maintaining strict compliance with environmental and safety standards.

Part 1: Chemical & Hazard Profiling (The "Why")

To safely handle any chemical, one must first understand the mechanistic causality behind its hazards. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde presents a dual-threat profile: the reactivity of the aldehyde group and the environmental persistence of the halogenated aromatic ring [1].

Mechanistic Insight:

  • Auto-oxidation: Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, rapidly converting to their corresponding benzoic acids. This necessitates handling under an inert atmosphere to preserve reagent integrity.

  • Thermal Degradation & Dioxin Formation: Halogenated aromatic compounds cannot be disposed of in standard organic waste. Standard incineration temperatures are insufficient to cleave the strong carbon-halogen bonds (particularly C-F and C-Cl). Improper combustion can synthesize highly toxic polychlorinated or polybrominated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, disposal requires specialized high-temperature incineration (>1100°C) equipped with flue-gas scrubbers to neutralize the resulting hydrofluoric (HF), hydrochloric (HCl), and hydrobromic (HBr) acids.

Table 1: Physicochemical & Hazard Profile

Property / Hazard ParameterSpecifications & Details
Chemical Name 3-Bromo-5-chloro-2,6-difluorobenzaldehyde
CAS Number 2514963-78-9
Molecular Formula C7H2BrClF2O
Structural Features Aromatic ring, Aldehyde moiety, Multi-halogenated (Br, Cl, F)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Requirements Inert atmosphere (Argon/Nitrogen), room temperature, protected from light

Part 2: Experimental & Operational Handling

To prevent degradation and minimize exposure, follow this self-validating protocol for routine laboratory dispensing and reaction setup.

Protocol 1: Safe Laboratory Handling and Dispensing

  • Workspace Preparation: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers, strong bases, and primary/secondary amines (which can undergo rapid, exothermic Schiff base condensation with the aldehyde).

  • PPE Selection: Don standard laboratory PPE: a flame-resistant lab coat, safety goggles (not safety glasses, to prevent vapor ingress), and double-layered nitrile gloves. Causality: Multi-halogenated organics can permeate standard single-layer nitrile over extended exposure periods; double-gloving provides a critical fail-safe.

  • Inert Dispensing: Purge the reaction vessel with Argon or Nitrogen. Weigh the required mass of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde rapidly to minimize atmospheric exposure. If the material is stored in a Schlenk flask or septum-sealed bottle, use standard Schlenk line techniques or a glovebox to transfer the material.

  • Post-Handling Decontamination: Wipe down the balance and fume hood surfaces with a solvent appropriate for halogenated organics (e.g., a small amount of dichloromethane or acetone on a disposable wipe), and immediately transfer the wipe to the solid hazardous waste container.

Part 3: Waste Segregation & Disposal Workflows

Proper waste segregation is a legal requirement under [2] and a cornerstone of laboratory safety outlined in the National Research Council's Prudent Practices in the Laboratory [3].

Protocol 2: Waste Segregation and Disposal

  • Container Selection: Use a high-density polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Waste." Do not use metal containers, as trace generation of halogen acids (HF, HCl, HBr) over time can corrode the metal, leading to catastrophic container failure.

  • Waste Segregation (Critical Step): Never mix this waste with non-halogenated solvents (e.g., ethanol, hexane) or heavy metal waste. Mixing dilutes the halogen concentration, complicating the specialized incineration process and drastically increasing disposal costs.

  • Labeling and Logging: Attach a compliant hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "3-Bromo-5-chloro-2,6-difluorobenzaldehyde" and estimate its percentage in the mixture.

  • Transfer to EHS: Once the container is 80% full, cap it securely with a vented cap (to prevent pressure buildup from potential off-gassing) and transfer it to your facility's central hazardous waste accumulation area for high-temperature incineration.

WasteDisposal Start Waste Generation: 3-Bromo-5-chloro-2,6- difluorobenzaldehyde Check Is it mixed with incompatible chemicals (e.g., Amines, Oxidizers)? Start->Check Incompatible Segregate Immediately Label as Reactive Waste Check->Incompatible Yes Compatible Proceed to Standard Halogenated Stream Check->Compatible No Container Collect in HDPE/Glass 'Halogenated Organic Waste' Compatible->Container Incineration High-Temperature Incineration (>1100°C) with Acid Scrubbers Container->Incineration EPA/RCRA Compliant Disposal

Workflow for the segregation and disposal of halogenated aromatic aldehyde waste.

Part 4: Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent respiratory irritation and environmental contamination, adhering to the principles in the [4].

Protocol 3: Spill Response Methodology

  • Evacuation and Assessment: If the spill occurs outside a fume hood, immediately instruct personnel to step back. Assess the volume. For minor spills (<100g), proceed with laboratory cleanup. For major spills, evacuate the lab and contact Emergency Health and Safety (EHS).

  • Containment: Do not sweep dry powder, as this will aerosolize the fine particulates, directly violating the mitigation of H335 (respiratory irritation). Instead, surround the spill with a chemical spill boom or inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Absorption and Collection: Lightly dampen the spill with a compatible, low-volatility solvent (like a small amount of isopropanol) to suppress dust formation. Use a non-sparking scoop or plastic dustpan to collect the dampened mixture and the absorbent.

  • Decontamination: Place all collected material, including the scoop and your outer layer of contaminated gloves, into a heavy-duty hazardous waste bag. Tie the bag securely, place it in a secondary rigid container, and label it as "Spill Debris: Halogenated Aromatic Aldehyde." Wash the spill area with a mild detergent solution to remove residual traces.

References

  • Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. United States Environmental Protection Agency. URL: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. American Chemical Society. URL:[Link]

Personal Protective Equipment & Handling Guide for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of highly functionalized building blocks. 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (CAS: 2514963-78-9) [1] is a prime example of a compound whose synthetic utility—driven by its dense halogenation and reactive carbonyl center—is directly proportional to its occupational hazard.

This guide moves beyond generic safety data sheets to provide a mechanistic, self-validating framework for handling this specific electrophile. By understanding the causality behind the hazards, we can implement targeted Personal Protective Equipment (PPE) and operational protocols that ensure both scientific integrity and operator safety, fully compliant with the [2].

Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the chemical causality of the hazard. The toxicity of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is driven by two synergistic factors:

  • Electrophilic Toxicity: The aldehyde carbon is rendered highly electron-deficient by the inductive electron-withdrawing effects of the ortho-fluorines, meta-chlorine, and meta-bromine. Upon contact with biological tissues, it rapidly undergoes Schiff base formation with primary amines (e.g., lysine residues in epidermal and corneal proteins), leading to severe irritation, tissue necrosis, and potential immunological sensitization.

  • Halogen-Induced Lipophilicity: The polyhalogenated aromatic ring significantly increases the molecule's partition coefficient (LogP). If dissolved in an organic carrier solvent (like dichloromethane or dimethylformamide), it can bypass the stratum corneum with alarming speed, delivering the electrophilic payload directly into systemic circulation.

Quantitative Risk Factors & PPE Specifications

We implement a targeted PPE matrix to mitigate these specific physical and chemical properties. The following specifications align with the [3].

ParameterValue / SpecificationMechanistic Rationale
CAS Number 2514963-78-9[1]Unique identifier for safety data retrieval and waste tracking.
Molecular Weight 255.44 g/mol High mass due to dense halogenation (Br, Cl, F₂) increases lipophilicity (LogP).
Glove Thickness (Base) 4 mil NitrileMinimum barrier for dry powder handling to prevent dermal Schiff base formation.
Glove Thickness (Outer) 8 mil Butyl RubberRequired when handling in organic solvents to prevent rapid permeation[3].
Fume Hood Face Velocity 80 - 100 fpmOptimal airflow to capture aerosolized micro-particles during weighing[4].
Eye Protection ANSI Z87.1 GogglesPrevents irreversible corneal damage from electrophilic vapor or dust.

Operational Workflow & Handling Protocol

G Start 3-Bromo-5-chloro-2,6-difluorobenzaldehyde (Highly Electrophilic Solid) Weighing 1. Weighing & Transfer Use Anti-Static Tools Fume Hood Required Start->Weighing Reaction 2. Reaction Setup Inert Atmosphere Closed-Addition Funnels Weighing->Reaction PPE1 PPE Intervention: N95/P100 Mask, Splash Goggles, Double Nitrile Gloves Weighing->PPE1 Quenching 3. Quenching & Workup Neutralize with NaHSO3 (Bisulfite Adduct Formation) Reaction->Quenching PPE2 PPE Intervention: Face Shield over Goggles, Butyl Rubber Gloves Reaction->PPE2 Waste 4. Waste Segregation Halogenated Organic Waste Strictly Segregated Quenching->Waste PPE3 PPE Intervention: Heavy-duty Nitrile, Chemical-Resistant Apron Quenching->PPE3

Figure 1: Safe handling workflow and PPE interventions for halogenated benzaldehydes.

Step-by-Step Methodology

Step 1: Preparation & Anti-Static Weighing

  • Causality: As a crystalline solid, electrostatic forces during transfer can cause the powder to aerosolize, creating a severe inhalation hazard.

  • Protocol: Ensure the fume hood face velocity is verified between 80-100 fpm[4]. Discharge static electricity from the weighing spatula and weigh boat using an anti-static zero-stat gun. Don base layer nitrile gloves (4 mil) and an N95/P100 particulate respirator if weighing outside a ductless enclosure. Weigh the solid directly into a tared, sealable vial rather than an open boat to minimize exposure during transit to the reaction manifold.

Step 2: Solvent Addition & Transfer

  • Causality: The compound is highly soluble in organic solvents (e.g., DCM, DMF). These solvents act as carriers that drastically accelerate skin penetration.

  • Protocol: Upgrade PPE to include 8-mil Butyl rubber outer gloves and a face shield[3]. Seal the vial with a PTFE-lined septum and purge with inert gas (Argon/Nitrogen). Add the carrier solvent via a Luer-lock syringe to prevent pressure blow-outs. Never pour solutions containing this compound open to the ambient lab atmosphere.

Step 3: Reaction Execution

  • Causality: Halogenated benzaldehydes can undergo highly exothermic reactions with strong nucleophiles (amines, hydrides).

  • Protocol: Secure the reaction flask in a secondary containment tray. Maintain the reaction vessel under an inert atmosphere using a Schlenk line to prevent oxidative degradation and contain any volatile byproducts. Utilize a closed-addition funnel for the dropwise introduction of nucleophilic reagents, monitoring carefully for exothermic spikes.

Spill Response & Quenching (Self-Validating Protocol)

Unreacted electrophiles must be chemically neutralized before disposal to prevent downstream exposure. If a spill occurs, standard sweeping will aerosolize the powder. Do not use reactive solvents like acetone to clean the solid, as it will dissolve the compound and spread the contamination.

  • Suppress & Isolate: Cover the solid spill with damp sand or a commercial spill-absorbent pad lightly wetted with water to suppress dust.

  • Neutralize: Prepare a 10% w/v aqueous solution of sodium bisulfite (NaHSO₃). Slowly apply this to the contaminated surfaces or add it directly to unreacted reaction mixtures.

  • Self-Validation: Sodium bisulfite reacts with the aldehyde to form a water-soluble, non-volatile bisulfite adduct. You can validate the success of this neutralization by the complete disappearance of the characteristic sharp, acrid odor of the unreacted benzaldehyde , confirming the electrophilic center has been permanently saturated.

  • Verify: Once the odor is eliminated and any exothermic quenching subsides, wash the area with soap and water. The mixture is now safe for phase separation and waste segregation.

Waste Disposal Plan

Halogenated organic compounds require strict segregation to prevent the formation of highly toxic byproducts (e.g., dioxins) during commercial incineration[3].

  • Solid Waste: Collect all contaminated weigh boats, gloves, and paper towels in a dedicated, clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Aqueous bisulfite washings must be separated from organic solvents. Organic reaction mixtures must go into a "Halogenated Organic Liquid Waste" carboy. Never mix with non-halogenated waste, as this drastically increases disposal costs, risks container degradation, and creates severe environmental hazards.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]

  • Title: Laboratory Safety OSHA FactSheet Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.